molecular formula C9H8BrNO4 B067720 Dimethyl 4-bromopyridine-2,6-dicarboxylate CAS No. 162102-79-6

Dimethyl 4-bromopyridine-2,6-dicarboxylate

Cat. No.: B067720
CAS No.: 162102-79-6
M. Wt: 274.07 g/mol
InChI Key: WYROXHCDUWIUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-bromopyridine-2,6-dicarboxylate is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-bromopyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYROXHCDUWIUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate from Chelidamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of dimethyl 4-bromopyridine-2,6-dicarboxylate, a key intermediate in the development of novel pharmaceuticals and functional materials. The synthesis commences from the readily available starting material, chelidamic acid. This document outlines the established two-step synthetic pathway, including detailed experimental protocols and a summary of relevant quantitative data.

Introduction

This compound is a versatile chemical building block, the structure of which incorporates a pyridine core functionalized with two methyl ester groups and a bromine atom. The presence of the bromo-substituent at the 4-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules. This compound and its derivatives are of significant interest in medicinal chemistry and materials science.

The synthesis described herein is a robust and reproducible method that proceeds in two primary stages: the esterification of chelidamic acid followed by the bromination of the resulting diester.

Synthetic Pathway Overview

The conversion of chelidamic acid to this compound is achieved through a two-step reaction sequence. The first step involves the Fischer esterification of the two carboxylic acid groups of chelidamic acid to yield dimethyl 4-hydroxypyridine-2,6-dicarboxylate. The subsequent step is the bromination of the 4-hydroxy group to afford the final product.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination Chelidamic_Acid Chelidamic Acid Dimethyl_4_hydroxy Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Chelidamic_Acid->Dimethyl_4_hydroxy Methanol, H₂SO₄ (cat.), Reflux Dimethyl_4_bromo This compound Dimethyl_4_hydroxy->Dimethyl_4_bromo Tetrabutylammonium bromide, P₂O₅, Toluene, 110°C Experimental_Workflow cluster_esterification Esterification cluster_bromination Bromination start Mix Chelidamic Acid, Methanol, H₂SO₄ reflux1 Reflux for 3 hours start->reflux1 cool1 Cool to Room Temperature reflux1->cool1 evaporate1 Rotary Evaporation cool1->evaporate1 filter1 Filter and Wash with Water evaporate1->filter1 dry1 Dry under Vacuum filter1->dry1 product1 Dimethyl 4-hydroxypyridine-2,6-dicarboxylate dry1->product1 start2 Dissolve Reagents in Toluene product1->start2 add_ester Add Dimethyl 4-hydroxypyridine-2,6-dicarboxylate start2->add_ester reflux2 Stir at 110°C for 6 hours add_ester->reflux2 cool2 Cool and Evaporate Toluene reflux2->cool2 extract Extract with Dichloromethane cool2->extract wash_dry Wash with Water and Dry extract->wash_dry evaporate2 Evaporate Dichloromethane wash_dry->evaporate2 recrystallize Recrystallize from Methanol evaporate2->recrystallize product2 This compound recrystallize->product2

An In-depth Technical Guide on the Physicochemical Properties of Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Dimethyl 4-bromopyridine-2,6-dicarboxylate, a key intermediate in synthetic and medicinal chemistry. This document details its chemical identity, physical and spectral characteristics, and reactivity profile. Experimental protocols for its synthesis and key reactions are provided, along with a discussion of its role as a precursor to biologically active compounds.

Chemical Identity and Physical Properties

This compound is a halogenated pyridine derivative with two methyl ester functional groups. Its chemical structure and key identifying information are presented below.

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms Dimethyl 2-bromo-2,6-pyridinedicarboxylate, 4-bromopyridine-2,6-dicarboxylic acid dimethyl ester[1][2]
CAS Number 162102-79-6[1][3]
Molecular Formula C₉H₈BrNO₄[1][2][3]
Molecular Weight 274.07 g/mol [1][2]
Appearance White solid[4]
Melting Point 102 °C[2]
Boiling Point 369.6 °C at 760 mmHg[2]
Density 1.569 g/cm³[2]
SMILES COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br[1]

Spectral and Crystallographic Data

Spectroscopic and crystallographic data are crucial for the structural elucidation and characterization of this compound.

Spectroscopic Data
Data TypeKey FeaturesSource
¹H NMR (300 MHz, DMSO-d6) δ 8.4 (s, 2H, py-H), 3.92 (s, 6H, -OCH₃)[4]
Infrared (IR) (DRIFT), cm⁻¹: 3105 (w), 2950 (w), 1727 (s, C=O), 1601 (m), 1445 (s), 1360 (m), 1266 (s), 1129 (m), 988 (m), 780 (m)[4]
Crystallographic Data

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD).

ParameterValueSource
COD ID 4512838[1]

Solubility and pKa

Synthesis and Reactivity

This compound is a versatile synthetic intermediate. Its reactivity is primarily centered around the ester functionalities and the bromo substituent on the pyridine ring.

Synthesis

A common synthetic route to this compound starts from chelidamic acid. The process involves a two-step procedure: esterification of chelidamic acid followed by bromination.

SynthesisWorkflow ChelidamicAcid Chelidamic Acid Step1 Esterification (Methanol, H₂SO₄, Reflux) ChelidamicAcid->Step1 Intermediate Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Step1->Intermediate Step2 Bromination (Tetrabutylammonium bromide, P₂O₅, Toluene, 110°C) Intermediate->Step2 Product This compound Step2->Product

Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

    • To a 250 mL round-bottom flask, add chelidamic acid (10 g, 55 mmol), methanol (200 mL), and sulfuric acid (0.2 mL).

    • Heat the mixture to reflux and stir for 3 hours.

    • After cooling, remove the solvent in vacuo to obtain a white solid.

    • Isolate the precipitate by filtration, wash with water (3 x 50 mL), and dry under vacuum. Yield: 9.4 g (82%).[4]

  • Step 2: Synthesis of this compound

    • In a 250 mL round-bottom flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and phosphorus pentoxide (16 g, 113 mmol) in toluene (100 mL).

    • Slowly add Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol).

    • Stir the mixture for 6 hours at 110 °C.

    • After partial cooling, remove the toluene on a rotary evaporator.

    • To the resulting yellow oil, add distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).

    • Wash the combined organic phase with water (3 x 40 mL) and dry with anhydrous sodium sulfate.

    • Evaporate the dichloromethane and recrystallize the crude product from methanol to give a white solid. Yield: 4.75 g (73%).[4]

Reactivity

The chemical reactivity of this compound allows for various transformations, making it a valuable building block.

  • Hydrolysis: The methyl ester groups can be hydrolyzed to the corresponding carboxylic acids under basic conditions.

  • Amidation: The ester groups can be converted to amides by reaction with amines. A common example is the reaction with hydrazine to form dicarbohydrazides.

  • Nucleophilic Aromatic Substitution: The bromine atom at the 4-position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Reactivity Start This compound Hydrolysis Hydrolysis (KOH, Methanol, 65°C) Start->Hydrolysis Amidation Amidation (Hydrazine hydrate, Ethanol, Reflux) Start->Amidation NucleophilicSub Nucleophilic Aromatic Substitution (Nu⁻) Start->NucleophilicSub Diacid 4-Bromopyridine-2,6-dicarboxylic acid Hydrolysis->Diacid Dihydrazide 4-Bromopyridine-2,6-dicarbohydrazide Amidation->Dihydrazide SubstitutedProduct 4-Substituted-pyridine-2,6-dicarboxylate NucleophilicSub->SubstitutedProduct

Key reactions of this compound.

Experimental Protocol: Hydrolysis to 4-Bromopyridine-2,6-dicarboxylic acid

  • Dissolve this compound (4 g, 15 mmol) in methanol (150 mL).

  • Add a solution of potassium hydroxide (1.79 g, 32 mmol) in methanol (50 mL).

  • Heat the reaction mixture at 65 °C for 2 hours.

  • After cooling to room temperature, evaporate the solvent to obtain the potassium salt.

  • Dissolve the salt in water (50 mL) and acidify to pH=1 with 37% aqueous hydrogen chloride.

  • Filter the white precipitate, wash with water (3 x 50 mL), and dry under vacuum. Yield: 3.4 g (94%).[4]

Role as a Precursor in Drug Discovery

This compound is not typically investigated for its direct biological activity but serves as a crucial starting material for the synthesis of compounds with potential therapeutic applications. The pyridine-2,6-dicarboxylate scaffold is a known structural motif in various biologically active molecules. Derivatives have been explored for their antimicrobial and antitumor properties.

DrugDiscovery Precursor This compound Modification Chemical Modification (e.g., Amidation, Substitution) Precursor->Modification Derivatives Bioactive Pyridine Derivatives Modification->Derivatives Evaluation Biological Evaluation (In vitro / In vivo assays) Derivatives->Evaluation Activity Biological Activity (e.g., Antimicrobial, Antitumor) Evaluation->Activity

Role as a precursor to bioactive compounds.

The ability to functionalize the 4-position via nucleophilic substitution and modify the ester groups allows for the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.

Safety Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[2]

This guide consolidates the available technical information on this compound to support its use in research and development. The provided data and protocols are intended to facilitate its synthesis, characterization, and further application in the creation of novel chemical entities.

References

Dimethyl 4-bromopyridine-2,6-dicarboxylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 4-bromopyridine-2,6-dicarboxylate, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document details its chemical properties, experimental protocols for its synthesis, and explores the potential biological significance of its derivatives.

Core Chemical and Physical Properties

This compound is a halogenated pyridine derivative. The presence of the bromine atom and two methyl ester groups makes it a versatile building block for further chemical modifications.

PropertyValue
CAS Number 162102-79-6
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol [1]
IUPAC Name This compound
Appearance Solid
Purity Typically ≥97%
Storage 2-8°C under an inert atmosphere

Experimental Protocols

The synthesis of this compound and its subsequent conversion to other useful intermediates are crucial for its application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of a pyridine-2,6-dicarboxylic acid derivative. The following protocol is adapted from established literature procedures.

Materials:

  • Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (Chelidamic acid dimethyl ester)

  • Tetrabutylammonium bromide

  • Phosphorus pentoxide (P₂O₅)

  • Toluene

  • Dichloromethane

  • Methanol

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 250 mL round-bottom flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and P₂O₅ (16 g, 113 mmol) in toluene (100 mL).

  • Slowly add dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol) to the mixture.

  • Stir the mixture for 6 hours at 110 °C.

  • After partial cooling, remove the toluene using a rotary evaporator.

  • To the resulting yellow oil, add distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).

  • Wash the combined organic phase with water (3 x 40 mL) and dry over anhydrous Na₂SO₄.

  • Evaporate the dichloromethane and recrystallize the crude product from methanol to obtain a white solid of this compound.

Conversion to 4-Bromopyridine-2,6-dicarbohydrazide

This compound is a key precursor for the synthesis of 4-Bromopyridine-2,6-dicarbohydrazide, a compound with potential biological activities.[2]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.[3]

  • Add an excess of hydrazine hydrate (10 mmol) to the solution.[3]

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and then with diethyl ether.

  • Dry the product in a desiccator over anhydrous CaCl₂ to yield 4-Bromopyridine-2,6-dicarbohydrazide.[3]

Potential Biological Significance and Signaling Pathways

While this compound is primarily a synthetic intermediate, its derivatives, particularly those based on the pyridine-2,6-dicarboxylic acid scaffold, have garnered interest for their potential biological activities. Pyridine-based compounds are known to exhibit a wide range of effects, including antimicrobial, antitumor, and enzyme inhibitory properties.[2]

Derivatives of pyridine-2,6-dicarboxylic acid have been identified as inhibitors of various enzymes.[2] For instance, some derivatives show potential in inhibiting metallo-β-lactamases and Jumonji-C domain-containing proteins.[4][5] A closely related compound, Dimethyl 3-bromopyridine-2,6-dicarboxylate, has been identified as an inhibitor of histone demethylases, specifically JMJD2E.[6]

The following diagram illustrates a conceptual workflow from the synthesis of this compound to its potential application as a precursor for biologically active compounds.

G A Dimethyl 4-hydroxypyridine-2,6-dicarboxylate B Bromination A->B C This compound (Target Compound) B->C D Hydrazinolysis C->D E 4-Bromopyridine-2,6-dicarbohydrazide D->E F Biological Screening E->F G Potential Therapeutic Agent (e.g., Enzyme Inhibitor) F->G

Synthetic and Screening Workflow

The carbohydrazide moieties in derivatives like 4-Bromopyridine-2,6-dicarbohydrazide are excellent chelating agents for metal ions. This property could be exploited in the design of metal-based drugs or as inhibitors of metalloenzymes. The logical relationship for its potential as a metalloenzyme inhibitor is outlined below.

G cluster_0 Potential Mechanism of Action A Pyridine Dicarboxylate Derivative B Chelation of Metal Ion Cofactor (e.g., Zn²⁺, Fe²⁺) A->B D Inhibition of Enzyme Activity B->D C Metalloenzyme C->B requires E Disruption of Biological Pathway D->E F Therapeutic Effect (e.g., Antimicrobial, Anticancer) E->F

Conceptual Mechanism as a Metalloenzyme Inhibitor

References

Spectroscopic Profile of Dimethyl 4-bromopyridine-2,6-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 4-bromopyridine-2,6-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Core Spectroscopic Data

The structural integrity and purity of this compound (C₉H₈BrNO₄, Molar Mass: 274.07 g/mol ) have been confirmed through a suite of spectroscopic techniques.[1] The key quantitative data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 300 MHz): The proton NMR spectrum is characterized by two distinct signals. A singlet at 8.4 ppm is attributed to the two equivalent protons on the pyridine ring (H-3 and H-5). A second singlet appears at 3.92 ppm, corresponding to the six protons of the two equivalent methyl ester groups.[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.4Singlet2HPyridine H-3, H-5
3.92Singlet6H2 x -OCH₃
Infrared (IR) Spectroscopy

The FT-IR spectrum (DRIFT) of solid this compound displays several characteristic absorption bands, confirming the presence of its key functional groups.[2]

Wavenumber (cm⁻¹)IntensityAssignment
3105WeakAromatic C-H stretch
2950WeakAliphatic C-H stretch (-OCH₃)
1727StrongC=O stretch (ester)
1601MediumC=C/C=N stretch (pyridine ring)
1445StrongC-H bend
1266StrongC-O stretch (ester)
780MediumC-Br stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two molecular ion peaks of nearly equal intensity at m/z values separated by two units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Acquisition Parameters: A standard single-pulse experiment is performed at 25 °C.[4] Key parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically acquired.

  • Processing: The resulting Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 100 MHz spectrometer.

  • Acquisition Parameters: A proton-decoupled pulse program (e.g., 'zgpg30') is used at 25 °C.[5] A sufficient number of scans (e.g., 1024) are accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is employed.[5]

  • Processing: The FID is processed with an exponential window function (line broadening of 1.0 Hz) and Fourier transformed. The spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

FT-IR Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.[6]

  • Parameters: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

  • Method: Electron Ionization (EI).

  • Procedure: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is heated to induce vaporization, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

Mass Analysis:

  • Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the compound, for example, from m/z 50 to 400. The resulting mass spectrum, a plot of relative ion abundance versus m/z, is recorded.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Processing & Interpretation cluster_reporting Final Report Compound Dimethyl 4-bromopyridine- 2,6-dicarboxylate NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data NMR Data Processing (FT, Phasing, Referencing) NMR->NMR_Data IR_Data IR Spectrum Analysis (Peak Assignment) IR->IR_Data MS_Data MS Data Interpretation (Fragmentation Analysis) MS->MS_Data Report Comprehensive Spectroscopic Report NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Solubility and Stability of Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, with a special focus on the solubility and stability, of Dimethyl 4-bromopyridine-2,6-dicarboxylate. This document is intended to be a valuable resource for professionals in medicinal chemistry, drug discovery, and materials science, offering insights into the handling, storage, and application of this compound.

Core Physicochemical Properties

This compound is a key intermediate in the synthesis of more complex molecules, including ligands for coordination chemistry and pharmacologically active agents.[1] Its properties are foundational to its use in further chemical transformations.

PropertyValueSource(s)
Molecular Formula C₉H₈BrNO₄[2][3][4]
Molecular Weight 274.07 g/mol [2][4]
Appearance Solid[5]
Purity ≥97%[4][5]
IUPAC Name dimethyl 4-bromo-2,6-pyridinedicarboxylate[2][5]
InChI Key WYROXHCDUWIUMW-UHFFFAOYSA-N[2][5]
SMILES COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br[2][4]
CAS Number 162102-79-6[3][4][5]

Solubility Profile

Direct quantitative solubility data for this compound is not extensively available in published literature. However, its solubility characteristics can be inferred from its chemical structure and documented synthetic procedures.

Qualitative Solubility:

Based on its use in various reactions, this compound is known to be soluble in several common organic solvents. Synthesis protocols frequently mention dissolving the compound in methanol and toluene.[6][7] It is also extracted from aqueous solutions using dichloromethane, indicating good solubility in this chlorinated solvent.[6][7]

Estimated Aqueous Solubility:

While no specific value is reported for the 4-bromo derivative, the parent compound, Dimethyl pyridine-2,6-dicarboxylate, has a measured water solubility of 14 g/L at 25°C. The presence of the bromine atom in the 4-position is expected to increase the lipophilicity of the molecule, thereby decreasing its solubility in water compared to the non-brominated analog.

Solubility in Organic Solvents:

SolventSolubility
MethanolSoluble, as it is used as a solvent for its synthesis and subsequent reactions.[6]
EthanolLikely soluble, given its use in the synthesis of derivatives.[1][8]
DichloromethaneSoluble, as it is used as an extraction solvent.[1][6][7]
TolueneSoluble, as it is used as a solvent in its synthesis.[7]
ChloroformLikely soluble, as the parent compound is soluble in chloroform.
WaterExpected to have low solubility.
DMSOExpected to be soluble, a common solvent for similar heterocyclic compounds.[8]
DMFExpected to be soluble, a common solvent for similar heterocyclic compounds.[8]

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. While comprehensive stability studies are not publicly available, its reactivity in various synthetic procedures provides significant insights into its stability under different conditions.

Thermal Stability:

The compound exhibits good thermal stability, as evidenced by its synthesis protocol which involves stirring in toluene at 110°C for 6 hours.[7] It is also refluxed in methanol for several hours during the synthesis of its derivatives.[1] However, like many organic molecules, prolonged exposure to high temperatures may lead to degradation.

Chemical Stability:

  • Hydrolytic Stability: The ester functional groups are susceptible to hydrolysis under both acidic and basic conditions. The compound is readily hydrolyzed to 4-bromopyridine-2,6-dicarboxylic acid using potassium hydroxide in methanol at 65°C.[6]

  • Sensitivity to Air and Moisture: While specific data is not available for this compound, related bromopyridine hydrochlorides are known to be sensitive to air and moisture. It is therefore advisable to handle and store this compound under an inert atmosphere.

  • Photostability: The photostability of this compound has not been documented. As with many aromatic compounds, exposure to UV light could potentially lead to degradation.

Storage Recommendations:

For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5]

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and potential stability assessment of this compound.

Synthesis of this compound[6][7]

This protocol describes the synthesis from Dimethyl 4-hydroxypyridine-2,6-dicarboxylate.

Materials:

  • Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

  • Tetrabutylammonium bromide

  • Phosphorus pentoxide (P₂O₅)

  • Toluene

  • Dichloromethane

  • Methanol

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and P₂O₅ (16 g, 113 mmol) in toluene (100 mL).

  • Slowly add Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol) to the mixture.

  • Stir the mixture for 6 hours at 110°C.

  • After partial cooling, remove the toluene using a rotary evaporator.

  • To the resulting yellow oil, add distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).

  • Wash the combined organic phases with water (3 x 40 mL).

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Evaporate the dichloromethane and recrystallize the crude product from methanol to obtain a white solid.

General Protocol for Forced Degradation Studies

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Prepare a solution of the compound in 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) and monitor for degradation over time by HPLC.

  • Base Hydrolysis: Prepare a solution of the compound in 0.1 N NaOH. Incubate at a controlled temperature (e.g., 40°C) and monitor for degradation over time by HPLC.

  • Oxidative Degradation: Prepare a solution of the compound in the presence of 3% H₂O₂. Monitor for degradation at room temperature and an elevated temperature (e.g., 40°C) by HPLC.

  • Thermal Degradation (Solid State): Store the solid compound at an elevated temperature (e.g., 60°C) and monitor for changes in purity and appearance over time.

  • Photostability: Expose a solution of the compound to a controlled light source in a photostability chamber and monitor for degradation by HPLC.

Visualizations

The following diagrams illustrate the synthesis and a general workflow for stability analysis.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product reactant1 Dimethyl 4-hydroxypyridine- 2,6-dicarboxylate reaction Stir at 110°C for 6h reactant1->reaction reactant2 Tetrabutylammonium bromide reactant2->reaction reactant3 P₂O₅ reactant3->reaction reactant4 Toluene reactant4->reaction workup1 Rotary Evaporation reaction->workup1 workup2 Aqueous Workup & DCM Extraction workup1->workup2 workup3 Drying (Na₂SO₄) workup2->workup3 workup4 Recrystallization (Methanol) workup3->workup4 product Dimethyl 4-bromopyridine- 2,6-dicarboxylate workup4->product

Caption: Synthetic workflow for this compound.

Stability_Analysis_Workflow cluster_stress_conditions Forced Degradation Conditions start Dimethyl 4-bromopyridine- 2,6-dicarboxylate Sample acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 40°C) start->base oxidation Oxidation (3% H₂O₂, RT/40°C) start->oxidation thermal Thermal Stress (Solid, 60°C) start->thermal photo Photostability (Light Exposure) start->photo analysis HPLC Analysis (Purity Assessment) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Stability Profile & Degradant Identification analysis->results

Caption: General workflow for stability analysis of the target compound.

References

The Pivotal Role of Dimethyl 4-bromopyridine-2,6-dicarboxylate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl 4-bromopyridine-2,6-dicarboxylate is a highly functionalized heterocyclic compound that has emerged as a versatile scaffold and key building block in the field of medicinal chemistry. Its unique structural features, including a central pyridine ring, a reactive bromine atom, and two ester functionalities, provide a valuable platform for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the potential applications of this compound in drug discovery, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below. This data is essential for its application in synthetic protocols and for understanding its behavior in biological systems.

PropertyValueReference
Molecular Formula C₉H₈BrNO₄[1]
Molecular Weight 274.07 g/mol [1]
Appearance Solid[2]
Purity ≥97%[2]
Storage Temperature 2-8°C under inert atmosphere[2]
IUPAC Name dimethyl 4-bromo-2,6-pyridinedicarboxylate[1]
InChI Key WYROXHCDUWIUMW-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br[1]
CAS Number 162102-79-6[3][4]

Synthesis of this compound

The synthesis of this compound is a critical first step for its subsequent use in medicinal chemistry. The most common route starts from the commercially available chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).

Experimental Protocol: Two-Step Synthesis from Chelidamic Acid

This protocol is adapted from established methods for the synthesis of similar pyridine dicarboxylates.[5]

Step 1: Esterification of Chelidamic Acid

  • Reaction Setup: Suspend chelidamic acid in anhydrous methanol in a round-bottom flask.

  • Acid Catalyst: Cool the mixture in an ice bath and slowly add a catalytic amount of sulfuric acid or thionyl chloride.

  • Reflux: Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the mixture and remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Isolation: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl 4-hydroxypyridine-2,6-dicarboxylate.

  • Purification: Purify the product by recrystallization or column chromatography.

Step 2: Bromination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

  • Reaction Setup: In a round-bottom flask, dissolve dimethyl 4-hydroxypyridine-2,6-dicarboxylate in a suitable solvent like toluene.

  • Brominating Agent: Add a brominating agent such as phosphorus pentabromide (PBr₅). The introduction of a bromine atom at the 4-position significantly influences the compound's electronic properties, lipophilicity, and metabolic stability.[5]

  • Reaction Conditions: Heat the mixture to reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is carefully quenched and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound.

Diagram: Synthetic Pathway

G Chelidamic_Acid Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid) Intermediate Dimethyl 4-hydroxypyridine- 2,6-dicarboxylate Chelidamic_Acid->Intermediate Esterification (MeOH, H+) Final_Product Dimethyl 4-bromopyridine- 2,6-dicarboxylate Intermediate->Final_Product Bromination (e.g., PBr5)

Caption: Synthetic route to this compound.

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate for the synthesis of various biologically active compounds. The bromine atom at the 4-position is particularly useful as a handle for cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl or heteroaryl substituents.

Precursor for G-Quadruplex Ligands

G-quadruplexes (G4s) are non-canonical DNA structures that are implicated in the regulation of oncogene expression, making them attractive targets for anticancer drug development. The pyridine-2,6-dicarboxamide scaffold, readily accessible from this compound, is a key structural motif in a class of G4 stabilizing ligands.

Derivatives of pyridine-2,6-dicarboxamide have been synthesized and shown to stabilize telomeric G-quadruplex DNA, suggesting their potential as anticancer agents.[5] The general structure involves the amidation of the 2- and 6-dicarboxylate groups with various amines, often bearing aromatic or charged moieties to enhance G4 binding.

Diagram: General Workflow for G-Quadruplex Ligand Synthesis

G Start Dimethyl 4-bromopyridine- 2,6-dicarboxylate Step1 Amidation with primary amines Start->Step1 Step2 Optional: Suzuki coupling at C4-position Step1->Step2 Final G-Quadruplex Ligand (Pyridine-2,6-dicarboxamide derivative) Step2->Final

Caption: Workflow for synthesizing G-quadruplex ligands.

Intermediate for Metallo-supramolecular Polymers with Potential Biological Activity

This compound has been utilized in the synthesis of metallo-supramolecular polymers. While the primary focus of this research is often on materials science, the resulting metal complexes can exhibit interesting biological properties. The dicarboxylate groups can be converted to other coordinating moieties, such as pybox ligands, which can then chelate metal ions. The bromine atom allows for further functionalization of the polymer backbone.

Scaffold for Enzyme Inhibitors

Pyridine dicarboxylic acid derivatives are known inhibitors of various enzymes. The rigid pyridine core of this compound provides a well-defined scaffold for orienting functional groups to interact with enzyme active sites. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid or converted to amides or hydrazides to explore different binding interactions.

For instance, the dicarbohydrazide derivative, 4-Bromopyridine-2,6-dicarbohydrazide, is predicted to have the potential to target metalloenzymes by coordinating with the metal center.[5]

Diagram: Potential Mechanism of Metalloenzyme Inhibition

G cluster_inhibitor Inhibitor cluster_enzyme Metalloenzyme Inhibitor Pyridine Dicarboxamide Derivative ActiveSite Active Site Inhibitor->ActiveSite Binds to MetalIon Metal Ion (e.g., Zn2+, Fe2+) Inhibitor->MetalIon Chelates ActiveSite->MetalIon Contains G Start Dimethyl 4-bromopyridine- 2,6-dicarboxylate Reaction Suzuki Coupling Start->Reaction Reagents Arylboronic acid, Pd catalyst, Base Reagents->Reaction Product 4-Aryl-pyridine- 2,6-dicarboxylate derivative Reaction->Product

References

The Pivotal Role of Dimethyl 4-bromopyridine-2,6-dicarboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of Dimethyl 4-bromopyridine-2,6-dicarboxylate as a Key Chemical Intermediate.

This in-depth technical guide explores the multifaceted role of this compound as a crucial building block in the synthesis of novel therapeutic agents. With its versatile reactivity and strategic placement of functional groups, this chemical intermediate provides a robust platform for the development of complex molecular architectures targeting a range of diseases. This document outlines its synthesis, key reactions, and potential applications, offering valuable insights for professionals in the field of medicinal chemistry and drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₉H₈BrNO₄[1]
Molecular Weight 274.07 g/mol [2]
CAS Number 162102-79-6[2]
Appearance White solid
Solubility Soluble in polar organic solvents like DMSO and DMF

Synthesis of this compound

The most common and plausible synthetic route to this compound commences from the readily available chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).[1] The synthesis involves a two-step process: esterification followed by bromination.

Experimental Protocol:

Step 1: Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

  • To a 250 mL round-bottom flask, add chelidamic acid (10 g, 55 mmol), methanol (200 mL), and sulfuric acid (0.2 mL).[3]

  • Heat the mixture to reflux and stir for 3 hours.[3]

  • Cool the mixture and remove the solvent under reduced pressure to yield a white solid.[3]

  • Isolate the precipitate by filtration, wash with water (3 x 50 mL), and dry under vacuum.[3] Yield: 9.4 g, 82%[3]

Step 2: Synthesis of this compound

  • Dissolve tetrabutylammonium bromide (20 g, 60 mmol) and P₂O₅ (16 g, 113 mmol) in toluene (100 mL) in a 250 mL round-bottom flask.[3]

  • Slowly add Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol) to the mixture.[3]

  • Stir the mixture for 6 hours at 110°C.[3]

  • After partial cooling, remove the toluene on a rotary evaporator.[3]

  • Mix the resulting yellow oil with distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).[3]

  • Wash the organic phase with water (3 x 40 mL), dry with Na₂SO₄, and evaporate the dichloromethane.[3]

  • Recrystallize the crude product from methanol to give a white solid.[3] Yield: 4.75 g, 73%[3]

Synthesis_Workflow Chelidamic_Acid Chelidamic Acid Step1 Esterification Methanol, H₂SO₄ Reflux, 3h Chelidamic_Acid->Step1 Intermediate Dimethyl 4-hydroxypyridine- 2,6-dicarboxylate Step1->Intermediate Step2 Bromination TBAB, P₂O₅, Toluene 110°C, 6h Intermediate->Step2 Product Dimethyl 4-bromopyridine- 2,6-dicarboxylate Step2->Product

Synthesis of the target molecule.

Core Reactivity and Applications in Drug Development

The bromine atom at the 4-position of the pyridine ring is the key to the utility of this compound as a chemical intermediate. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds. 4-Substituted pyridine-2,6-dicarboxylic acid derivatives are recognized as important building blocks in the synthesis of bioactive molecules.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the Suzuki coupling of a bromopyridine derivative is presented below.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask, add the bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon triple bonds, introducing alkynyl moieties that are valuable pharmacophores. A general protocol for the Sonogashira coupling of a bromopyridine is as follows.

General Experimental Protocol for Sonogashira Coupling:

  • To a dry Schlenk flask, add the bromopyridine derivative, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF), a base (e.g., Et₃N), and the terminal alkyne.

  • Stir the reaction at room temperature or gently heat to 40-60°C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, work up the reaction and purify the product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is a critical transformation in the synthesis of many pharmaceuticals.

General Experimental Protocol for Buchwald-Hartwig Amination:

  • In a glovebox, add the bromopyridine derivative, an amine, a palladium precatalyst, a ligand, and a base (e.g., LHMDS) to a vial.

  • Add a solvent (e.g., THF) and stir the mixture at room temperature or with heating.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, quench the reaction, extract the product, and purify by column chromatography.

Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start Dimethyl 4-bromopyridine- 2,6-dicarboxylate Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Start->Suzuki Ar-B(OH)₂ Pd catalyst, Base Sonogashira Sonogashira Coupling (C-C triple bond) Start->Sonogashira R-C≡CH Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N bond formation) Start->Buchwald R₂NH Pd catalyst, Base Product_Aryl 4-Aryl-pyridine- 2,6-dicarboxylate Derivatives Suzuki->Product_Aryl Product_Alkynyl 4-Alkynyl-pyridine- 2,6-dicarboxylate Derivatives Sonogashira->Product_Alkynyl Product_Amino 4-Amino-pyridine- 2,6-dicarboxylate Derivatives Buchwald->Product_Amino

Versatility in cross-coupling reactions.

Application in the Synthesis of Bioactive Molecules

The pyridine-2,6-dicarboxamide moiety is a known structural motif in various biologically active compounds. While direct synthesis of a marketed drug from this compound is not prominently documented in the initial search, the derivatization of the core structure is of significant interest in medicinal chemistry. For instance, derivatives of pyridine-2,6-dicarboxamide have been investigated for their potential as antimicrobial agents.[5]

Furthermore, the broader class of 4-substituted pyridine-2,6-dicarboxylic acid derivatives has been highlighted as important for creating chemical probes for biological research and in drug development.[4] One notable example of a bioactive molecule containing a substituted pyridine dicarboxylate core is Nitrendipine, a dihydropyridine calcium channel blocker used to treat hypertension. Although not directly synthesized from the bromo-intermediate, its structure underscores the pharmacological relevance of this class of compounds.[6]

More specifically, 5-substituted pyridine-2,4-dicarboxylate derivatives have been identified as potential selective inhibitors of the human Jumonji-C domain-containing protein 5 (JMJD5), a 2-oxoglutarate (2OG)-dependent oxygenase implicated in cancer and developmental processes.[7] This suggests a potential therapeutic avenue for compounds derived from this compound, where the 4-position could be functionalized to interact with the substrate-binding pocket of JMJD5.

Signaling_Pathway cluster_JMJD5 JMJD5 Catalytic Activity JMJD5 JMJD5 Enzyme Product Hydroxylated Substrate JMJD5->Product Catalyzes hydroxylation Cellular_Processes Cellular Processes (e.g., Cell Cycle, Circadian Rhythm) JMJD5->Cellular_Processes Regulates Substrate Substrate (e.g., Histone) Substrate->JMJD5 Inhibitor Derivative of Dimethyl 4-bromopyridine- 2,6-dicarboxylate Inhibitor->JMJD5 Inhibits

Potential inhibition of JMJD5 signaling.

Conclusion

This compound stands out as a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its amenability to a range of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around the pyridine core. The demonstrated biological activity of related pyridine dicarboxylate derivatives, particularly as enzyme inhibitors, highlights the promising future of this compound as a key building block in the development of next-generation therapeutics. Further research into the applications of this intermediate is poised to unlock novel molecular entities with potent and selective pharmacological profiles.

References

Reactivity of the bromine atom in Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Bromine Atom in Dimethyl 4-bromopyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the bromine atom in this compound. This compound serves as a versatile building block in medicinal chemistry and materials science, primarily due to the strategic placement of its bromine atom, which allows for a wide range of subsequent chemical modifications. The pyridine core, substituted with two electron-withdrawing methyl ester groups, influences the reactivity of the C4-position, making it a key site for functionalization.

This document details the principal reaction types, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. It provides generalized experimental protocols, quantitative data where available, and mechanistic diagrams to serve as a valuable resource for laboratory work.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is presented below.[1][2][3][4]

PropertyValue
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
IUPAC Name This compound
CAS Number 162102-79-6
Appearance Solid
SMILES COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br
InChI Key WYROXHCDUWIUMW-UHFFFAOYSA-N

Core Reactivity of the C4-Bromine Atom

The bromine atom at the 4-position of the pyridine ring is the primary site of reactivity for synthetic diversification. Its susceptibility to displacement is enhanced by the electron-withdrawing nature of both the pyridine nitrogen and the two ester groups at the C2 and C6 positions. This electronic arrangement makes the C4 carbon atom electron-deficient and thus an excellent electrophilic site for several important classes of organic reactions.

The primary transformations involving the bromine atom are:

  • Palladium-Catalyzed Cross-Coupling Reactions

    • Suzuki-Miyaura Coupling (C-C bond formation)

    • Sonogashira Coupling (C-C bond formation)

    • Buchwald-Hartwig Amination (C-N bond formation)

  • Nucleophilic Aromatic Substitution (SNAr)

The following sections provide a detailed overview of these reaction pathways.

G main This compound sub_pd Pd-Catalyzed Cross-Coupling main->sub_pd sub_snar Nucleophilic Aromatic Substitution main->sub_snar prod_suzuki Aryl/Vinyl Substituted Product (C-C bond) sub_pd->prod_suzuki Suzuki-Miyaura: R-B(OH)2, Pd catalyst, Base prod_sono Alkynyl Substituted Product (C-C bond) sub_pd->prod_sono Sonogashira: R-C≡CH, Pd/Cu catalyst, Base prod_buchwald Amino Substituted Product (C-N bond) sub_pd->prod_buchwald Buchwald-Hartwig: R2NH, Pd catalyst, Base prod_snar Nu-Substituted Product (C-Nu bond) sub_snar->prod_snar Nucleophile (Nu-) e.g., RO-, RS-, R2N-

Figure 1: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom on the pyridine ring serves as an excellent electrophilic partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling the bromopyridine with an organoboron compound, such as a boronic acid or ester.[5][6] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][7]

The following table presents expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on typical outcomes for bromopyridine substrates.[5]

EntryBoronic Acid (R-B(OH)₂)Catalyst SystemBaseSolventExpected Yield*
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85-95%
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane80-92%
3Thiophene-2-boronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O75-90%
4Pyrimidine-5-boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-85%
5Methylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene65-80%

*Yields are estimates based on analogous reactions and may vary based on specific conditions.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).[5]

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at a specified temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

G cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-Br pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L2-R pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product arbr Ar-Br arbr->pd2_ox boronic R-B(OH)2 + Base boronic->pd2_trans

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromopyridine and a terminal alkyne.[8][9] This reaction is exceptionally useful for synthesizing conjugated enynes and arylalkynes. It typically requires a palladium catalyst and a copper(I) co-catalyst in the presence of a base, often an amine that can also serve as the solvent.[8][10]

  • Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq). Finally, add the terminal alkyne (1.1-1.5 eq) dropwise.[10]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the product via column chromatography.

G cluster_pd Palladium Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-Br pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L2-C≡CR pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-C≡CR pd2_trans->product cu_cycle Copper Cycle cu_acetylide Cu-C≡CR cu_cycle->cu_acetylide arbr Ar-Br arbr->pd2_ox alkyne R-C≡CH + Base alkyne->cu_cycle cu_acetylide->pd2_trans

Figure 3: Catalytic cycles for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] It allows for the coupling of the bromopyridine with a wide variety of primary and secondary amines. This reaction is of paramount importance in drug discovery, as aryl amine moieties are prevalent in bioactive molecules. The choice of ligand for the palladium catalyst is critical for achieving high yields.[11]

  • Setup: In a glovebox or using Schlenk techniques, charge a reaction vessel with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%), a suitable phosphine ligand (e.g., BINAP, XantPhos, 1.2-2.0 eq relative to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq).[13][14]

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2-1.5 eq). Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring for several hours until completion.

  • Work-up: After cooling, dilute the mixture with ether or ethyl acetate, wash with brine, and separate the organic layer.

  • Purification: Dry the organic phase over MgSO₄ or Na₂SO₄, filter, and concentrate. The resulting crude material is then purified by column chromatography or recrystallization.[13]

G cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L pd2_ox Ar-Pd(II)L-Br pd0->pd2_ox Oxidative Addition pd2_amine [Ar-Pd(II)L(HNR2)]+ pd2_ox->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)L-NR2 pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product Ar-NR2 pd2_amido->product arbr Ar-Br arbr->pd2_ox amine R2NH amine->pd2_amine

Figure 4: Catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This effect is significantly amplified in this compound by the two strongly electron-withdrawing ester groups at the ortho and para positions relative to the nitrogen. Consequently, the bromine atom at the C4 position (para to the nitrogen) is highly activated towards displacement by strong nucleophiles.[15]

SNAr reactions on this substrate can proceed with nucleophiles such as alkoxides, thiolates, and amines, often under milder conditions than those required for less activated aryl halides. The stability of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom, is key to the favorability of this reaction pathway.[15]

  • Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF, DMSO, or NMP in a round-bottom flask.

  • Reagent Addition: Add the nucleophile (e.g., sodium methoxide, potassium thiophenoxide, or an amine, 1.5-3.0 eq), often in solution or as a solid portion-wise. A base such as K₂CO₃ or Cs₂CO₃ may be required, particularly with weaker nucleophiles.

  • Reaction: Heat the reaction mixture to a temperature ranging from ambient to over 100 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate. Purify the product by column chromatography or recrystallization.

Experimental Workflow Summary

The following diagram outlines a general laboratory workflow applicable to the reactions described in this guide.

G start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere if required) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up & Extraction monitoring->workup If complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Figure 5: General laboratory workflow for synthesis and purification.

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. The bromine atom at the C4 position is readily functionalized through a variety of robust and high-yielding reactions, most notably palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitutions. The electron-deficient nature of the doubly-substituted pyridine ring is the key determinant of this reactivity. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this building block in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

An In-depth Technical Guide to the Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide from Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromopyridine-2,6-dicarbohydrazide, a versatile heterocyclic compound with significant potential in medicinal and coordination chemistry. The document details the primary synthetic routes starting from Dimethyl 4-bromopyridine-2,6-dicarboxylate, offering detailed experimental protocols, quantitative data, and workflow visualizations to support research and development efforts in this area.

Introduction

4-Bromopyridine-2,6-dicarbohydrazide is a key building block in the synthesis of a wide range of complex molecules, including macrocycles, coordination polymers, and pharmacologically active agents.[1] Its structure, featuring a central pyridine ring with a bromine substituent and two hydrazide functional groups, provides multiple reactive sites for further molecular elaboration.[1] The hydrazide moieties are particularly useful for forming hydrazones and other derivatives, while the bromo-substituted pyridine core allows for fine-tuning of the molecule's electronic and steric properties.[1] This guide focuses on the efficient synthesis of this valuable compound from its dimethyl ester precursor.

Synthetic Pathways

Two principal synthetic routes have been established for the preparation of 4-Bromopyridine-2,6-dicarbohydrazide from this compound:

  • Direct Hydrazinolysis: This is a straightforward, one-step process involving the direct reaction of the dimethyl ester with hydrazine hydrate.

  • Two-Step Synthesis via Dicarboxylic Acid: This method first involves the hydrolysis of the dimethyl ester to form 4-Bromopyridine-2,6-dicarboxylic acid, which is subsequently converted to the desired dicarbohydrazide.[2]

The choice of pathway may depend on the desired purity, scale of the reaction, and the availability of reagents.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of 4-Bromopyridine-2,6-dicarbohydrazide and its intermediates.

Table 1: Properties of this compound (Starting Material)

PropertyValue
Molecular FormulaC₉H₈BrNO₄
Molecular Weight274.07 g/mol [3]
AppearanceWhite solid
Melting PointNot specified
SolubilitySoluble in methanol, dichloromethane

Table 2: Reaction Conditions and Yields

Synthetic StepKey ReagentsSolventReaction TimeTemperatureYield
Pathway 1: Direct Hydrazinolysis Hydrazine hydrate (10-20 eq)Ethanol6-8 hours[1]RefluxHigh (precipitate)
Pathway 2, Step 1: Hydrolysis Potassium hydroxide (2.1 eq)Methanol2 hours65 °C94%[4]
Pathway 2, Step 2a: Acyl Chloride Formation Thionyl chloride (excess)Anhydrous DCM3-4 hoursRoom Temp.98% (crude)[4]
Pathway 2, Step 2b: Reaction with Hydrazine Hydrazine hydrate (excess), TriethylamineAnhydrous DCM24 hours0 °C to Room Temp.High (precipitate)

Experimental Protocols

Pathway 1: Direct Hydrazinolysis of this compound

This protocol is a standard procedure for the conversion of esters to hydrazides.[5]

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approximately 20 mL per gram of ester).[6]

  • To the stirred solution, add an excess of hydrazine hydrate (10.0 eq) dropwise at room temperature.[6]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A white precipitate of 4-Bromopyridine-2,6-dicarbohydrazide is expected to form.[5][6]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[5]

  • Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials and excess hydrazine.[5]

  • Dry the resulting 4-Bromopyridine-2,6-dicarbohydrazide under vacuum to obtain the final product.[5]

Pathway 2: Two-Step Synthesis via 4-Bromopyridine-2,6-dicarboxylic acid

This pathway involves the initial hydrolysis of the diester to the corresponding dicarboxylic acid, followed by reaction with hydrazine.[2]

Step 1: Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Methanol

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.[2]

  • In a separate flask, dissolve potassium hydroxide (2.1 eq) in methanol and add this solution to the diester solution.[2]

  • Heat the reaction mixture at 65 °C for 2 hours.[2]

  • After cooling, evaporate the solvent to yield the potassium salt.[1]

  • Dissolve the salt in deionized water and acidify the solution to pH 1 using concentrated HCl, which will cause a white precipitate of 4-Bromopyridine-2,6-dicarboxylic acid to form.[2]

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum.[2]

Step 2: Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide

This protocol is a general method for the synthesis of carbohydrazides from carboxylic acids via an acyl chloride intermediate.

Materials:

  • 4-Bromopyridine-2,6-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Triethylamine (Et₃N)

Procedure:

  • Suspend 4-Bromopyridine-2,6-dicarboxylic acid (1.0 eq) in anhydrous DCM.

  • Slowly add excess thionyl chloride at 0 °C.[2]

  • Allow the mixture to warm to room temperature and stir until a clear solution is formed (approximately 3-4 hours), indicating the formation of the diacyl chloride.[2]

  • Remove the excess thionyl chloride and DCM under reduced pressure.[2]

  • Dissolve the crude diacyl chloride in fresh anhydrous DCM and cool to 0 °C.[2]

  • In a separate flask, dissolve excess hydrazine hydrate and triethylamine (2.0 eq) in DCM.[2]

  • Slowly add the diacyl chloride solution to the hydrazine solution with vigorous stirring.[2]

  • Allow the reaction to proceed at room temperature for 24 hours.[2]

  • The resulting precipitate of 4-Bromopyridine-2,6-dicarbohydrazide can be collected by filtration, washed with DCM, and dried.[2]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflow.

G Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide: Pathway 1 A This compound R1 Hydrazine Hydrate Ethanol, Reflux A->R1 B 4-Bromopyridine-2,6-dicarbohydrazide R1->B

Caption: Direct hydrazinolysis of the dimethyl ester.

G Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide: Pathway 2 A This compound R1 KOH, Methanol Heat, then HCl A->R1 B 4-Bromopyridine-2,6-dicarboxylic acid R2 SOCl₂, DCM B->R2 C 4-Bromopyridine-2,6-dicarbonyl dichloride R3 Hydrazine Hydrate Triethylamine, DCM C->R3 D 4-Bromopyridine-2,6-dicarbohydrazide R1->B R2->C R3->D

Caption: Two-step synthesis via the dicarboxylic acid intermediate.

G General Laboratory Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Reaction Setup (Flask, Stirrer, Condenser) B Dissolve Starting Material A->B C Add Reagents B->C D Heating / Reflux C->D E Reaction Monitoring (TLC) D->E F Cooling & Precipitation E->F G Vacuum Filtration F->G H Washing G->H I Drying H->I J Characterization (NMR, IR, MS) I->J

Caption: General laboratory workflow for the synthesis.

References

Electronic Properties of the Pyridine Ring in Dimethyl 4-bromopyridine-2,6-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electronic properties of the pyridine ring in Dimethyl 4-bromopyridine-2,6-dicarboxylate. This compound serves as a valuable intermediate in the synthesis of various functional molecules, including ligands for metallo-supramolecular polymers and potential pharmacologically active agents. The presence of a bromine atom at the 4-position, along with two dimethyl ester groups at the 2- and 6-positions, significantly influences the electron density distribution and reactivity of the pyridine core. This guide summarizes the available spectroscopic data, outlines experimental protocols for its characterization, and discusses the impact of its substituents on the electronic nature of the pyridine moiety.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds extensively used in the development of pharmaceuticals, agrochemicals, and functional materials. The electronic nature of the pyridine ring can be finely tuned by the introduction of various substituents. In this compound, the pyridine ring is functionalized with three key groups that dictate its electronic characteristics:

  • Pyridine Nitrogen: The nitrogen atom is more electronegative than the carbon atoms, leading to a general decrease in electron density around the ring compared to benzene. This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic aromatic substitution.

  • Two Dimethyl Ester Groups (-COOCH₃): Positioned at the 2- and 6-positions, these groups are strongly electron-withdrawing through both inductive and resonance effects. They further decrease the electron density of the pyridine ring, enhancing its electrophilicity.

  • Bromine Atom (-Br): Located at the 4-position, the bromine atom exerts a dual electronic effect. It is electron-withdrawing inductively due to its high electronegativity. However, it can also donate electron density to the ring through resonance via its lone pairs. In the case of halogens on an aromatic ring, the inductive effect typically outweighs the resonance effect, resulting in a net electron-withdrawing character.

The combination of these substituents makes the pyridine ring in this compound significantly electron-deficient. This property is crucial for its reactivity, particularly its susceptibility to nucleophilic substitution reactions.

Synthesis

The most common synthetic route to this compound starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The synthesis proceeds in two main steps.[1]

Step 1: Esterification of Chelidamic Acid

The dicarboxylic acid is first converted to its dimethyl ester, Dimethyl 4-hydroxypyridine-2,6-dicarboxylate.[1]

Step 2: Bromination

The hydroxyl group at the 4-position is then replaced by a bromine atom to yield the final product, this compound.[1]

Synthesis_Pathway Chelidamic_Acid Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid) Intermediate Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Chelidamic_Acid->Intermediate Methanol, H₂SO₄ (cat.) Reflux Final_Product This compound Intermediate->Final_Product Tetrabutylammonium bromide, P₂O₅, Toluene, 110°C

Synthesis of this compound.

Spectroscopic and Physicochemical Data

The following tables summarize the available quantitative data for this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₈BrNO₄[2]
Molecular Weight 274.07 g/mol [2]
CAS Number 162102-79-6[3]
Appearance White solid[1]
Spectroscopic Data
¹H NMR (300 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Assignment
8.40s2H, Pyridine-H (H-3, H-5)
3.92s6H, -OCH₃
Reference[1]
Predicted ¹³C NMR
Chemical Shift (δ, ppm) Assignment
~164C=O (ester)
~152C-2, C-6
~135C-4
~128C-3, C-5
~53-OCH₃
NotePredicted values based on analogous structures.
IR (DRIFT), cm⁻¹
Wavenumber (cm⁻¹) Assignment
3105 (w)Aromatic C-H stretch
2950 (w)Aliphatic C-H stretch (-OCH₃)
1727 (s)C=O stretch (ester)
1601 (m)C=C/C=N ring stretch
1445 (s)C-H bend
1266 (s)C-O stretch (ester)
780 (m)C-Br stretch
Reference[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of this compound, based on standard laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 300 MHz NMR Spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: A standard single-pulse experiment is performed.

  • ¹³C NMR: A proton-decoupled pulse program is used to obtain a spectrum with singlet peaks for each carbon atom.

Infrared (IR) Spectroscopy
  • Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer with a Diffuse Reflectance Infrared Fourier Transform (DRIFT) accessory.

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and placed in the sample cup for analysis.

UV-Visible (UV-Vis) Spectroscopy
  • Instrument: UV-Vis Spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol) of a known concentration.

  • Analysis: The absorbance is measured over a wavelength range of 200-400 nm.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesize Compound Purification Purify by Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Interpretation Interpret Spectra NMR->Data_Interpretation IR->Data_Interpretation UV_Vis->Data_Interpretation Structure_Confirmation Confirm Structure and Electronic Properties Data_Interpretation->Structure_Confirmation

General experimental workflow for characterization.

Electronic Effects and Reactivity

The electronic properties of the pyridine ring in this compound are dominated by the strong electron-withdrawing nature of the two ester groups and the bromine atom. This results in a highly electron-deficient aromatic system.

  • ¹H NMR: The downfield chemical shift of the pyridine protons (δ 8.40 ppm) is indicative of a deshielded environment, consistent with an electron-poor ring.[1]

  • Reactivity: The electron deficiency at the carbon atoms of the pyridine ring, particularly at the positions ortho and para to the nitrogen, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at the 4-position is a potential leaving group in such reactions. The electron-withdrawing ester groups stabilize the negatively charged Meisenheimer complex intermediate formed during SNAr, thereby facilitating the reaction.

While no specific signaling pathways involving this compound have been documented, substituted pyridines are known to interact with a variety of biological targets. The electronic properties of this molecule, particularly its potential to act as a Michael acceptor or participate in nucleophilic substitution, suggest it could be explored as a covalent modifier of biological macromolecules in drug discovery programs.

Conclusion

This compound is a pyridine derivative with a highly electron-deficient aromatic ring, a consequence of the cumulative electron-withdrawing effects of the ring nitrogen, two dimethyl ester groups, and a bromine atom. This electronic characteristic is evident from its spectroscopic data and dictates its chemical reactivity, making it a valuable synthon for the preparation of more complex molecules. Further studies, including detailed computational analysis and biological screening, would be beneficial to fully elucidate the potential of this compound in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1][2] Dimethyl 4-arylpyridine-2,6-dicarboxylates are valuable scaffolds in medicinal chemistry and materials science. The Suzuki-Miyaura coupling of dimethyl 4-bromopyridine-2,6-dicarboxylate with various boronic acids provides a direct and efficient route to these important compounds.

This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of this compound, addressing common challenges associated with the coupling of electron-deficient pyridine substrates.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species. This species then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle ArBr This compound OxAdd OxAdd ArBr->OxAdd RBOH2 Arylboronic Acid Transmetal Transmetal RBOH2->Transmetal FinalProduct Dimethyl 4-arylpyridine-2,6-dicarboxylate Product Product Product->FinalProduct

Experimental Protocols

Two protocols are provided below: a general procedure using conventional heating and a microwave-assisted protocol, which can offer significant rate enhancement.

Protocol 1: Conventional Heating

This protocol is a general starting point and may require optimization for specific boronic acids.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water)

  • Anhydrous, degassed solvents

  • Schlenk flask or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[5]

  • Catalyst Addition: Add the palladium catalyst (0.05 mmol).[5]

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[5]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure dimethyl 4-arylpyridine-2,6-dicarboxylate.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted Suzuki coupling can significantly reduce reaction times.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane)

  • Microwave vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the base (2.0 mmol), the palladium precursor (e.g., 2 mol%), and the ligand (e.g., 4 mol%).[5]

  • Solvent Addition: Add the chosen degassed solvent.[5]

  • Reaction: Seal the vial with a cap. Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-140 °C) for the specified time (e.g., 15-30 minutes).

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[5]

Data Presentation

The following table summarizes the results for the microwave-assisted Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Toluene/EtOH/H₂O1202045
24-Methylphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Toluene/EtOH/H₂O1202058
34-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Toluene/EtOH/H₂O1202062
44-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Toluene/EtOH/H₂O1302055
53-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Toluene/EtOH/H₂O1302065
64-Chlorophenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Toluene/EtOH/H₂O1403040
74-Acetylphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Toluene/EtOH/H₂O1403035
82-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃Toluene/EtOH/H₂O1403042

Experimental Workflow

Experimental_Workflow start Start reagents Combine this compound, Arylboronic Acid, Palladium Catalyst, and Base in a reaction vessel. start->reagents inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Reaction Work-up: Cool, Quench, and Extract monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Inactive CatalystUse a fresh batch of palladium catalyst or a more air- and moisture-stable precatalyst. Ensure proper storage of the catalyst under an inert atmosphere.
Suboptimal LigandFor electron-deficient pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective. A ligand screen may be beneficial.[5]
Incorrect BaseThe choice of base is critical for the transmetalation step. A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.[5]
Poor SolubilityEnsure all reactants are soluble in the chosen solvent system. Adjusting the solvent ratio or changing the solvent may be necessary.
Inadequate DegassingOxygen can deactivate the Pd(0) catalyst. Thoroughly degas the solvent and reaction mixture.[5]
Side Reactions Homocoupling of Boronic AcidThis can be caused by the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions.
ProtodeboronationThis is the cleavage of the C-B bond by a proton source. Use anhydrous solvents and ensure the base is not too weak.

References

Application Notes and Protocols for Metal-Organic Framework Synthesis using Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and application of metal-organic frameworks (MOFs) utilizing Dimethyl 4-bromopyridine-2,6-dicarboxylate as a key building block. The presence of the bromine atom on the pyridine ring offers a unique functional handle for post-synthetic modification, enabling the development of tailored MOFs for advanced applications, particularly in the field of drug delivery.

Introduction to Bromo-Functionalized Pyridyl MOFs

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers.[1] The modular nature of MOFs allows for the tuning of their pore size, surface area, and chemical functionality by judicious selection of the metal and organic components.[1] Pyridine-2,6-dicarboxylic acid and its derivatives are excellent linkers due to their ability to form stable complexes with a variety of metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups.[1]

The introduction of a bromine atom at the 4-position of the pyridine-2,6-dicarboxylate linker, as in this compound, provides a versatile platform for post-synthetic modification (PSM). PSM allows for the covalent modification of the MOF structure after its initial synthesis, enabling the introduction of new functionalities that might not be stable under the initial MOF synthesis conditions.[2] This opens up possibilities for creating MOFs with enhanced properties for specific applications, such as targeted drug delivery, catalysis, and sensing.

Synthesis of the Linker: this compound

The synthesis of the this compound linker is a crucial first step. A typical synthesis involves the esterification of 4-bromopyridine-2,6-dicarboxylic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromopyridine-2,6-dicarboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Suspend 4-bromopyridine-2,6-dicarboxylic acid in anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of sulfuric acid or thionyl chloride to the cooled suspension with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis of a Bromo-Functionalized MOF: A Representative Protocol

The following is a representative solvothermal protocol for the synthesis of a zinc-based MOF using this compound. The conditions can be adapted for other metal ions.

Experimental Protocol: Solvothermal Synthesis of a Zn-(4-bromopyridine-2,6-dicarboxylate) MOF

Materials:

  • This compound (linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave (20 mL)

  • Programmable oven

  • Centrifuge

Procedure:

  • In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol) in 10 mL of DMF.

  • In a separate vial, dissolve Zinc nitrate hexahydrate (e.g., 0.1 mmol) in 5 mL of DMF.

  • Combine the two solutions in the Teflon liner of a 20 mL stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C for 48 hours.

  • After the reaction time, allow the autoclave to cool slowly to room temperature.

  • Crystals of the MOF should form at the bottom of the liner.

  • Carefully decant the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted precursors. This can be done by centrifugation and redispersion.

  • The resulting MOF crystals can then be activated by solvent exchange with a more volatile solvent (e.g., ethanol or chloroform) followed by drying under vacuum.

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis and determine the properties of the MOF.

Characterization TechniquePurposeExpected Observations
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the MOF.A diffraction pattern with sharp peaks, which can be compared to a simulated pattern from single-crystal X-ray diffraction if available.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal centers.Disappearance or shift of the C=O stretching band of the carboxylic acid in the linker upon coordination to the zinc ions. Presence of characteristic peaks for the pyridine ring and the C-Br bond.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally a significant weight loss at higher temperatures corresponding to the decomposition of the organic linker.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the MOF.[3]A type I or type IV nitrogen adsorption-desorption isotherm, from which the BET surface area and pore volume can be calculated.[3]
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.Images showing the shape and size distribution of the synthesized MOF crystals.

Application Note: Post-Synthetic Modification for Targeted Drug Delivery

The bromine functionality on the synthesized MOF serves as an excellent anchor point for post-synthetic modification (PSM). One powerful PSM technique is the Suzuki coupling reaction, which allows for the formation of a carbon-carbon bond.[4][5] This can be used to attach targeting ligands to the MOF, enabling it to specifically bind to and be internalized by cancer cells that overexpress certain receptors.

Experimental Protocol: Post-Synthetic Modification via Suzuki Coupling

This protocol describes the attachment of a generic targeting ligand (represented by an arylboronic acid) to the bromo-functionalized MOF.

Materials:

  • Bromo-functionalized MOF (synthesized as described above)

  • Arylboronic acid (targeting ligand precursor)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF/water mixture)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Activate the bromo-functionalized MOF by heating under vacuum to remove any guest molecules from the pores.

  • In a Schlenk flask under an inert atmosphere, suspend the activated MOF in a degassed solvent mixture (e.g., DMF/water).

  • Add the arylboronic acid, palladium catalyst, and base to the suspension.

  • Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100°C) for 24-48 hours.

  • After cooling to room temperature, collect the modified MOF by centrifugation.

  • Wash the product extensively with the reaction solvent and then with a more volatile solvent (e.g., ethanol) to remove any unreacted reagents and the catalyst.

  • Dry the functionalized MOF under vacuum.

  • Characterize the modified MOF using techniques like FTIR and ¹H NMR (after digestion of the MOF) to confirm the successful attachment of the targeting ligand.

Application Note: Doxorubicin Loading and Release

The porous nature of the synthesized MOFs makes them excellent candidates for drug delivery vehicles. Doxorubicin (DOX), a common chemotherapeutic agent, can be loaded into the MOF pores and released in a controlled manner, potentially at the tumor site.

Experimental Protocol: Doxorubicin Loading and In Vitro Release

Materials:

  • Functionalized MOF

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • UV-Vis spectrophotometer

  • Centrifuge

Procedure for Doxorubicin Loading:

  • Disperse a known amount of the activated MOF in a solution of DOX in water or a suitable buffer.

  • Stir the suspension in the dark at room temperature for 24 hours to allow for maximum loading.

  • Collect the DOX-loaded MOF by centrifugation.

  • Wash the loaded MOF with water to remove any surface-adsorbed DOX.

  • Determine the amount of loaded DOX by measuring the concentration of DOX remaining in the supernatant using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of DOX (around 480 nm). The loading capacity and encapsulation efficiency can be calculated using the following formulas:[6]

    • Loading Capacity (%) = (Mass of loaded DOX / Mass of MOF) x 100

    • Encapsulation Efficiency (%) = (Mass of loaded DOX / Initial mass of DOX) x 100

Procedure for In Vitro Doxorubicin Release:

  • Disperse a known amount of the DOX-loaded MOF in PBS at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the acidic tumor microenvironment).

  • Incubate the suspensions at 37°C with gentle shaking.

  • At predetermined time intervals, take an aliquot of the release medium (after centrifugation to pellet the MOF) and measure the concentration of released DOX using a UV-Vis spectrophotometer.

  • Replenish the release medium with an equal volume of fresh PBS to maintain a constant volume.

  • Plot the cumulative percentage of released DOX as a function of time.

Quantitative Data Summary

The following table summarizes typical quantitative data for MOFs synthesized from pyridine-dicarboxylate linkers, which can be used as a reference for the expected properties of MOFs derived from this compound.

PropertyZn-Pyridine-2,6-dicarboxylate MOF (Analog)Fe-based MOF (Analog)Expected Range for Bromo-functionalized Zn-MOF
BET Surface Area (m²/g) ~300 - 600~1500 - 2500[7]200 - 700
Pore Volume (cm³/g) ~0.2 - 0.4~0.6 - 1.2[7]0.15 - 0.5
Doxorubicin Loading Capacity (wt%) 10 - 20Up to 24.5[7][8]10 - 25

Visualizations

Diagrams of Workflows and Pathways

MOF_Synthesis_Workflow cluster_linker Linker Synthesis cluster_mof MOF Synthesis cluster_psm Post-Synthetic Modification Linker_Start 4-bromopyridine-2,6-dicarboxylic acid Esterification Esterification (Methanol, Catalyst) Linker_Start->Esterification Linker_Product This compound Esterification->Linker_Product Solvothermal Solvothermal Reaction (DMF, 120°C) Linker_Product->Solvothermal Metal_Salt Zn(NO3)2·6H2O Metal_Salt->Solvothermal MOF_Product Bromo-functionalized MOF Solvothermal->MOF_Product Suzuki_Coupling Suzuki Coupling (Pd Catalyst, Base) MOF_Product->Suzuki_Coupling Targeting_Ligand Arylboronic Acid Targeting_Ligand->Suzuki_Coupling Targeted_MOF Targeted MOF Suzuki_Coupling->Targeted_MOF

Caption: Workflow for the synthesis and post-synthetic modification of a targeted MOF.

Drug_Delivery_Workflow Targeted_MOF Targeted MOF Drug_Loading Drug Loading (Doxorubicin) Targeted_MOF->Drug_Loading Loaded_MOF DOX-Loaded Targeted MOF Drug_Loading->Loaded_MOF Systemic_Circulation Systemic Circulation Loaded_MOF->Systemic_Circulation Tumor_Microenvironment Tumor Microenvironment (Acidic pH) Systemic_Circulation->Tumor_Microenvironment Cancer_Cell Cancer Cell Tumor_Microenvironment->Cancer_Cell Drug_Release Drug Release Cancer_Cell->Drug_Release Apoptosis Cell Apoptosis Drug_Release->Apoptosis EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Targeted_MOF Targeted MOF-Drug (e.g., Gefitinib) Targeted_MOF->EGFR Blocks Ligand Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Cell_Response Cell Proliferation, Survival, Metastasis Transcription_Factors->Cell_Response

References

Step-by-step synthesis of 4-Bromopyridine-2,6-dicarbohydrazide from its dimethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-bromopyridine-2,6-dicarbohydrazide from its precursor, dimethyl 4-bromopyridine-2,6-dicarboxylate. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science, primarily due to its unique structure featuring a pyridine ring with a bromine atom and two reactive hydrazide groups.[1] The hydrazide moieties are key for creating hydrazones and other derivatives, while the bromo-substituted pyridine core allows for further functionalization, making it a valuable intermediate in the synthesis of macrocycles, coordination polymers, and pharmacologically active agents.[1]

The protocol detailed below is based on the hydrazinolysis of the corresponding diester, a common and effective method for preparing dicarbohydrazides.[2][3][4]

Quantitative Data Summary

The following tables summarize the necessary reagents and expected experimental parameters for the synthesis.

Table 1: Reagents and Materials

Reagent/Solvent Chemical Formula Molecular Weight ( g/mol ) Recommended Quantity
This compound C₉H₈BrNO₄ 289.07 1.0 eq
Hydrazine Hydrate (~80%) N₂H₄·H₂O 50.06 10.0 - 20.0 eq
Ethanol (Absolute) C₂H₅OH 46.07 ~20 mL per gram of ester

| Deionized Water | H₂O | 18.02 | For washing |

Table 2: Reaction Parameters and Expected Outcome

Parameter Value / Description
Reaction Time 4 - 8 hours
Reaction Temperature Reflux
Product Isolation Precipitation and vacuum filtration
Physical Appearance White solid/precipitate[1][5]
Purification Method Washing with cold ethanol[1][5]
Expected Yield High (typically precipitates out of solution)

| Storage | Cool, dry place |

Experimental Protocol

This protocol outlines the step-by-step synthesis of 4-bromopyridine-2,6-dicarbohydrazide.

1. Reaction Setup:

  • In a round-bottom flask of appropriate size, add this compound (1.0 eq).[4]

  • Add a magnetic stir bar to the flask.

  • Dissolve the starting material in absolute ethanol (approximately 20 mL per gram of the ester).[4]

  • Equip the flask with a reflux condenser.[4]

2. Addition of Reagent:

  • While stirring the solution at room temperature, slowly add an excess of hydrazine hydrate (10.0 - 20.0 eq) dropwise.[1][4]

3. Reaction Execution:

  • Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.[1][4]

  • The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting diester spot has disappeared.[2][3][4]

4. Product Isolation and Purification:

  • Upon completion, cool the reaction mixture to room temperature. A white precipitate of the product should form.[1][4][5]

  • To maximize precipitation, further cool the flask in an ice bath for about 30 minutes.[5]

  • Collect the white solid by vacuum filtration using a Büchner funnel.[4][5]

  • Wash the collected precipitate with a small amount of cold ethanol to remove unreacted hydrazine and other impurities, followed by a wash with deionized water.[4][5]

5. Drying and Characterization:

  • Dry the purified product under vacuum to obtain 4-bromopyridine-2,6-dicarbohydrazide as a white solid.[1][5]

  • Characterize the final compound by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.[5]

Safety Precautions:

  • Hydrazine hydrate is highly toxic and corrosive.[5] Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Visualized Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of 4-bromopyridine-2,6-dicarbohydrazide.

Synthesis_Workflow Figure 1: Experimental Workflow for the Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide cluster_setup Reaction Setup cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product start Start: this compound dissolve Dissolve in Absolute Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate (10-20 eq) dissolve->add_hydrazine reflux Heat to Reflux (4-8 hours) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature & Ice Bath monitor->cool filtrate Vacuum Filtrate the Precipitate cool->filtrate wash Wash with Cold Ethanol & Water filtrate->wash dry Dry Under Vacuum wash->dry characterize Characterize (NMR, IR, MP) dry->characterize product End: 4-Bromopyridine-2,6-dicarbohydrazide characterize->product

Caption: Experimental workflow for the synthesis of 4-Bromopyridine-2,6-dicarbohydrazide.

References

Application Notes and Protocols: Dimethyl 4-bromopyridine-2,6-dicarboxylate in the Synthesis of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Dimethyl 4-bromopyridine-2,6-dicarboxylate as a versatile starting material in the synthesis of various active pharmaceutical ingredients (APIs). This document details synthetic protocols and potential therapeutic applications of its derivatives, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

This compound is a key building block in medicinal chemistry. Its pyridine core is a common scaffold in numerous pharmaceuticals, and the presence of a bromine atom at the 4-position allows for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of substituted pyridine derivatives. The two methyl ester groups at the 2- and 6-positions can be readily modified, for instance, through hydrazinolysis or hydrolysis, to introduce further diversity and functionality. These features make this compound a valuable precursor for the development of novel therapeutic agents.

Application 1: Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide - A Precursor for Potential Antimicrobial and Antitumor Agents

One of the primary applications of this compound is in the synthesis of 4-Bromopyridine-2,6-dicarbohydrazide. Pyridine-dicarboxamide derivatives are known to possess a range of biological activities, and the introduction of a bromine atom can enhance properties such as lipophilicity, potentially improving cell permeability.[1] The carbohydrazide moieties are excellent chelating agents for metal ions, suggesting their potential as inhibitors of metalloenzymes.[2] Derivatives of pyridine-2,6-dicarboxamide have shown potential in anticancer therapies by stabilizing telomeric G-quadruplex DNA.[2]

Quantitative Data Summary
Starting MaterialProductReagentsReaction TimeYield (%)Reference
This compound4-Bromopyridine-2,6-dicarbohydrazideHydrazine hydrate, Ethanol4-6 hoursNot specified[2]
Experimental Protocol: Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide

This protocol is adapted from general methods for the synthesis of dicarbohydrazides from their corresponding dimethyl esters.[2]

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL/g of ester).[2]

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (10.0 eq) dropwise at room temperature.[2]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).[2]

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. A white precipitate of 4-Bromopyridine-2,6-dicarbohydrazide is expected to form. If precipitation is incomplete, the solvent volume can be reduced under vacuum.[2]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol followed by deionized water to remove unreacted hydrazine and other impurities.[2]

  • Drying: Dry the purified product under vacuum to obtain 4-Bromopyridine-2,6-dicarbohydrazide.

Potential Mechanism of Action: Metalloenzyme Inhibition

The dicarbohydrazide derivative can act as a chelating agent, binding to the metal center of metalloenzymes, which are crucial for many biological processes in pathogens and cancer cells. This chelation can inhibit the enzyme's function, leading to a therapeutic effect.

G cluster_synthesis Synthesis cluster_moa Potential Mechanism of Action cluster_outcome Therapeutic Outcome A This compound B 4-Bromopyridine-2,6-dicarbohydrazide A->B Hydrazinolysis C 4-Bromopyridine-2,6-dicarbohydrazide (Chelating Agent) E Inhibited Metalloenzyme-Inhibitor Complex C->E D Metalloenzyme (e.g., in pathogen or cancer cell) D->E F Disruption of Cellular Processes E->F G Antimicrobial / Antitumor Effect F->G G cluster_synthesis Synthetic Pathway cluster_moa Mechanism of NDM-1 Inhibition cluster_outcome Therapeutic Outcome A This compound B 4-Aryl-dimethyl-pyridine-2,6-dicarboxylate A->B Suzuki Coupling (Pd-catalyzed) C 4-Aryl-pyridine-2,6-dicarboxylic acid (DPA Derivative) B->C Saponification D NDM-1 Enzyme (with Zn²⁺ ions in active site) F Inactive NDM-1-Inhibitor Complex D->F E DPA Derivative (Inhibitor) E->F G β-Lactam Antibiotic H Bacterial Cell Wall Synthesis G->H Inhibits I Bacterial Cell Lysis H->I

References

Application Note and Protocol: Hydrolysis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the hydrolysis of Dimethyl 4-bromopyridine-2,6-dicarboxylate to synthesize its corresponding diacid, 4-bromopyridine-2,6-dicarboxylic acid. This transformation is a fundamental step in the synthesis of various pyridine-based compounds utilized in medicinal chemistry and materials science. The protocol herein describes a robust and high-yielding method employing potassium hydroxide in methanol. All procedural steps, from reaction setup to product isolation and purification, are outlined to ensure reproducibility.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds. The hydrolysis of its ester groups to carboxylic acids is a critical transformation, yielding 4-bromopyridine-2,6-dicarboxylic acid. This diacid serves as a versatile building block for the synthesis of more complex molecules, including ligands for metal complexes and precursors for active pharmaceutical ingredients. The protocol detailed below is based on established chemical literature, providing a reliable method for this conversion.[1][2]

Experimental Protocol

Materials and Equipment
  • Reagents:

    • This compound

    • Methanol (MeOH)

    • Potassium Hydroxide (KOH)

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Rotary evaporator

    • Büchner funnel and filter paper

    • Standard laboratory glassware (beakers, graduated cylinders)

    • pH meter or pH paper

    • Vacuum drying oven

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.[1][2]

  • Base Addition: In a separate flask, prepare a solution of potassium hydroxide (2.1 equivalents) in methanol. Add the potassium hydroxide solution to the solution of the dimethyl ester.[2][3]

  • Reaction: Heat the resulting reaction mixture to 65°C and maintain this temperature for 2 hours with stirring.[1][2]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator. This will yield the potassium salt of 4-bromopyridine-2,6-dicarboxylic acid.[1][2]

  • Acidification: Dissolve the obtained potassium salt in a minimal amount of deionized water.[1][2] Carefully acidify the solution to a pH of 1 by adding concentrated hydrochloric acid. A white precipitate of 4-bromopyridine-2,6-dicarboxylic acid will form.[1][2]

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.[1][2]

  • Washing: Wash the filtered solid with deionized water to remove any inorganic salts.[1]

  • Drying: Dry the purified product under vacuum to obtain the final 4-bromopyridine-2,6-dicarboxylic acid.[1]

Data Presentation

The following table summarizes the quantitative data for the hydrolysis of this compound.

ParameterValueReference
Starting MaterialDimethyl 4-bromopyridine-2,6-dioate[1]
ReagentsPotassium Hydroxide, Methanol, HCl[1]
Reaction Temperature65 °C[1]
Reaction Time2 hours[1]
Product4-Bromopyridine-2,6-dicarboxylic acid[1]
Yield94%[1]
AppearanceWhite precipitate[1]

Experimental Workflow

Hydrolysis_Workflow start Start dissolve_ester Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate in Methanol start->dissolve_ester add_koh Add Methanolic Potassium Hydroxide dissolve_ester->add_koh heat Heat Reaction Mixture to 65°C for 2 hours add_koh->heat cool Cool to Room Temperature heat->cool evaporate Remove Methanol via Rotary Evaporation cool->evaporate dissolve_salt Dissolve Potassium Salt in Water evaporate->dissolve_salt acidify Acidify with HCl to pH 1 dissolve_salt->acidify filter Filter White Precipitate acidify->filter wash Wash with Deionized Water filter->wash dry Dry Under Vacuum wash->dry end End Product: 4-Bromopyridine-2,6- dicarboxylic acid dry->end

Caption: Workflow for the hydrolysis of this compound.

References

Application of Dimethyl 4-bromopyridine-2,6-dicarboxylate in the Synthesis of Pyridine-Based Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Dimethyl 4-bromopyridine-2,6-dicarboxylate as a versatile precursor in the synthesis of pyridine-based ligands. The focus is on its application in creating ligands for transition metal complexes with potential catalytic and antimicrobial activities.

Introduction

This compound is a key building block in coordination chemistry. Its pyridine core provides a strong coordinating nitrogen atom, while the two ester functionalities at the 2 and 6 positions can be readily modified to introduce diverse coordinating groups. The bromine atom at the 4-position offers a valuable handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a wide array of tailored ligands. This document primarily details the synthesis and application of 4-Bromopyridine-2,6-dicarbohydrazide, a prominent ligand derived from this precursor, and explores the potential of the precursor in other synthetic routes.

Data Presentation

The following tables summarize key physicochemical properties of this compound and its dicarbohydrazide derivative, as well as comparative antimicrobial activity data for related pyridine-based metal complexes.

Table 1: Physicochemical Properties of this compound and its Derivative [1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₉H₈BrNO₄274.07White solid
4-Bromopyridine-2,6-dicarbohydrazideC₇H₈BrN₅O₂274.08Off-white to pale yellow solid

Table 2: Comparative Minimum Inhibitory Concentration (MIC, µg/mL) of Related Pyridine-Based Metal Complexes

Complex TypeStaphylococcus aureusEscherichia coliReference
Pyridine-2,6-dicarboxylate Cu(II) Complexes11.6 - 13.6711.31 - 12.66[2]
Pyridine-2,6-dicarboxamide Cu(II)/Zn(II) Complexes2 - 16-[3]
Iron(II) Flexicates with Pyridine-based Ligands4 - 84 - 8[4]
Ruthenium(II) Complexes with Pyridine-based Ligands28[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Dimethyl 4-hydroxypyridine-2,6-dicarboxylate[1]

This protocol describes the conversion of a hydroxyl group to a bromo group on the pyridine ring.

Materials:

  • Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (Chelidamic acid dimethyl ester)

  • Tetrabutylammonium bromide

  • Phosphorus pentoxide (P₂O₅)

  • Toluene

  • Dichloromethane

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and P₂O₅ (16 g, 113 mmol) in toluene (100 mL).

  • Slowly add dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol) to the mixture.

  • Stir the mixture vigorously and heat to reflux for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from methanol to obtain a white solid of this compound.

Protocol 2: Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide[1]

This protocol details the conversion of the diester to the dihydrazide ligand.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add an excess of hydrazine hydrate (10 mmol) to the solution.

  • Reflux the reaction mixture for 6-8 hours with continuous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the resulting 4-Bromopyridine-2,6-dicarbohydrazide in a desiccator over anhydrous CaCl₂.

Protocol 3: General Synthesis of Transition Metal Complexes with 4-Bromopyridine-2,6-dicarbohydrazide[1]

This protocol provides a general method for the synthesis of transition metal complexes.

Materials:

  • 4-Bromopyridine-2,6-dicarbohydrazide

  • Transition metal salt (e.g., CuCl₂, Ni(NO₃)₂, CoCl₂)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve 4-Bromopyridine-2,6-dicarbohydrazide (1 mmol) in hot methanol or ethanol (20 mL).

  • In a separate flask, dissolve the desired transition metal salt (1 mmol) in the same solvent (10 mL).

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the mixture to approximately 7-8 by adding a dilute base (e.g., NaOH or ammonia solution) to facilitate deprotonation.

  • Reflux the reaction mixture for 2-4 hours. A colored precipitate should form.

  • Cool the mixture, and collect the complex by filtration.

  • Wash the precipitate with the solvent and then with diethyl ether.

  • Dry the complex in a desiccator.

Visualizations

Synthetic Pathway

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide cluster_2 Synthesis of Transition Metal Complex start Dimethyl 4-hydroxypyridine-2,6-dicarboxylate reagents1 TBAB, P₂O₅, Toluene, Reflux start->reagents1 product1 This compound reagents1->product1 reagents2 Hydrazine Hydrate, Ethanol, Reflux product1->reagents2 product2 4-Bromopyridine-2,6-dicarbohydrazide reagents2->product2 product3 Metal Complex product2->product3 metal Transition Metal Salt (e.g., CuCl₂) metal->product3

Caption: Synthetic workflow for 4-Bromopyridine-2,6-dicarbohydrazide and its metal complexes.

Proposed Application Pathways

The bromine atom on the pyridine ring serves as a versatile functional group for creating a wider range of ligands through cross-coupling reactions. While specific examples starting from this compound are not extensively documented, established methodologies like Suzuki and Sonogashira couplings are highly applicable.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_hydrazinolysis Hydrazinolysis start This compound suzuki_reagent Aryl/Vinyl Boronic Acid [Pd Catalyst, Base] start->suzuki_reagent sonogashira_reagent Terminal Alkyne [Pd/Cu Catalyst, Base] start->sonogashira_reagent hydrazinolysis_reagent Hydrazine Hydrate start->hydrazinolysis_reagent suzuki_product 4-Aryl/Vinyl-pyridine-2,6-dicarboxylate Ligand suzuki_reagent->suzuki_product sonogashira_product 4-Alkynyl-pyridine-2,6-dicarboxylate Ligand sonogashira_reagent->sonogashira_product hydrazinolysis_product 4-Bromopyridine-2,6-dicarbohydrazide hydrazinolysis_reagent->hydrazinolysis_product

Caption: Potential synthetic pathways from this compound.

Proposed Mechanism of Antimicrobial Action

Transition metal complexes of pyridine-dicarbohydrazide derivatives are believed to exert their antimicrobial effects through a multi-faceted mechanism.

G complex Metal Complex membrane Bacterial Cell Membrane complex->membrane transport Transport into Cell (Enhanced Lipophilicity) membrane->transport cell Bacterial Cell transport->cell dna DNA Replication Inhibition cell->dna protein Protein Synthesis Disruption cell->protein enzyme Enzyme Activity Interference cell->enzyme death Cell Death dna->death protein->death enzyme->death

Caption: Generalized mechanism of antimicrobial action for metal complexes.

Applications and Future Perspectives

Catalysis

Transition metal complexes derived from pyridine-based ligands are promising catalysts for various organic transformations. The coordinated metal ion can act as a Lewis acid, and the pyridine ligand can stabilize different oxidation states of the metal, which is crucial for many catalytic cycles.[1] For instance, copper complexes with similar ligands have been shown to be effective catalysts in oxidation reactions. The bromo-substituent on the ligands derived from this compound can be used to tune the electronic and steric properties of the catalyst, potentially leading to enhanced activity and selectivity.

Antimicrobial Agents

Metal complexes of ligands analogous to 4-Bromopyridine-2,6-dicarbohydrazide have demonstrated significant activity against various bacterial strains. Chelation of the metal ion is thought to increase the lipophilicity of the molecule, aiding its transport across the microbial cell membrane.[1] Once inside the cell, the complex can interfere with essential cellular processes like DNA replication and protein synthesis, leading to cell death. The bromo-substituent offers a site for further modification to potentially enhance this activity or to target specific microbial pathways.

Drug Development

The ability of these ligands to form stable complexes with a variety of metal ions, coupled with their potential for diverse biological activities, makes them attractive candidates for drug development. The modular nature of their synthesis, starting from this compound, allows for the creation of a library of compounds with varied steric and electronic properties for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-bromopyridine-2,6-dicarboxylate is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. The bromine atom at the 4-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This document provides detailed application notes and protocols for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions utilizing this substrate.

General Experimental Workflow

A general workflow for palladium-catalyzed cross-coupling reactions involving this compound is depicted below. Key steps include the careful preparation of reagents under an inert atmosphere, the reaction itself, and subsequent workup and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Coupling Partner, Catalyst, Ligand, & Base solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon, Nitrogen) solvent->inert heat Heat Reaction Mixture inert->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various organoboron reagents. This reaction is widely used to synthesize 4-aryl or 4-heteroaryl pyridine-2,6-dicarboxylate derivatives.

Data Presentation: Suzuki-Miyaura Coupling
EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane1001285[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane1001288[1]
32-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinePd(PPh₃)₄ (1.7)--TetrahydrofuranRT0.5-[2]
42,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)Pd(PPh₃)₄ (10)-K₂CO₃DMSO1001262[3]
5Arylboronic acidsPd(PPh₃)₄-K₃PO₄ or CH₃CO₂K1,4-Dioxane---[1]

Note: Some entries lack complete data as it was not specified in the source material.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure based on the successful coupling of this compound with arylboronic acids.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under a positive flow of inert gas.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

Data Presentation: Heck Reaction

No specific quantitative data for the Heck reaction of this compound was found in the surveyed literature. The following table is a template for recording such data when available.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
----------
Experimental Protocol: Heck Reaction (General)

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Triethylamine (Et₃N) or other suitable base (2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), palladium(II) acetate, and the phosphine ligand.

  • Add the anhydrous, degassed solvent, followed by the base and the alkene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated salts and concentrate the filtrate.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, typically catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in synthesizing 4-alkynyl-pyridine-2,6-dicarboxylate derivatives. Similar to the Heck reaction, specific literature examples for this substrate are scarce.

Data Presentation: Sonogashira Coupling

No specific quantitative data for the Sonogashira coupling of this compound was found in the surveyed literature. The following table is a template for recording such data when available.

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
----------
Experimental Protocol: Sonogashira Coupling (General)

This protocol is a general procedure based on established methodologies for the Sonogashira coupling of bromopyridines.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Catalytic Cycle Visualization

The catalytic cycles for these palladium-catalyzed cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or a related step, and reductive elimination.

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII Trans Transmetalation (or related step) PdII->Trans R²-M PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Regeneration Product R¹-R² RE->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Functionalization of Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine derivatives are a cornerstone in medicinal chemistry and drug discovery, with the pyridine scaffold being a prevalent feature in numerous pharmaceuticals and biologically active compounds. The electronic properties and structural versatility of the pyridine ring allow for a wide range of chemical modifications to fine-tune the pharmacological profile of a molecule. Specifically, 4-substituted pyridine-2,6-dicarboxylic acid derivatives are valuable building blocks in the synthesis of bioactive molecules and chemical probes for biological research.[1] The functionalization of the 4-position of the pyridine ring offers a strategic approach to introduce diverse substituents, thereby modulating the steric and electronic properties of the molecule to enhance its interaction with biological targets.

Dimethyl 4-bromopyridine-2,6-dicarboxylate is a key intermediate that serves as a versatile platform for introducing a variety of functional groups at the 4-position through modern cross-coupling reactions. This document provides detailed application notes and protocols for the functionalization of this important building block via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Core Applications in Drug Discovery

The functionalized pyridine-2,6-dicarboxylate scaffold has been implicated in a range of therapeutic areas. The introduction of aryl, alkynyl, and amino moieties at the 4-position can lead to compounds with potential applications as:

  • Enzyme Inhibitors: The pyridine carboxylic acid core can interact with the active sites of various enzymes.[2]

  • Antimicrobial Agents: Pyridine derivatives have a long history as effective antimicrobial agents.[3]

  • Neurological and Cardiovascular Agents: The 4-aminopyridine substructure is known to have applications in neurological disorders.[4]

The protocols detailed below provide a roadmap for the synthesis of compound libraries based on the this compound core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylpyridine-2,6-dicarboxylates

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[5] This method is particularly effective for the arylation of this compound.

Data Presentation: Representative Yields

The following table summarizes the yields for the synthesis of various 4-arylpyridine-2,6-dicarboxylic acids from this compound followed by hydrolysis. The initial Suzuki coupling reaction produces the corresponding dimethyl esters.

EntryArylboronic AcidProduct (Diacid after Hydrolysis)Overall Yield (%)
1Phenylboronic acid4-Phenylpyridine-2,6-dicarboxylic acid75
24-Methylphenylboronic acid4-(4-Methylphenyl)pyridine-2,6-dicarboxylic acid68
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid72
43-Nitrophenylboronic acid4-(3-Nitrophenyl)pyridine-2,6-dicarboxylic acid55
52-Naphthylboronic acid4-(2-Naphthyl)pyridine-2,6-dicarboxylic acid65

Data adapted from a study on the microwave-assisted Suzuki coupling of this compound. The yields represent the overall yield after the Suzuki coupling and subsequent hydrolysis of the dimethyl ester.[6]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), triphenylphosphine (0.10 eq.), and potassium carbonate (2.0 eq.).

  • Add 1,4-dioxane and water in a 4:1 ratio to achieve a concentration of approximately 0.2 M with respect to the this compound.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C for 15-30 minutes.[6]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired dimethyl 4-arylpyridine-2,6-dicarboxylate.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)2/PPh3 - K2CO3 - Dioxane/Water start->reagents microwave Microwave Irradiation (140 °C, 15-30 min) reagents->microwave workup Aqueous Workup: - Dilute with EtOAc - Wash with Water & Brine - Dry & Concentrate microwave->workup purification Purification: Flash Column Chromatography workup->purification product Product: Dimethyl 4-arylpyridine-2,6-dicarboxylate purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 4-Alkynylpyridine-2,6-dicarboxylates

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of C(sp)-C(sp²) bonds.[7]

Data Presentation: Representative Reaction Conditions

The following table outlines typical conditions for the Sonogashira coupling of bromopyridine derivatives. These conditions can be adapted for this compound.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-4-bromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NDMF801285-95
23-BromopyridinePhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NToluene606~80
34-BromotoluenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)PiperidineDMFRT1692

This data is based on general protocols for Sonogashira couplings of various bromopyridines and serves as a starting point for optimization.[8][9]

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Anhydrous and degassed N,N-dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).

  • Add anhydrous and degassed DMF, followed by triethylamine (2.0 eq.) and the terminal alkyne (1.2 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired dimethyl 4-alkynylpyridine-2,6-dicarboxylate.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-Br(L2) Pd0->Pd_complex Oxidative Addition (Ar-Br) Product Ar-C≡C-R' Pd_complex->Product Reductive Elimination Cu_acetylide Cu-C≡C-R' Cu_acetylide->Pd_complex Transmetalation Alkyne H-C≡C-R' Alkyne->Cu_acetylide + CuI, Base Product->Pd0

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 4-Aminopyridine-2,6-dicarboxylates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines from aryl halides and amines.[10]

Data Presentation: Representative Reaction Conditions

The following table presents typical conditions for the Buchwald-Hartwig amination of bromopyridine derivatives, which can be adapted for this compound.

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ (1)BINAP (3)NaOtBuToluene1001685-95
24-BromotolueneAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH11012~90
32-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (5)BINAP (10)NaOtBuToluene80460

This data is based on general protocols for the Buchwald-Hartwig amination of various bromopyridines and serves as a starting point for optimization.[11][12]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 6 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous and degassed toluene

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.) and BINAP (0.06 eq.).

  • Add anhydrous and degassed toluene and stir for 10 minutes at room temperature.

  • Add this compound (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the desired dimethyl 4-aminopyridine-2,6-dicarboxylate.

Visualization: Buchwald-Hartwig Amination Logical Relationship

Buchwald_Hartwig_Relationship Buchwald-Hartwig Amination Logical Relationship ArylHalide Dimethyl 4-bromopyridine- 2,6-dicarboxylate Reaction Buchwald-Hartwig Cross-Coupling ArylHalide->Reaction Amine Primary or Secondary Amine Amine->Reaction CatalystSystem Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP) CatalystSystem->Reaction Base Base (e.g., NaOtBu) Base->Reaction Product Dimethyl 4-(amino)pyridine- 2,6-dicarboxylate Reaction->Product

Caption: Key components for the Buchwald-Hartwig amination.

References

Application Note and Protocol: Laboratory Scale Synthesis and Purification of Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis and purification of Dimethyl 4-bromopyridine-2,6-dicarboxylate, a key intermediate in the development of novel therapeutics and functional materials. The protocols outlined below are based on established chemical transformations, ensuring a reliable and reproducible synthetic route.

Introduction

This compound is a versatile building block in organic synthesis. The presence of the bromine atom at the 4-position of the pyridine ring offers a site for further functionalization through various cross-coupling reactions, while the two methyl ester groups can be readily converted into other functional groups, such as amides or hydrazides. This trifunctionality makes it a valuable precursor for the synthesis of a wide range of complex molecules, including macrocycles, coordination polymers, and pharmacologically active agents. This application note details a robust two-step synthesis from commercially available chelidamic acid, followed by a detailed purification protocol.

Physicochemical Properties

A summary of the known quantitative data for the key intermediate and the final product is presented below.

PropertyValue
Product Name This compound
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
Appearance White solid
Purity ≥97%
Storage Temperature 2-8°C under inert atmosphere

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The first step is an esterification to produce Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, which is then brominated to yield the final product.

G A Chelidamic Acid B Dimethyl 4-hydroxypyridine-2,6-dicarboxylate A->B  Methanol, H₂SO₄ (cat.), Reflux   C This compound B->C  Tetrabutylammonium bromide, P₂O₅, Toluene, 110°C  

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

This protocol describes the Fischer esterification of chelidamic acid to its corresponding dimethyl ester.

Materials:

  • Chelidamic acid (1.0 eq)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a round-bottom flask charged with chelidamic acid (10 g, 55 mmol), add methanol (200 mL) and a catalytic amount of concentrated sulfuric acid (0.2 mL).[1]

  • Heat the mixture to reflux and stir for 3 hours.[1]

  • After cooling the mixture to room temperature, remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[2]

  • Extract the product with dichloromethane (2 x 50 mL).[1]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the product as a white solid.[1][2]

Reagent/SolventMolar Ratio/Volume
Chelidamic acid1.0 eq
Methanol20 mL per g of acid
Conc. Sulfuric Acidcatalytic
Step 2: Synthesis of this compound

This protocol details the bromination of the 4-hydroxy group of the pyridine ring.

Materials:

  • Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq)

  • Tetrabutylammonium bromide (3.0 eq)[2]

  • Phosphorus pentoxide (P₂O₅) (~5.6 eq)[2]

  • Toluene

  • Distilled water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and phosphorus pentoxide (16 g, 113 mmol) in toluene (100 mL).[1]

  • Slowly add Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol) to the mixture.[1]

  • Stir the reaction mixture at 110°C for 6 hours.[1][2]

  • After cooling, remove the toluene under reduced pressure.[1][2]

  • Mix the resulting yellow oil with distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).[1]

  • Wash the combined organic phase with water (3 x 40 mL), dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.[1]

Reagent/SolventMolar Ratio
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate1.0 eq
Tetrabutylammonium bromide3.0 eq
Phosphorus pentoxide~5.6 eq

Purification Protocol

The crude this compound can be purified by recrystallization or column chromatography.[3]

Recrystallization

Materials:

  • Crude this compound

  • Methanol (MeOH)

  • Erlenmeyer flask

  • Hotplate

  • Büchner funnel and filter paper

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of methanol and gently heat the mixture while stirring until the solid completely dissolves.[1]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.[3]

  • Wash the solid with a small amount of cold methanol.

  • Dry the purified product under vacuum.

Column Chromatography

For higher purity, column chromatography can be employed.

Materials:

  • Crude this compound

  • Silica gel

  • Eluent (e.g., ethyl acetate/hexane mixture)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a silica gel slurry in the chosen eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

G cluster_0 Purification A Crude Product B Dissolve in minimal hot methanol A->B H Column Chromatography A->H Alternative C Cool to crystallize B->C D Vacuum Filtration C->D E Wash with cold methanol D->E F Dry under vacuum E->F G Pure Product F->G H->G

Caption: Workflow for the purification of this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Result
¹H NMR (300 MHz, DMSO-d₆, ppm) δ 8.4 (s, 2H, pyridine-H), 3.92 [s, 6H, -(OCH₃)₂][1]
IR (DRIFT) cm⁻¹: 3105, 2950, 1727, 1601, 1445, 1360, 1266, 1129, 988, 780, 645, 466[1]
Yield 73% (after recrystallization from methanol)[1]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Phosphorus pentoxide is highly corrosive and reacts violently with water. Handle with extreme care.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

This application note provides a detailed and reliable method for the synthesis and purification of this compound. By following these protocols, researchers can confidently produce this valuable intermediate for their scientific endeavors.

References

Dimethyl 4-bromopyridine-2,6-dicarboxylate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-bromopyridine-2,6-dicarboxylate is a key building block in synthetic and medicinal chemistry, offering a versatile scaffold for the construction of a wide array of novel heterocyclic compounds. Its unique trifunctional nature, featuring two ester groups and a reactive bromine atom on a pyridine core, allows for diverse chemical modifications. This enables the generation of complex molecules with significant potential in drug discovery, materials science, and catalysis. The pyridine-2,6-dicarboxamide framework is a known structural motif in compounds with interesting biological activities, including the stabilization of G-quadruplex DNA, suggesting potential anticancer applications, and neuroprotective effects.[1] The bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of electronic and steric properties of the final compounds.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel heterocyclic compounds, with a focus on the preparation of 4-bromopyridine-2,6-dicarbohydrazide and its derivatives.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
Appearance Solid
Purity ≥97%
Storage Temperature 2-8°C under inert atmosphere
IUPAC Name dimethyl 4-bromo-2,6-pyridinedicarboxylate
InChI Key WYROXHCDUWIUMW-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br

Table 1: Physicochemical properties of this compound.[3]

Synthesis of Key Intermediates

The following protocols describe the synthesis of key intermediates derived from this compound.

Protocol 1: Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid

This protocol outlines the hydrolysis of this compound to its corresponding dicarboxylic acid.[2]

Materials:

  • This compound

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), 37% aqueous solution

Procedure:

  • Dissolve this compound in methanol.

  • In a separate flask, dissolve potassium hydroxide (2.1 eq) in methanol and add this solution to the diester solution.

  • Heat the reaction mixture at 65 °C for 2 hours.

  • After cooling to room temperature, remove the solvent by rotary evaporation to obtain the potassium salt.

  • Dissolve the salt in a minimal amount of deionized water.

  • Acidify the solution to pH 1 using concentrated HCl.

  • A white precipitate of 4-Bromopyridine-2,6-dicarboxylic acid will form.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum.[2]

Protocol 2: Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide

This protocol describes the conversion of the diester to the corresponding dicarbohydrazide via hydrazinolysis.[1][3]

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.[1]

  • Add an excess of hydrazine hydrate (e.g., 10 equivalents) to the solution.[3]

  • Heat the reaction mixture to reflux for 4-6 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the mixture to room temperature, which should result in the precipitation of a white solid.[3]

  • Collect the precipitate by vacuum filtration using a Büchner funnel.[1]

  • Wash the solid with cold ethanol and then deionized water to remove unreacted starting materials and hydrazine.[1][3]

  • Dry the resulting 4-Bromopyridine-2,6-dicarbohydrazide under vacuum.[1]

Synthesis of Novel Heterocyclic Derivatives

The dicarbohydrazide intermediate is a versatile precursor for the synthesis of various heterocyclic compounds, such as Schiff bases.

Protocol 3: General Procedure for the Synthesis of Schiff Base Derivatives

This protocol outlines the synthesis of Schiff base derivatives from 4-bromopyridine-2,6-dicarbohydrazide and aromatic aldehydes.[4]

Materials:

  • 4-Bromopyridine-2,6-dicarbohydrazide

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde) (2.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-bromopyridine-2,6-dicarbohydrazide (1 mmol) in ethanol.

  • Add the corresponding aromatic aldehyde (2.2 mmol) and a few drops of glacial acetic acid to the solution.

  • Reflux the mixture for 4-6 hours.

  • Upon cooling, the solid product precipitates.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain the desired Schiff base derivative.[4]

Spectroscopic Data of Synthesized Compounds

The following tables summarize the key spectroscopic data for 4-bromopyridine-2,6-dicarbohydrazide and its Schiff base derivatives.

CompoundMolecular Formula[M+H]⁺ (m/z)λ_max (nm)
4-Bromopyridine-2,6-dicarbohydrazideC₇H₈BrN₅O₂274.0~270
Derivative 1 (Benzaldehyde)C₂₁H₁₆BrN₅O₂450.1~320
Derivative 2 (4-Methoxybenzaldehyde)C₂₃H₂₀BrN₅O₄510.1~350
Derivative 3 (4-Nitrobenzaldehyde)C₂₁H₁₄BrN₇O₆540.0~380

Table 2: Mass Spectrometry and UV-Vis Spectroscopic Data.[4]

Compoundν(N-H) (Amide)ν(C=O) (Amide)ν(C=N) (Imine)ν(C-Br)Other Key Bands
4-Bromopyridine-2,6-dicarbohydrazide3300-32001650-~6003050 (Ar C-H)
Derivative 1 (Benzaldehyde)325016651610~6003060 (Ar C-H)
Derivative 2 (4-Methoxybenzaldehyde)324516601605~6002840 (O-CH₃), 1250 (C-O)
Derivative 3 (4-Nitrobenzaldehyde)326016701615~6001520 & 1340 (NO₂)

Table 3: FT-IR Spectroscopic Data (cm⁻¹).[4]

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the synthetic workflows and logical relationships described in this document.

G start Dimethyl 4-hydroxypyridine-2,6-dicarboxylate intermediate1 This compound start->intermediate1 Bromination intermediate2 4-Bromopyridine-2,6-dicarbohydrazide intermediate1->intermediate2 Hydrazinolysis product Schiff Base Derivatives intermediate2->product Condensation reagent1 Brominating Agent (e.g., PBr5) reagent1->intermediate1 reagent2 Hydrazine Hydrate reagent2->intermediate2 reagent3 Aromatic Aldehydes reagent3->product

Caption: Synthetic pathway from Dimethyl 4-hydroxypyridine-2,6-dicarboxylate to Schiff base derivatives.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start with This compound reaction Reaction with Hydrazine Hydrate start->reaction precipitation Precipitation of Product reaction->precipitation filtration Filtration precipitation->filtration washing Washing with Ethanol & Water filtration->washing drying Drying under Vacuum washing->drying analysis Spectroscopic Characterization (FT-IR, NMR, MS) drying->analysis

Caption: Experimental workflow for the synthesis and characterization of 4-Bromopyridine-2,6-dicarbohydrazide.

Potential Applications in Drug Discovery

The heterocyclic compounds derived from this compound are of significant interest in drug development. The carbohydrazide moieties are excellent chelating agents for metal ions, which can be exploited in the design of metal-based drugs or as inhibitors of metalloenzymes.[1] The pyridine ring and hydrazide functional groups also suggest potential antimicrobial and antitumor properties.[3] The chelation of metal ions is believed to enhance the lipophilicity of these molecules, facilitating their transport across microbial cell membranes and potentially leading to enhanced antimicrobial activity.[5]

G ligand 4-Bromopyridine-2,6-dicarbohydrazide (Ligand) complex Stable Metal Complex ligand->complex Chelation metal Metal Ion (e.g., in Metalloenzyme) metal->complex inhibition Enzyme Inhibition complex->inhibition disruption Disruption of Cellular Processes complex->disruption effect Therapeutic Effect (e.g., Antimicrobial, Anticancer) inhibition->effect disruption->effect

Caption: Postulated mechanism of action for metalloenzyme inhibition.

This compound is a valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this chemical scaffold in their respective fields. Further investigation into the biological activities of these novel compounds is warranted and could lead to the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate. It includes troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, helping you to identify potential causes and implement effective solutions.

Issue: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Esterification Ensure the reaction has gone to completion by monitoring its progress with Thin Layer Chromatography (TLC). If the reaction appears to have stalled, you can try increasing the reaction time or temperature.[1]
Purity of Starting Material The purity of the starting material, such as 4-bromopyridine-2,6-dicarboxylic acid, is critical. Impurities can interfere with the reaction. Ensure you are using a high-purity starting material.[1]
Insufficient Catalyst When using a catalyst like sulfuric acid for esterification, the amount is crucial. Too little catalyst will lead to a slow or incomplete reaction.[1]
Presence of Water Water can prevent the esterification from proceeding efficiently. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1]
Incomplete Bromination of Precursor If you are synthesizing from a precursor like Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, ensure that the bromination step is complete. Use appropriate brominating agents and reaction conditions, and monitor the reaction's progress.

Issue: Product is Impure After Synthesis

Potential CauseRecommended Solution
Presence of Unreacted Starting Material If TLC analysis shows the presence of the starting material, the reaction may not have gone to completion. Consider extending the reaction time or optimizing the temperature.
Formation of Side Products The most common side product during esterification is the mono-ester. This can be minimized by using a larger excess of the alcohol (e.g., methanol) and ensuring a sufficient reaction time.[1]
Ineffective Purification The crude product can be purified by recrystallization from a suitable solvent such as methanol.[2] Alternatively, column chromatography on silica gel can be used for purification.[1][3]
Hydrolysis During Workup If water is present during the workup, the desired diester can be hydrolyzed back to the dicarboxylic acid. Ensure anhydrous conditions are maintained until the product is isolated.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis commonly starts from either chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) or 4-bromopyridine-2,6-dicarboxylic acid.[1][3]

Q2: What are the typical reaction conditions for the esterification of 4-bromopyridine-2,6-dicarboxylic acid?

A2: A common method involves suspending 4-bromopyridine-2,6-dicarboxylic acid in anhydrous methanol and slowly adding thionyl chloride or a catalytic amount of sulfuric acid. The mixture is then heated to reflux for several hours.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][3] This allows you to check for the disappearance of the starting material and the appearance of the product.

Q4: What are the key safety precautions to take during this synthesis?

A4: When working with reagents like thionyl chloride, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thionyl chloride is corrosive and reacts with moisture to release toxic gases.

Data Presentation

The following tables summarize reaction conditions and yields for key steps in the synthesis of this compound and its precursors.

Table 1: Synthesis of this compound from Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Starting MaterialReagentsSolventTemperatureTimeYield (%)
Dimethyl 4-hydroxypyridine-2,6-dicarboxylateTetrabutylammonium bromide (TBAB), P₂O₅Toluene110°C6 h73%[2]

Table 2: Synthesis of Precursors

ProductStarting MaterialReagentsSolventTemperatureTimeYield (%)
Dimethyl 4-hydroxypyridine-2,6-dicarboxylateChelidamic acidMethanol, Sulfuric acidReflux3 h82%[4]
4-Bromopyridine-2,6-dicarboxylic acidThis compoundKOH, Methanol65°C2 h94%[2]
4-Bromopyridine-2,6-dicarbonyl dichloride4-Bromopyridine-2,6-dicarboxylic acidThionyl ChlorideReflux1 h98%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Bromopyridine-2,6-dicarboxylic acid [3]

  • Reaction Setup: Suspend 4-Bromopyridine-2,6-dicarboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add thionyl chloride or a catalytic amount of sulfuric acid.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction's completion using TLC.

  • Workup: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography.[3]

Protocol 2: Synthesis of this compound from Dimethyl 4-hydroxypyridine-2,6-dicarboxylate [2]

  • Reaction Setup: In a round-bottom flask, dissolve tetrabutylammonium bromide and phosphorus pentoxide in toluene.

  • Addition of Starting Material: Slowly add Dimethyl 4-hydroxypyridine-2,6-dicarboxylate to the mixture.

  • Reaction: Stir the mixture at 110°C for 6 hours.

  • Workup: After partial cooling, remove the toluene on a rotary evaporator. Add distilled water to the resulting oil and extract the product with dichloromethane.

  • Washing and Drying: Wash the combined organic phases with water and dry over sodium sulfate.

  • Purification: Evaporate the dichloromethane to obtain the crude product. Recrystallize from methanol to yield pure this compound as a white solid.[2]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_path1 Pathway 1 cluster_path2 Pathway 2 A Chelidamic Acid B Dimethyl 4-hydroxypyridine- 2,6-dicarboxylate A->B Methanol, H₂SO₄ Reflux C Dimethyl 4-bromopyridine- 2,6-dicarboxylate B->C TBAB, P₂O₅ Toluene, 110°C D 4-Bromopyridine-2,6- dicarboxylic acid E Dimethyl 4-bromopyridine- 2,6-dicarboxylate D->E Methanol, SOCl₂ or H₂SO₄ Reflux

Caption: Primary synthetic pathways to this compound.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield Start Low Product Yield Check_Completion Is the reaction complete? (Check by TLC) Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature Check_Completion->Increase_Time_Temp No Check_Purity Is the starting material pure? Check_Completion->Check_Purity Yes End Yield Improved Increase_Time_Temp->End Purify_Material Purify starting material Check_Purity->Purify_Material No Check_Conditions Are reaction conditions anhydrous? Check_Purity->Check_Conditions Yes Purify_Material->End Dry_Glassware_Solvents Use anhydrous solvents and dry glassware Check_Conditions->Dry_Glassware_Solvents No Optimize_Catalyst Optimize catalyst concentration Check_Conditions->Optimize_Catalyst Yes Dry_Glassware_Solvents->End Optimize_Catalyst->End

Caption: A logical workflow for troubleshooting low product yield.

References

Common side products in the synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies commence with either chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) or 4-bromopyridine-2,6-dicarboxylic acid. The key transformations involve esterification of the carboxylic acid groups and bromination of the pyridine ring.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The principal side products include:

  • Methyl 4-bromopyridine-2,6-dicarboxylate (mono-ester): Arises from incomplete esterification of the dicarboxylic acid.

  • 4-Bromopyridine-2,6-dicarboxylic acid: Can be present due to incomplete esterification or hydrolysis of the ester product.[1]

  • Unreacted starting materials: Such as Dimethyl 4-hydroxypyridine-2,6-dicarboxylate if the bromination step is incomplete.[1]

  • Other halogenated species: If using reagents like thionyl chloride for esterification, residual chlorinated compounds might be present.

Q3: How can I minimize the formation of the mono-ester side product?

A3: To favor the formation of the desired diester, it is crucial to drive the esterification reaction to completion. This can be achieved by:

  • Using a large excess of methanol.

  • Employing an effective acid catalyst, such as sulfuric acid or thionyl chloride.

  • Increasing the reaction time and/or temperature, while monitoring for potential degradation.

  • Removing water formed during the reaction, for example, by using a Dean-Stark apparatus.

Q4: What are the best methods for purifying the final product?

A4: Purification of this compound typically involves:

  • Recrystallization: Methanol is a commonly used solvent for recrystallization, yielding the product as a white solid.[2][3]

  • Column chromatography: Silica gel chromatography can be employed to separate the desired diester from the mono-ester and other impurities.[4]

  • Acid-base extraction: To remove any acidic impurities like the dicarboxylic acid, the crude product can be dissolved in an organic solvent and washed with a mild aqueous base, such as sodium bicarbonate solution.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Final Product
Potential Cause Troubleshooting Steps
Incomplete Esterification - Increase the excess of methanol used in the reaction. - Ensure the acid catalyst is active and used in the appropriate amount. - Extend the reflux time and monitor the reaction progress by Thin Layer Chromatography (TLC).
Incomplete Bromination - Verify the quality and stoichiometry of the brominating agent. - Optimize the reaction temperature and time for the bromination step.
Product Loss During Workup - Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase. - Use cold solvents for washing during filtration to reduce product loss.
Hydrolysis of the Ester - Use anhydrous solvents and reagents to prevent hydrolysis. - Thoroughly dry all glassware before use.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Identification Method Troubleshooting and Removal
Mono-ester TLC, 1H NMR- Drive the esterification to completion (see Issue 1). - Purify by column chromatography.
Dicarboxylic Acid TLC, solubility in base- Ensure complete esterification. - Remove by washing the organic solution of the product with a mild aqueous base (e.g., NaHCO3).
Starting Material TLC, 1H NMR- Optimize reaction conditions (time, temperature, reagent stoichiometry) for complete conversion. - Purify by recrystallization or column chromatography.

Experimental Protocols

Synthesis of this compound from Chelidamic Acid

This is a two-step process involving esterification followed by bromination.

Step 1: Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

  • Materials: Chelidamic acid, Methanol, Sulfuric acid.

  • Procedure:

    • Suspend chelidamic acid (1.0 eq) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and stir for 3 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting white solid is washed with water and dried under vacuum.[3]

Step 2: Synthesis of this compound

  • Materials: Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, Tetrabutylammonium bromide, Phosphorus pentoxide (P2O5), Toluene, Dichloromethane.

  • Procedure:

    • Dissolve tetrabutylammonium bromide (3.0 eq) and P2O5 (~5.6 eq) in toluene.

    • Slowly add Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq) to the mixture.[2]

    • Stir the mixture at 110°C for 6 hours.[3]

    • After cooling, remove the toluene under reduced pressure.

    • The resulting oil is mixed with distilled water and extracted with dichloromethane.[3]

    • The organic phase is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude product is recrystallized from methanol to yield this compound as a white solid.[2][3]

Visualizations

Synthetic Pathway and Side Product Formation

Synthesis_Pathway Synthesis of this compound and Common Side Products Chelidamic_Acid Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid) Dimethyl_Hydroxy Dimethyl 4-hydroxypyridine- 2,6-dicarboxylate Chelidamic_Acid->Dimethyl_Hydroxy Esterification (MeOH, H+) Target_Product Dimethyl 4-bromopyridine- 2,6-dicarboxylate Dimethyl_Hydroxy->Target_Product Bromination (TBAB, P2O5) Mono_Ester Methyl 4-bromopyridine- 2,6-dicarboxylate (Side Product) Target_Product->Mono_Ester Incomplete Esterification Diacid 4-Bromopyridine-2,6-dicarboxylic acid (Side Product) Target_Product->Diacid Hydrolysis

Caption: Synthetic route from chelidamic acid and formation of major side products.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Esterification Analyze for Incomplete Esterification (TLC, NMR) Start->Check_Esterification Check_Bromination Analyze for Incomplete Bromination (TLC, NMR) Start->Check_Bromination Check_Workup Review Workup Procedure: - pH during extraction - Washing solvent temperature Start->Check_Workup Optimize_Esterification Optimize Esterification: - Increase excess MeOH - Check catalyst - Increase reaction time Check_Esterification->Optimize_Esterification Incomplete Optimize_Bromination Optimize Bromination: - Check reagent quality - Adjust temperature/time Check_Bromination->Optimize_Bromination Incomplete Success Yield Improved Optimize_Esterification->Success Optimize_Bromination->Success Improve_Workup Improve Workup: - Adjust pH - Use cold solvents Check_Workup->Improve_Workup Issues Found Improve_Workup->Success

References

Technical Support Center: Optimizing Suzuki Coupling of 4-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 4-bromopyridines. The following information is designed to help you overcome common issues and optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide

Problem: Low to No Product Yield

Low yields are a frequent issue when working with heteroaryl halides like 4-bromopyridine. Several factors, from catalyst activity to reaction setup, can be responsible.

Potential Cause Troubleshooting Steps & Recommendations
Catalyst Inactivity or Inhibition The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[1] To mitigate this, employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can shield the palladium center.[1] Consider using a more active pre-catalyst system.
Inefficient Oxidative Addition The carbon-bromine bond in 4-bromopyridine can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step.[1] To address this, you can cautiously increase the reaction temperature or screen different palladium catalysts and more electron-rich, bulky ligands to facilitate this step.[1]
Poor Choice of Base or Solvent The selection of base and solvent is critical for the transmetalation step.[1] An inappropriate choice can significantly hinder the reaction rate. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF) is often necessary to find the optimal combination for your specific substrates.[2]
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time if starting material is still present.
Degradation of Reagents Ensure the purity of your 4-bromopyridine, boronic acid/ester, and solvents. Impurities can interfere with the catalytic cycle.[2] Boronic acids, in particular, can degrade upon storage.

Problem: Significant Side Product Formation

The appearance of unexpected peaks in your analytical data often points to common side reactions in Suzuki couplings.

Side Reaction Causes & Mitigation Strategies
Protodeboronation This is the undesired cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom.[2][3] This is often promoted by water and base, especially at elevated temperatures.[1] To minimize this, use anhydrous solvents, consider less basic conditions if possible, or use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]
Homocoupling The coupling of two molecules of the boronic acid or two molecules of the 4-bromopyridine is a common side reaction, often promoted by the presence of oxygen.[4] It is crucial to thoroughly degas all solvents and the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1][4]

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of 4-bromopyridine challenging?

The primary challenge arises from the pyridine nitrogen atom, which can coordinate to the palladium catalyst and inhibit or deactivate it.[2][5] This makes the selection of an appropriate ligand, one that is bulky enough to prevent this coordination, particularly important.[1]

Q2: What is the role of the base in this reaction?

The base is crucial as it activates the boronic acid by forming a more nucleophilic boronate species.[2] This boronate is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. The choice of base can significantly impact the reaction rate and overall yield.[2]

Q3: Is it necessary to run the reaction under an inert atmosphere?

Yes, it is highly recommended. Oxygen can lead to the deactivation of the palladium(0) catalyst and promote the unwanted homocoupling of the boronic acid, which will lower the yield of your desired product.[4] For reproducible and optimal results, always perform the reaction under an inert atmosphere like nitrogen or argon.[4]

Q4: Which is more reactive, a 4-bromopyridine or a 4-chloropyridine?

Generally, aryl bromides are more reactive than aryl chlorides in Suzuki couplings. The carbon-bromine bond is weaker than the carbon-chlorine bond, which makes the oxidative addition step of the catalytic cycle more favorable for bromides.[4] While couplings with 4-chloropyridines are possible, they often require more active and specialized catalyst systems.[4]

Q5: My boronic acid is not very stable. What are the alternatives?

If you are experiencing issues with boronic acid stability, particularly protodeboronation, consider using more stable derivatives. Boronic esters, such as pinacol esters (Bpin), are generally more robust and less susceptible to degradation.[1] Potassium trifluoroborate salts are another excellent, highly stable alternative.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to guide your optimization process. Yields are highly substrate-dependent, and these tables should be used as a starting point for screening.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Notes
Pd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O120 (MW)81Good general-purpose catalyst.[5]
Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O120 (MW)65A classic, but often less effective for challenging substrates.[5]
Pd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene/H₂O100>80Bulky ligands are often key for pyridyl substrates.
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane100HighBuchwald-Hartwig type ligands and catalysts are very effective.

Table 2: Effect of Base and Solvent on Yield

Base (Equivalents)SolventCatalyst SystemTemp (°C)Yield (%)Notes
K₂CO₃ (3.0)Dioxane/H₂OPd(dppf)Cl₂100GoodA common and effective combination.
K₃PO₄ (2.0-3.0)THF/H₂O or ToluenePd(OAc)₂/Ligand80-110High to ExcellentA strong base, often very effective for less reactive partners.[4]
Cs₂CO₃ (2.0-3.0)DioxanePd₂(dba)₃/Ligand80-110High to ExcellentOften provides higher yields but is more costly.[4]
Na₂CO₃ (2.0-3.0)DMFPd(PPh₃)₄100Moderate to HighDMF can help with the solubility of starting materials.[4]

Experimental Protocols

General Protocol for Suzuki Coupling of 4-Bromopyridine

Note: This is a generalized procedure and must be optimized for specific substrates.

  • Reaction Setup : In a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), combine 4-bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).[4][5]

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[5]

  • Catalyst/Ligand Addition : Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%). If using an air-stable pre-catalyst like Pd(dppf)Cl₂, it can be added in the first step with the other solids.

  • Solvent Addition : Add the degassed solvent or solvent mixture (e.g., dioxane/water 4:1) via syringe.[1][5] The typical reaction concentration is between 0.1 and 0.5 M with respect to the 4-bromopyridine.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring : Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up : Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Suzuki_Troubleshooting_Workflow Troubleshooting Flowchart for Suzuki Coupling of 4-Bromopyridines start Start: Low Yield or No Reaction check_reagents Check Reagent Purity & Stability (Boronic Acid, Solvent, Base) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Thoroughly Degassed?) check_reagents->check_atmosphere Reagents OK optimize_conditions Systematic Optimization check_atmosphere->optimize_conditions Atmosphere OK screen_ligand Screen Bulky Ligands (e.g., SPhos, XPhos) optimize_conditions->screen_ligand screen_base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) optimize_conditions->screen_base screen_solvent Screen Solvents (Dioxane, Toluene, THF/H₂O) optimize_conditions->screen_solvent adjust_temp Adjust Temperature optimize_conditions->adjust_temp side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) screen_ligand->side_reactions screen_base->side_reactions screen_solvent->side_reactions adjust_temp->side_reactions use_ester Use Boronic Ester (Bpin) or Trifluoroborate Salt side_reactions->use_ester Protodeboronation Observed success Successful Coupling side_reactions->success Minimal Side Products use_ester->optimize_conditions

Caption: A workflow for troubleshooting common issues in Suzuki coupling reactions of 4-bromopyridines.

Suzuki_Catalytic_Cycle_Pyridine Key Factors in the Suzuki Catalytic Cycle for 4-Bromopyridines cluster_cycle Catalytic Cycle cluster_factors Influencing Factors OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-Br RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->OA Pd(0) + Product Pyridine Pyridine-N Coordination Ligand Bulky Ligand (e.g., XPhos) Ligand->OA Facilitates Ligand->Pyridine Shields Pd to Prevent Base Base (e.g., K₃PO₄) Base->TM Activates Boronic Acid for Boron Boron Reagent (Acid vs. Ester) Boron->TM Affects Rate & Stability Pyridine->OA Inhibits Pd(0)

Caption: Interplay of key components affecting the Suzuki catalytic cycle with pyridine substrates.

References

Technical Support Center: Purification of Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for the purification of crude Dimethyl 4-bromopyridine-2,6-dicarboxylate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography.[1] Recrystallization is often sufficient if the impurities have significantly different solubilities from the product in a chosen solvent. Column chromatography is employed for separating compounds with similar polarities.

Q2: What are the likely impurities in my crude product?

A2: Impurities in your crude product typically originate from the synthesis process. Potential impurities include:

  • Unreacted Starting Materials: This could include 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid) or Dimethyl 4-hydroxypyridine-2,6-dicarboxylate if the bromination step is incomplete.[2][3]

  • Acidic Impurities: Hydrolysis of the ester groups can lead to the formation of 4-Bromopyridine-2,6-dicarboxylic acid.[4]

  • Solvent Residues: Toluene, methanol, or dichloromethane used during the synthesis and workup may be present.[1][3]

Q3: How can I identify the impurities present in my sample?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary assessment of purity and to identify the number of components in your crude product.[1] For a more detailed analysis, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can provide quantitative purity information and structural identification of impurities.[5]

Q4: What is a good solvent for the recrystallization of this compound?

A4: Methanol has been successfully used for the recrystallization of this compound, yielding a white solid.[2][3] Other polar solvents like ethanol or mixed solvent systems such as ethanol/water could also be effective, depending on the specific impurities present.[6] The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at room temperature or below.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Problem 1: The crude product is an oil and will not solidify.
Possible Cause Solution
Residual Solvent The presence of high-boiling point solvents (e.g., toluene, DMF) or even methanol can prevent solidification.[4]
Action: Remove residual solvent under a high vacuum, possibly with gentle heating.
Presence of Impurities Impurities can act as a eutectic mixture, lowering the melting point and preventing crystallization.
Action: Attempt to purify the oil using column chromatography. Alternatively, try trituration with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane).
Problem 2: Low yield after recrystallization.
Possible Cause Solution
Excessive Solvent Use Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[6]
Action: Concentrate the mother liquor by evaporating some of the solvent and cool the solution again to obtain a second crop of crystals.[6] For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can be lost.
Action: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration. Use a small amount of hot solvent to wash the filter paper after filtration.
Problem 3: No crystals form upon cooling the recrystallization solution.
Possible Cause Solution
Solution is Not Supersaturated Either too much solvent was added, or the compound has high solubility even at low temperatures.
Action: Induce crystallization by: 1. Scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6] 2. Adding a seed crystal of the pure compound.[6] 3. Reducing the solvent volume by gentle evaporation and allowing it to cool again.[6] 4. Placing the flask in an ice bath or refrigerator for an extended period.[6]
Problem 4: Product is still impure after recrystallization.
Possible Cause Solution
Co-crystallization of Impurities An impurity with solubility properties very similar to the desired product may crystallize alongside it.[4]
Action: Perform a second recrystallization, potentially using a different solvent or a mixed-solvent system.[4]
Presence of Acidic Impurities If 4-Bromopyridine-2,6-dicarboxylic acid is a significant impurity, it may not be efficiently removed by recrystallization alone.
Action: Perform an acid-base extraction before recrystallization. Dissolve the crude product in an organic solvent like dichloromethane and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.[1][4] Dry the organic layer and then proceed with recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from Methanol

This protocol is adapted from a reported synthesis of this compound.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently (e.g., on a hot plate) with stirring.

  • Achieve Saturation: Continue to add small portions of methanol until the solid has just completely dissolved at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Parameter Value/Observation Reference
Starting Material Crude this compound[3]
Solvent Methanol[3]
Reported Yield 73%[3]
Appearance White Solid[3]
Protocol 2: Purification by Column Chromatography

This is a general procedure for purifying the compound if recrystallization is ineffective.

  • Stationary Phase Selection: Use silica gel as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system using TLC. A good system will show clear separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4. A mixture of ethyl acetate and hexane is a common starting point for compounds of this polarity.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add this solid to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Chelidamic Acid ester Dimethyl 4-hydroxypyridine- 2,6-dicarboxylate start->ester Esterification (Methanol, Acid Catalyst) bromo Crude Dimethyl 4-bromopyridine- 2,6-dicarboxylate ester->bromo Bromination (e.g., PBr5 or P2O5/TBAB) workup Aqueous Workup (e.g., DCM extraction, NaHCO3 wash) bromo->workup purify Primary Purification workup->purify pure_product Pure Product purify->pure_product Recrystallization or Column Chromatography

Caption: General workflow for the synthesis and purification.

Troubleshooting Purification Issues cluster_issues Common Problems start Crude Product recryst Attempt Recrystallization start->recryst purity_check1 Check Purity (TLC/HPLC) recryst->purity_check1 success Pure Product Obtained purity_check1->success Yes failure Product Still Impure purity_check1->failure No oily Product is Oily? failure->oily no_xtal No Crystals Form? failure->no_xtal acid_base Acid-Base Extraction failure->acid_base recryst2 Re-recrystallize (different solvent) failure->recryst2 column_chrom Purify by Column Chromatography oily->column_chrom no_xtal->column_chrom column_chrom->success acid_base->recryst2 recryst2->success

Caption: Troubleshooting workflow for purification challenges.

References

Preventing the hydrolysis of Dimethyl 4-bromopyridine-2,6-dicarboxylate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl 4-bromopyridine-2,6-dicarboxylate. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent unwanted hydrolysis of the ester functional groups during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem for this compound?

A1: Ester hydrolysis is a chemical reaction where an ester functional group reacts with water to form a carboxylic acid and an alcohol.[1] For this compound, this means the two methyl ester groups can be cleaved to form 4-bromopyridine-2,6-dicarboxylic acid. This is problematic as it consumes your starting material, creates impurities that can be difficult to separate, and ultimately lowers the yield of your desired product.[1] The reaction can be catalyzed by both acids and bases.[2][3]

Q2: How can I detect if my diester is hydrolyzing during a reaction or workup?

A2: The most common signs of hydrolysis are a lower-than-expected yield of your ester product and the appearance of the more polar dicarboxylic acid byproduct.[1] You can confirm this using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The hydrolyzed dicarboxylic acid will appear as a more polar spot (lower Rf value) compared to the starting diester.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of your crude product, you may see a disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad peak for the carboxylic acid protons.[1]

  • Infrared (IR) Spectroscopy: The presence of the carboxylic acid is indicated by a broad O-H stretch that is absent in the pure diester starting material.[1]

Q3: Under what conditions is this compound most susceptible to hydrolysis?

A3: Hydrolysis is significantly influenced by pH, temperature, and the presence of water.[2][4]

  • Basic Conditions: The compound is highly susceptible to base-catalyzed hydrolysis (saponification). This reaction is often rapid and irreversible under the reaction conditions.[1][5] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will readily hydrolyze the ester.[3]

  • Acidic Conditions: Acid-catalyzed hydrolysis also occurs but is a reversible reaction.[3] To minimize it, you must limit the amount of water present.[3]

  • Elevated Temperatures: Higher temperatures accelerate the rate of both acid- and base-catalyzed hydrolysis.

  • Aqueous Environments: Prolonged exposure to water, especially during aqueous workup steps, provides the necessary reagent for hydrolysis.[1]

Q4: I need to perform a reaction under basic conditions. How can I minimize hydrolysis?

A4: While challenging, it is possible. The key is to control the reaction conditions carefully.

  • Use Weaker Bases: Opt for non-nucleophilic or sterically hindered bases instead of strong hydroxides. If neutralizing acid, use weak bases like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3).[1]

  • Lower the Temperature: Perform the reaction at the lowest effective temperature. Running reactions at 0 °C or even room temperature instead of heating can dramatically slow the rate of hydrolysis.[1]

  • Strictly Anhydrous Conditions: Ensure all solvents, reagents, and glassware are thoroughly dried. Using an inert atmosphere (like nitrogen or argon) can prevent atmospheric moisture from entering the reaction.[2]

  • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to reduce the ester's exposure time to the basic conditions.[1]

Q5: My product seems to be hydrolyzing during the aqueous workup. What is the best procedure to prevent this?

A5: The workup is a critical step where hydrolysis often occurs.[1] An optimized workup procedure is essential.

  • Work Quickly and Cold: Perform all aqueous washes without delay to minimize contact time.[1] Use ice-cold solutions for all washes to slow down the kinetics of the hydrolysis reaction.[1]

  • Neutralize Carefully: If the reaction is acidic, neutralize it by washing with a cold, saturated solution of a weak base like sodium bicarbonate. Avoid strong bases.[1]

  • Use a Brine Wash: After other washes, wash the organic layer with cold, saturated aqueous NaCl (brine). This helps remove large amounts of residual water from the organic phase.[1]

  • Thoroughly Dry the Organic Layer: Use a robust anhydrous drying agent, such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), to remove all trace amounts of water before solvent evaporation.[1]

Troubleshooting Guide

If you are experiencing low yields and have confirmed the presence of the hydrolyzed byproduct, 4-bromopyridine-2,6-dicarboxylic acid, use this guide to identify the cause.

Hydrolysis Pathways and Key Factors

The diagram below illustrates the acid- and base-catalyzed hydrolysis pathways and highlights the critical factors that promote this unwanted side reaction.

G cluster_main Hydrolysis of this compound cluster_conditions Catalytic Conditions cluster_factors Accelerating Factors Diester Dimethyl 4-bromopyridine- 2,6-dicarboxylate Diacid 4-Bromopyridine-2,6- dicarboxylic Acid (Hydrolysis Product) Diester->Diacid Acid-Catalyzed (Reversible) Diester->Diacid Base-Catalyzed (Irreversible) Acid Acidic (H+) + Water (H₂O) Base Basic (OH-) + Water (H₂O) F1 High Temperature F2 Excess Water F3 Prolonged Reaction/ Workup Time F4 Strong Acid/Base

Caption: Acid- and base-catalyzed hydrolysis pathways.

Troubleshooting Workflow

Use the following decision tree to diagnose the source of hydrolysis in your experimental procedure.

G start Low Yield / Hydrolysis Product Detected check_reaction Analyze Reaction Conditions start->check_reaction check_workup Analyze Workup Procedure start->check_workup is_anhydrous Were solvents/reagents strictly anhydrous? check_reaction->is_anhydrous is_temp_low Was temperature kept low? is_anhydrous->is_temp_low Yes solution1 Source: Water Contamination --> Use anhydrous techniques is_anhydrous->solution1 No is_base_mild Was a mild / non-nucleophilic base used? is_temp_low->is_base_mild Yes solution2 Source: High Temperature --> Run reaction at lower temp. is_temp_low->solution2 No is_base_mild->check_workup Yes solution3 Source: Harsh Base --> Switch to a weaker base is_base_mild->solution3 No is_workup_cold Were aqueous solutions ice-cold? check_workup->is_workup_cold is_workup_fast Was contact time with aqueous layers minimized? is_workup_cold->is_workup_fast Yes solution4 Source: Workup Temperature --> Use ice-cold washes is_workup_cold->solution4 No is_drying_good Was the organic layer thoroughly dried? is_workup_fast->is_drying_good Yes solution5 Source: Prolonged Workup --> Perform workup rapidly is_workup_fast->solution5 No solution6 Source: Incomplete Drying --> Use MgSO4/Na2SO4 until free-flowing is_drying_good->solution6 No

Caption: Troubleshooting workflow for diagnosing hydrolysis.

Data Summary

Table 1: pH and Temperature Effect on Hydrolysis Rate
ConditionpH RangeRisk of HydrolysisRecommended Action
Strongly Acidic < 3HighAvoid if possible. Use low temperatures and short reaction times.
Mildly Acidic 4 - 6LowOptimal range for stability.
Neutral 7ModerateGenerally acceptable, but risk increases with temperature and time.
Mildly Basic 8 - 10HighUse with caution. Employ non-nucleophilic bases and low temperatures.
Strongly Basic > 11Very HighAvoid. Will likely cause rapid and complete hydrolysis.
Elevated Temperature (> 40 °C)HighAccelerates hydrolysis across all pH ranges. Use the lowest possible temperature.

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup

This protocol describes best practices for setting up a reaction to minimize the presence of water.

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Solvent Preparation: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).

  • Reagent Preparation: Use high-purity, anhydrous reagents. Solid reagents can be dried in a vacuum oven.

  • Inert Atmosphere: Assemble the glassware and flush the entire system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.[2]

  • Reagent Addition: Add solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

Protocol 2: Optimized Aqueous Workup to Minimize Hydrolysis

This protocol outlines a workup procedure designed to isolate the ester product while minimizing hydrolytic decomposition.[1]

G A 1. Cool Reaction Mixture to 0 °C B 2. Quench with ice-cold weak acid/buffer (if needed) A->B C 3. Extract with Organic Solvent B->C D 4. Wash with cold, sat. NaHCO3 solution C->D E 5. Wash with cold, sat. NaCl (Brine) D->E F 6. Dry Organic Layer (e.g., MgSO4) E->F G 7. Filter and Concentrate under reduced pressure F->G

Caption: Optimized experimental workflow for workup.

  • Cool the Reaction: Once the reaction is complete, cool the mixture to 0 °C in an ice bath.[1]

  • Quench (if necessary): If quenching is required, add the reaction mixture to a separate flask containing a vigorously stirred, ice-cold, weakly acidic or neutral buffer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Base Wash: Wash the organic layer with one or two portions of cold, saturated aqueous NaHCO3 solution. This will neutralize any residual acid catalyst. Vent the separatory funnel frequently.[1]

  • Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine). This helps to remove most of the residual water.[1]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent like MgSO4 or Na2SO4. Add the agent until it no longer clumps and flows freely.[1]

  • Isolation: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude ester product. Further purification can be done by recrystallization or column chromatography.

References

Troubleshooting low conversion rates in reactions involving Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing Dimethyl 4-bromopyridine-2,6-dicarboxylate. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address challenges related to low conversion rates in common synthetic applications.

General Troubleshooting Workflow

Low conversion rates can stem from various factors, from reagent quality to reaction parameters. The following workflow provides a systematic approach to diagnosing and resolving these issues.

G Start Low Conversion Rate Observed Reagents Reagent Integrity Check Start->Reagents Conditions Reaction Condition Optimization Start->Conditions Analysis Workup & Analysis Review Start->Analysis Substrate_Purity Verify Substrate Purity (NMR, LC-MS) Reagents->Substrate_Purity Coupling_Partner Assess Coupling Partner (e.g., Boronic Acid Stability) Reagents->Coupling_Partner Catalyst_Activity Check Catalyst/Ligand (Age, Storage, Oxidation) Reagents->Catalyst_Activity Solvent_Quality Ensure Solvent is Anhydrous & Degassed Reagents->Solvent_Quality Base_Check Verify Base Strength & Purity Reagents->Base_Check Temp_Time Optimize Temperature & Reaction Time Conditions->Temp_Time Concentration Adjust Reagent Concentration Conditions->Concentration Atmosphere Ensure Inert Atmosphere (N2 or Ar) Conditions->Atmosphere Stirring Check Stirring Efficiency Conditions->Stirring Resolved Conversion Rate Improved Analysis->Resolved Substrate_Purity->Resolved Coupling_Partner->Resolved Catalyst_Activity->Resolved Solvent_Quality->Resolved Base_Check->Resolved Temp_Time->Resolved Concentration->Resolved Atmosphere->Resolved Stirring->Resolved

Caption: A decision tree for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Topic 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the common causes?

A1: Low yields in Suzuki couplings involving bromopyridine substrates can be attributed to several factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] Using bulky phosphine ligands like XPhos or SPhos can shield the palladium center and mitigate this effect.[1]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring may be less reactive, leading to a slow oxidative addition step.[1] Consider screening more electron-rich, bulky ligands or increasing the reaction temperature.[1]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling are common side reactions.[1] To minimize these, use anhydrous solvents, ensure thorough degassing to remove oxygen, and consider using more stable boronic esters (e.g., pinacol esters).[1]

  • Inappropriate Base/Solvent: The choice of base and solvent is critical. Weak inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred to prevent side reactions.[2] The solvent must be able to dissolve both the organic substrates and the inorganic base.[3]

Q2: I'm observing a significant amount of debrominated starting material. How can I prevent this?

A2: The formation of the debrominated product, Dimethyl pyridine-2,6-dicarboxylate, is due to a side reaction called hydrodehalogenation.[2] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the coupling partner. To prevent this:

  • Choice of Base: Avoid strong bases that can promote this side reaction. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often better choices.[2][4]

  • Reagent Purity: Ensure all reagents, particularly the boronic acid and solvent, are high purity and free from impurities that could act as a hydride source.[2]

  • Solvent System: Using a mixture of an organic solvent and water can sometimes suppress this side reaction.[2]

Q3: For a Buchwald-Hartwig amination, what are the key parameters to optimize for this specific substrate?

A3: The Buchwald-Hartwig amination requires careful optimization.[3]

  • Catalyst System: The choice of palladium precatalyst and ligand is crucial. Modern precatalysts (G3, G4) are often more active and reliable.[3] For challenging substrates, sterically hindered biaryl phosphine ligands (e.g., BrettPhos, XantPhos) are often effective.[5][6]

  • Base Selection: The base deprotonates the amine in the catalytic cycle.[7] Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. The base's solubility and the substrate's functional group tolerance are key considerations.[3]

  • Solvent and Temperature: Common solvents include toluene, dioxane, and THF.[3][5] Reactions with weaker bases or challenging substrates may require higher temperatures (80-110 °C).[3][5]

ParameterRecommendation for Suzuki CouplingRecommendation for Buchwald-HartwigRationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂G3/G4 PalladacyclesPalladacycles are often more active and air-stable.[3]
Ligand XPhos, SPhos, RuPhosBrettPhos, XantPhosBulky, electron-rich ligands facilitate oxidative addition and prevent catalyst inhibition.[1][5]
Base K₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄Choice depends on amine pKa and substrate stability; stronger bases for less acidic amines.[2][3]
Solvent Toluene/H₂O, Dioxane/H₂OToluene, Dioxane (anhydrous)Solvent must solubilize reagents; water can be beneficial in Suzuki but detrimental in some aminations.
Temperature 80 - 110 °C80 - 110 °CHigher temperatures are often needed to drive the reaction with less reactive halides.[1][3]
Topic 2: Hydrolysis and Ester Manipulations

Q4: I am attempting to hydrolyze the dimethyl ester to the dicarboxylic acid, but the reaction is incomplete. What should I do?

A4: Incomplete hydrolysis of this compound can be addressed by modifying the reaction conditions.

  • Increase Reaction Time/Temperature: A typical procedure involves heating the diester with a base like potassium hydroxide (KOH) in methanol at 65 °C for 2 hours.[8][9] If conversion is low, extending the reflux time may be necessary.

  • Ensure Sufficient Base: Use a stoichiometric excess of the base (e.g., >2.1 equivalents of KOH) to ensure complete saponification of both ester groups.[9]

  • Solvent Choice: While methanol is commonly used, ensuring the potassium salt of the intermediate mono-acid stays in solution is important for the second hydrolysis to occur.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Inert Atmosphere: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).[1]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 3.0 mol%).[1]

  • Degassing: Seal the tube and cycle between vacuum and argon or nitrogen three times to ensure an inert atmosphere.[1][10]

  • Solvent Addition: Add degassed solvent (e.g., THF or a 4:1 mixture of 1,4-dioxane/water) via syringe.[1][4]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.[1][2]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][10]

  • Purification: Purify the crude product by column chromatography.[1]

Protocol 2: Hydrolysis to 4-Bromopyridine-2,6-dicarboxylic acid[8][9]
  • Dissolution: Dissolve this compound (1.0 equiv.) in methanol.

  • Base Addition: In a separate flask, dissolve potassium hydroxide (KOH, >2.1 equiv.) in methanol and add this solution to the diester solution.

  • Reflux: Heat the reaction mixture at 65 °C for at least 2 hours, monitoring by TLC until the starting material is consumed.

  • Isolation of Salt: After cooling to room temperature, remove the solvent by rotary evaporation to obtain the potassium salt.

  • Acidification: Dissolve the salt in a minimal amount of water and acidify the solution to pH 1 using concentrated HCl.

  • Filtration: A white precipitate of 4-Bromopyridine-2,6-dicarboxylic acid will form. Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.

G cluster_suzuki Suzuki Coupling Workflow cluster_hydrolysis Ester Hydrolysis Workflow S_Setup 1. Setup Reagents (Substrate, Boronic Acid, Base) S_Catalyst 2. Add Catalyst System (Pd Precatalyst + Ligand) S_Setup->S_Catalyst S_Degas 3. Degas System (Vacuum/Inert Gas Cycles) S_Catalyst->S_Degas S_Solvent 4. Add Degassed Solvent S_Degas->S_Solvent S_React 5. Heat & Stir (80-100 °C, 12-24h) S_Solvent->S_React S_Workup 6. Quench & Extract S_React->S_Workup S_Purify 7. Purify Product S_Workup->S_Purify H_Dissolve 1. Dissolve Diester in Methanol H_Base 2. Add Methanolic KOH H_Dissolve->H_Base H_Reflux 3. Heat to Reflux (≥ 2 hours) H_Base->H_Reflux H_Evap 4. Evaporate Solvent H_Reflux->H_Evap H_Acidify 5. Dissolve Salt & Acidify H_Evap->H_Acidify H_Filter 6. Filter & Dry Product H_Acidify->H_Filter

Caption: Standard experimental workflows for Suzuki coupling and ester hydrolysis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 4-bromopyridine-2,6-dicarboxylate in cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: While the electron-withdrawing ester groups on this compound facilitate the oxidative addition step in the catalytic cycle, challenges can still arise.[1] The primary difficulty is often related to the pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity.[2] This can lead to lower yields or failed reactions. Careful selection of ligands is crucial to mitigate this inhibition.

Q2: Which types of cross-coupling reactions are most suitable for this compound?

A2: this compound is a versatile substrate for several common and powerful cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[2]

  • Heck Coupling: Used to introduce vinyl groups by coupling with alkenes.[3]

  • Sonogashira Coupling: Effective for creating carbon-carbon triple bonds by reacting with terminal alkynes.[4]

The choice of reaction depends on the desired final molecular structure.

Q3: What are the recommended starting catalyst systems for a Suzuki-Miyaura coupling with this substrate?

A3: For Suzuki-Miyaura couplings with bromopyridines, particularly electron-deficient ones, palladium catalysts with bulky, electron-rich phosphine ligands are highly recommended. These ligands help to prevent the pyridine nitrogen from deactivating the catalyst.[2] Good starting points include:

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) sources like Pd(PPh₃)₄.[2]

  • Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are often effective.[2]

A typical starting catalyst loading would be 1-5 mol% of the palladium precursor and a 1:2 to 1:4 ratio of palladium to ligand.

Troubleshooting Guides

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Possible Causes and Solutions:

Possible Cause Suggested Solution
Catalyst Inhibition The lone pair of electrons on the pyridine nitrogen can poison the palladium catalyst. Increase the bulk and electron-donating ability of the phosphine ligand. Switch from PPh₃ to bulkier ligands like SPhos or XPhos.[2]
Inefficient Oxidative Addition Although the substrate is electron-deficient, this step can sometimes be slow. Try increasing the reaction temperature or screening different palladium precursors (e.g., from Pd(OAc)₂ to Pd₂(dba)₃).[1]
Protodeboronation of Boronic Acid This side reaction consumes the boronic acid. Use anhydrous solvents, and consider switching to more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2]
Homocoupling This side reaction can be promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[2]
Inappropriate Base or Solvent The choice of base and solvent is critical. For this substrate, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[2] A mixture of an organic solvent like 1,4-dioxane or toluene with water is often effective.[2]
Issue 2: Incomplete Conversion in Heck Coupling

Possible Causes and Solutions:

Possible Cause Suggested Solution
Catalyst Decomposition Heck reactions often require high temperatures (80-140 °C), which can lead to catalyst decomposition.[3] Consider using more thermally stable catalysts or N-heterocyclic carbene (NHC) ligands.[5]
Incorrect Base The base is crucial for regenerating the active catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ or NaOAc are common choices. The strength and solubility of the base can impact the reaction rate.[3]
Steric Hindrance The ester groups adjacent to the pyridine nitrogen might sterically hinder the approach of the alkene. Using a less bulky alkene or a catalyst with a smaller ligand might be beneficial.
Poor Solvent Choice Polar aprotic solvents like DMF, NMP, or 1,4-dioxane are typically used in Heck reactions.[3] Ensure the solvent is anhydrous and degassed.
Issue 3: Low Yield in Sonogashira Coupling

Possible Causes and Solutions:

Possible Cause Suggested Solution
Copper(I) Co-catalyst Issues The copper co-catalyst (typically CuI) is crucial for the formation of the copper acetylide.[4] Ensure the CuI is of high purity and handled under an inert atmosphere to prevent oxidation.
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction, especially in the presence of oxygen. Rigorous degassing of the reaction mixture and solvents is essential. Running the reaction under strictly anaerobic conditions is recommended.
Inappropriate Base An amine base, such as triethylamine or diisopropylamine, is typically used to neutralize the HX produced and to facilitate the formation of the copper acetylide.[4] The base often serves as the solvent or co-solvent.
Catalyst System Inefficiency While Pd/Cu systems are standard, copper-free Sonogashira protocols have been developed and may be advantageous in some cases to avoid homocoupling.[6] These often employ specific ligands and bases.

Catalyst System Comparison

The following tables summarize recommended starting conditions for different cross-coupling reactions with this compound, based on data from similar bromopyridine substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)80-110
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)100
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene100

Note: Yields are highly dependent on the specific boronic acid used.

Table 2: Heck Coupling Conditions

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF100-120
PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)NMP120-140
Pd(OAc)₂ (1)(o-tolyl)₃P (2)NaOAc (2)DMA120

Note: Yields will vary based on the alkene coupling partner.[3]

Table 3: Sonogashira Coupling Conditions

Pd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)
Pd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NDMF80-100
Pd(OAc)₂ (2.5) / PPh₃ (5)CuI (5)i-Pr₂NHToluene100
[DTBNpP]Pd(crotyl)Cl (2.5)None (Copper-free)TMPDMSORoom Temp

Note: Yields are dependent on the terminal alkyne used.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[2]

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Coupling

  • To a dry Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2 equiv.).[3]

  • Add this compound (1.0 equiv.).

  • Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Add the degassed solvent (e.g., DMF) and the alkene (1.5 equiv.) via syringe.[3]

  • Heat the sealed tube to 100-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (5 mol%).[4]

  • Seal the flask, and evacuate and backfill with argon or nitrogen.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N).[7]

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until completion (monitored by TLC or LC-MS).

  • Cool the reaction mixture, filter off any solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound reaction_type Choose Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C bond, Aryl/Vinyl) reaction_type->suzuki Arylation heck Heck (C-C bond, Alkene) reaction_type->heck Vinylation sonogashira Sonogashira (C-C triple bond, Alkyne) reaction_type->sonogashira Alkynylation catalyst_system Select Initial Catalyst System (See Tables 1-3) suzuki->catalyst_system heck->catalyst_system sonogashira->catalyst_system run_reaction Run Reaction (See Protocols 1-3) catalyst_system->run_reaction analysis Analyze Outcome (TLC, LC-MS, NMR) run_reaction->analysis success Successful Coupling analysis->success High Yield troubleshoot Low Yield / No Reaction (See Troubleshooting Guide) analysis->troubleshoot Low Yield optimize Optimize Conditions: - Ligand - Base - Solvent - Temperature troubleshoot->optimize optimize->run_reaction

Caption: A workflow for selecting and optimizing a catalyst system.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd_intermediate1 R-Pd(II)L2-Br pd0->pd_intermediate1 R-Br oxidative_addition Oxidative Addition pd_intermediate2 R-Pd(II)L2-R' pd_intermediate1->pd_intermediate2 R'-B(OR)2 Base transmetalation Transmetalation pd_intermediate2->pd0 R-R' reductive_elimination Reductive Elimination product R-R' boronic_acid R'-B(OR)2 base Base substrate R-Br (Dimethyl 4-bromopyridine -2,6-dicarboxylate)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Dimethyl 4-bromopyridine-2,6-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities in crude this compound typically arise from incomplete reactions or side reactions during its synthesis. The most common synthetic route involves the esterification of 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid) followed by bromination.

Common Impurities Include:

  • Unreacted Starting Material: Dimethyl 4-hydroxypyridine-2,6-dicarboxylate is a frequent impurity if the bromination reaction does not go to completion.

  • Hydrolysis Products: The presence of water during the synthesis or workup can lead to the hydrolysis of one or both of the methyl ester groups, resulting in 4-bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid (the "mono-acid") or 4-bromopyridine-2,6-dicarboxylic acid (the "di-acid").

  • Residual Solvents: Solvents used in the synthesis and purification, such as methanol, toluene, or dichloromethane, may be present in the crude product.

Q2: How can I assess the purity of my crude this compound?

A combination of analytical techniques is recommended for assessing the purity of your crude product.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to visualize the number of components in your sample. The desired product is less polar than its hydroxylated precursor and any acidic hydrolysis products.

  • ¹H NMR Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying impurities. The spectrum of the pure product is simple, showing two singlets. The presence of other signals can indicate specific impurities.

¹H NMR Chemical Shifts (in DMSO-d6, 300 MHz):

CompoundChemical Shift (δ) and Multiplicity
This compound 8.40 (s, 2H, pyridine-H), 3.92 (s, 6H, -OCH₃) [1]
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate11.58 (s, 1H, -OH), 7.57 (s, 2H, pyridine-H), 3.87 (s, 6H, -OCH₃)[1]
4-Bromopyridine-2,6-dicarboxylic acid8.36 (s, 2H, pyridine-H)[1]

The acidic protons of the carboxylic acid groups are often broad and may not be easily observed.

Q3: What are the recommended methods for purifying crude this compound?

The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities, especially for obtaining highly crystalline material. Methanol is a commonly used solvent for this purpose.[1]

  • Column Chromatography: This technique is useful for purifying larger quantities of crude material or for separating impurities with similar polarities.

Troubleshooting Guides

Recrystallization Issues

Problem: My compound "oils out" instead of forming crystals.

  • Cause: The compound may be significantly impure, or the cooling process is too rapid.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at high temperature.

    • Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling.

    • If using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble).

Problem: No crystals form, even after the solution has cooled.

  • Cause: The solution is likely not sufficiently saturated.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. If available, add a seed crystal of the pure compound.

    • Reduce Solvent Volume: Evaporate some of the solvent and allow the concentrated solution to cool again.

    • Lower the Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

Problem: The purity of my recrystallized product is still low.

  • Cause: The chosen solvent may not be optimal for rejecting the specific impurities present. An impurity may also co-crystallize with the product.

  • Solution:

    • Perform a second recrystallization, possibly using a different solvent system.

    • Consider a pre-purification step. For acidic impurities like 4-bromopyridine-2,6-dicarboxylic acid, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent like dichloromethane and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity before recrystallization.

Column Chromatography Issues

Problem: Poor separation of the product from an impurity.

  • Cause: The chosen eluent system may not have the optimal polarity.

  • Solution:

    • Adjust Solvent Polarity: Use TLC to test different solvent systems. For this compound, a gradient of ethyl acetate in hexane is a good starting point. If the spots are too close, try a shallower gradient or a different solvent system (e.g., dichloromethane/methanol).

    • Change the Stationary Phase: While silica gel is standard, other stationary phases like alumina may offer different selectivity.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodTypical Crude PurityPurity After 1st PassTypical Recovery YieldNotes
Recrystallization (Methanol) 85-95%>98%70-85%Effective for removing minor impurities.[1]
Recrystallization (Ethanol) 85-95%>98%65-80%Another good option for high purity.
Column Chromatography 85-95%>99%80-95%Best for removing impurities with similar polarity.

Experimental Protocols

Protocol 1: Recrystallization from Methanol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol by heating on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Column Packing: Pack a glass column with silica gel slurried in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with a low polarity solvent system (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product (85-95% Purity) Purity_Check Purity Assessment (TLC, 1H NMR) Crude->Purity_Check Decision Purity > 98%? Purity_Check->Decision Recrystallization Recrystallization (e.g., Methanol) Decision->Recrystallization No (Minor Impurities) Column_Chromatography Column Chromatography (Silica, Hexane/EtOAc) Decision->Column_Chromatography No (Major Impurities) Pure_Product Pure Product (>98% Purity) Decision->Pure_Product Yes Final_Analysis Final Purity and Yield Determination Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Final_Analysis->Pure_Product

Caption: Decision workflow for the purification of crude product.

Impurity_Identification cluster_synthesis Synthesis Steps cluster_impurities Potential Impurities Esterification Esterification of Chelidamic Acid Bromination Bromination Esterification->Bromination Unreacted_SM Unreacted Starting Material (Dimethyl 4-hydroxypyridine-2,6-dicarboxylate) Esterification->Unreacted_SM Incomplete Bromination Hydrolysis Hydrolysis Products (Mono/Di-acid) Bromination->Hydrolysis Presence of Water Side_Products Side Products Bromination->Side_Products

Caption: Origin of common impurities during synthesis.

References

Validation & Comparative

A Comparative Guide to Dimethyl 4-halopyridine-2,6-dicarboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Dimethyl 4-bromopyridine-2,6-dicarboxylate and its Halogenated Congeners, Providing Key Data for Strategic Application in Synthesis and Discovery.

In the landscape of heterocyclic chemistry, substituted pyridines are pivotal building blocks for the development of pharmaceuticals, agrochemicals, and functional materials. Among these, the dimethyl 4-halopyridine-2,6-dicarboxylate series offers a versatile scaffold for a variety of chemical transformations. This guide provides a comparative analysis of this compound and its fluoro, chloro, and iodo analogues, with a focus on their synthesis and reactivity profiles to aid researchers in selecting the optimal derivative for their specific applications.

Physicochemical Properties

The nature of the halogen atom at the 4-position of the pyridine ring significantly influences the physicochemical properties of these derivatives. While experimental data for all analogues is not uniformly available, key properties of the bromo, chloro, and iodo derivatives are summarized below.

PropertyThis compoundDimethyl 4-chloropyridine-2,6-dicarboxylateDimethyl 4-iodopyridine-2,6-dicarboxylate
Molecular Formula C₉H₈BrNO₄C₉H₈ClNO₄C₉H₈INO₄
Molecular Weight 274.07 g/mol 229.62 g/mol 321.07 g/mol
CAS Number 162102-79-65371-70-0112776-84-8

Synthesis of Dimethyl 4-halopyridine-2,6-dicarboxylates

The synthetic accessibility of these compounds is a critical factor for their application. The bromo derivative is often synthesized from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) as a key intermediate. The other halo-derivatives can be accessed through various synthetic strategies, including halogen exchange reactions.

General Synthetic Workflow

G ChelidamicAcid Chelidamic Acid Dimethyl_4_hydroxy Dimethyl 4-hydroxypyridine- 2,6-dicarboxylate ChelidamicAcid->Dimethyl_4_hydroxy Esterification Dimethyl_4_bromo Dimethyl 4-bromopyridine- 2,6-dicarboxylate Dimethyl_4_hydroxy->Dimethyl_4_bromo Bromination Dimethyl_4_chloro Dimethyl 4-chloropyridine- 2,6-dicarboxylate Dimethyl_4_hydroxy->Dimethyl_4_chloro Chlorination Dimethyl_4_iodo Dimethyl 4-iodopyridine- 2,6-dicarboxylate Dimethyl_4_bromo->Dimethyl_4_iodo Dimethyl_4_fluoro Dimethyl 4-fluoropyridine- 2,6-dicarboxylate

Caption: General synthetic pathways to Dimethyl 4-halopyridine-2,6-dicarboxylates.

Experimental Protocols

Synthesis of this compound: A common route involves the esterification of chelidamic acid to yield dimethyl 4-hydroxypyridine-2,6-dicarboxylate, followed by a bromination reaction.

Synthesis of Dimethyl 4-iodopyridine-2,6-dicarboxylate via Finkelstein Reaction: This method relies on a halogen exchange reaction from the corresponding bromo-derivative.

  • Materials: this compound, sodium iodide, acetone.

  • Procedure: A solution of this compound in acetone is treated with an excess of sodium iodide. The reaction mixture is heated to reflux. The less soluble sodium bromide precipitates out of the acetone, driving the equilibrium towards the formation of the iodo-derivative. After the reaction is complete, the mixture is cooled, filtered to remove the sodium bromide, and the acetone is evaporated. The crude product is then purified, typically by recrystallization.

Proposed Synthesis of Dimethyl 4-chloropyridine-2,6-dicarboxylate: The chloro-derivative can be synthesized from dimethyl 4-hydroxypyridine-2,6-dicarboxylate using a suitable chlorinating agent such as phosphorus oxychloride or thionyl chloride.

Proposed Synthesis of Dimethyl 4-fluoropyridine-2,6-dicarboxylate: The synthesis of the fluoro-derivative is more challenging. A potential route involves a Balz-Schiemann reaction starting from a 4-amino-pyridine-2,6-dicarboxylic acid derivative, or a nucleophilic fluorination of a suitable precursor, such as a nitro-substituted pyridine, using a fluoride source like potassium fluoride.

Reactivity Comparison

The reactivity of the 4-halo substituent is a key differentiator between these derivatives, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of halogens in SNAr reactions on electron-deficient rings like pyridine generally follows the order: F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom, despite the C-F bond being the strongest. The rate-determining step is typically the formation of the Meisenheimer complex.

G cluster_0 Relative Reactivity in SNAr F Fluoro (Highest Reactivity) Cl Chloro F->Cl Decreasing Reactivity Br Bromo Cl->Br Decreasing Reactivity I Iodo (Lowest Reactivity) Br->I Decreasing Reactivity

Caption: Expected trend in SNAr reactivity for 4-halopyridine derivatives.

This trend makes Dimethyl 4-fluoropyridine-2,6-dicarboxylate the most reactive substrate for SNAr, while the iodo-derivative is the least reactive. This differential reactivity is crucial for designing selective substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is governed by the C-X bond strength and follows the order: I > Br > Cl > F. The weaker carbon-halogen bonds of the iodo and bromo derivatives facilitate the oxidative addition step in the catalytic cycle, making them more reactive substrates.

G cluster_0 Relative Reactivity in Cross-Coupling I Iodo (Highest Reactivity) Br Bromo I->Br Decreasing Reactivity Cl Chloro Br->Cl Decreasing Reactivity F Fluoro (Lowest Reactivity) Cl->F Decreasing Reactivity

Caption: Expected trend in cross-coupling reactivity for 4-halopyridine derivatives.

This opposing reactivity profile provides a powerful tool for synthetic chemists. For instance, in a molecule containing both a bromo and a chloro substituent, a cross-coupling reaction can often be performed selectively at the bromo-position.

Comparative Performance Data (Predicted)

While direct comparative experimental data for this specific series is limited, the following table provides a qualitative comparison based on established principles of organic chemistry.

Reaction TypeFluoro-derivativeChloro-derivativeBromo-derivativeIodo-derivative
Nucleophilic Aromatic Substitution ExcellentGoodModeratePoor
Suzuki Coupling PoorModerateGoodExcellent
Sonogashira Coupling PoorModerateGoodExcellent
Buchwald-Hartwig Amination PoorModerateGoodExcellent

Conclusion and Recommendations

The choice between this compound and its halogenated analogues is highly dependent on the intended synthetic transformation.

  • For Nucleophilic Aromatic Substitution: Dimethyl 4-fluoropyridine-2,6-dicarboxylate is the substrate of choice for achieving high reactivity and yields. The chloro- and bromo-derivatives offer moderate reactivity and can be suitable alternatives depending on the nucleophile and reaction conditions.

  • For Palladium-Catalyzed Cross-Coupling: Dimethyl 4-iodopyridine-2,6-dicarboxylate and this compound are the preferred starting materials due to their higher reactivity. The ability to perform selective cross-coupling reactions makes these compounds particularly valuable for the synthesis of complex, multi-substituted pyridine derivatives.

This guide provides a foundational understanding of the comparative properties and reactivity of Dimethyl 4-halopyridine-2,6-dicarboxylates. Researchers are encouraged to consider these factors in the design of their synthetic strategies to optimize reaction outcomes and achieve their desired molecular targets. Further experimental studies are warranted to provide quantitative comparative data and expand the synthetic utility of this important class of compounds.

A Comparative Guide to Analytical Methods for Determining the Purity of Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Dimethyl 4-bromopyridine-2,6-dicarboxylate is a critical step to ensure the safety, efficacy, and reproducibility of subsequent synthetic stages and the final active pharmaceutical ingredient (API). This guide provides an objective comparison of various analytical techniques for determining the purity of this compound, complete with representative experimental data and detailed protocols.

A variety of analytical methods can be employed to assess the purity of this compound, each offering distinct advantages and limitations. The selection of the most appropriate technique depends on factors such as the nature of the expected impurities, the required level of accuracy and sensitivity, and the available instrumentation. The primary methods discussed in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Elemental Analysis (EA), and Differential Scanning Calorimetry (DSC).

Purity Determination Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Sample Dissolution Dissolution/ Dilution Sample->Dissolution Other_Methods EA, DSC, etc. Sample->Other_Methods Solid Sample HPLC HPLC Dissolution->HPLC Liquid Sample GC_MS GC-MS Dissolution->GC_MS Volatile Sample/ Derivatization qNMR qNMR Dissolution->qNMR Soluble Sample Data_Acquisition Data Acquisition HPLC->Data_Acquisition GC_MS->Data_Acquisition qNMR->Data_Acquisition Other_Methods->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Purity_Calculation Purity Calculation Data_Analysis->Purity_Calculation Report Report Purity_Calculation->Report

Caption: General workflow for the purity determination of a chemical compound.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the analytical methods discussed for the purity determination of this compound.

Method Principle Typical Sample Size Limit of Detection (LOD) Throughput Cost Key Advantages Limitations
HPLC Differential partitioning of analytes between a stationary and a mobile phase.1-10 mgng-µg/mLHighModerateHigh resolution and sensitivity; suitable for non-volatile and thermally labile compounds.[1]Requires reference standards for impurity identification and quantification.
GC-MS Separation of volatile components followed by mass-based detection and identification.1-5 mgpg-ng/mLHighHighExcellent for identifying and quantifying volatile impurities; provides structural information.[2]Not suitable for non-volatile or thermally unstable compounds without derivatization.
qNMR Signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard.[3]5-20 mgHigh (mg range)LowHighProvides unambiguous structural confirmation and can quantify impurities without their reference standards; considered a primary ratio method.[4][5]Lower sensitivity compared to chromatographic methods.
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then measured.2-5 mgN/ALowModerateProvides fundamental information on the elemental composition, which can be compared to theoretical values to infer purity.[6][7]Does not distinguish between the target compound and isomers or impurities with the same elemental composition.
DSC Measures the heat flow associated with the melting of a sample; impurities cause a melting point depression and broadening.1-5 mg0.05-2 mol% impurityModerateModerateRapid determination of the purity of crystalline materials without the need for solvents.[8]Only applicable to crystalline solids that do not decompose upon melting; less accurate for highly pure (>99.9%) or very impure (<95%) samples.[9][10]

Representative Experimental Data

The following table presents hypothetical, yet realistic, data that could be obtained from the purity analysis of a batch of this compound using the described analytical methods.

Method Parameter Measured Result Calculated Purity (%)
HPLC Peak Area % (at 254 nm)Main Peak: 99.5%, Impurity 1: 0.3%, Impurity 2: 0.2%99.5
GC-MS Total Ion Chromatogram Peak Area %Main Peak: 99.6%, Volatile Impurity: 0.4%99.6
qNMR Molar ratio of analyte to internal standard99.7 mol%99.7
Elemental Analysis %C, %H, %N, %BrC: 39.45 (calc. 39.44), H: 2.94 (calc. 2.94), N: 5.10 (calc. 5.11), Br: 29.15 (calc. 29.16)>99 (inferred)
DSC Mole % Impurity0.45 mol%99.55

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is highly effective for the quantitative analysis of non-volatile and thermally stable compounds like this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective for pyridine derivatives. A typical starting point is a linear gradient from 20% to 80% acetonitrile over 20 minutes.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of each standard and the sample solution.

    • The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram (area normalization method).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile impurities. This compound itself may have limited volatility, but this method is excellent for detecting residual solvents or volatile by-products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Split mode (e.g., 50:1), with an injector temperature of 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of about 1 mg/mL.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities based on their peak areas relative to the total ion chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure and determining the absolute purity of the compound without requiring a reference standard of the analyte itself.[3]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity, stable compound with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the sample and 5-10 mg of the internal standard into an NMR tube.[7]

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to dissolve both compounds completely.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Set a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.[6]

  • Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where I is the integral, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.[4]

Method Selection Guide

Choosing the right analytical method is crucial for obtaining reliable purity data. The following flowchart provides a logical approach to selecting the most suitable technique based on the analytical requirements.

Method Selection start Start Purity Analysis q1 Need absolute purity without reference standards? start->q1 q2 Are volatile impurities a concern? q1->q2 No ans_qnmr Use qNMR q1->ans_qnmr Yes q3 Is the compound crystalline? q2->q3 No ans_gcms Use GC-MS q2->ans_gcms Yes q4 Need to confirm elemental composition? q3->q4 No ans_dsc Use DSC q3->ans_dsc Yes ans_ea Use Elemental Analysis q4->ans_ea Yes ans_hplc Use HPLC for general purity and impurities q4->ans_hplc No

Caption: Decision-making flowchart for selecting an analytical method.

References

Reactivity Face-Off: Dimethyl 4-bromo- vs. 4-chloropyridine-2,6-dicarboxylate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

In the landscape of pharmaceutical and materials science research, the functionalization of pyridine scaffolds is a cornerstone of molecular design. Among the array of available building blocks, Dimethyl 4-bromopyridine-2,6-dicarboxylate and its chloro-analogue, Dimethyl 4-chloropyridine-2,6-dicarboxylate, are pivotal intermediates. Their utility is largely dictated by the reactivity of the C4-halogen bond in pivotal synthetic transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a comparative analysis of the reactivity of these two compounds, supported by established chemical principles and representative experimental data, to aid researchers in selecting the optimal substrate for their synthetic endeavors.

Executive Summary of Reactivity Comparison

The relative reactivity of the bromo and chloro substituents on the pyridine-2,6-dicarboxylate core is highly dependent on the reaction mechanism. For palladium-catalyzed cross-coupling reactions, the bromo derivative is generally more reactive due to the weaker carbon-bromine bond. Conversely, for nucleophilic aromatic substitution, the chloro derivative often exhibits higher reactivity owing to the greater electronegativity of chlorine.

Data Presentation: Reactivity in Key Reactions

The following tables summarize the expected relative reactivity and representative yields for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The data is extrapolated from general principles and studies on analogous aryl halides.

Table 1: Suzuki-Miyaura Coupling

SubstrateRelative ReactivityRepresentative Yield (%)
This compoundHigher85-95
Dimethyl 4-chloropyridine-2,6-dicarboxylateLower60-75

Table 2: Buchwald-Hartwig Amination

SubstrateRelative ReactivityRepresentative Yield (%)
This compoundHigher80-90
Dimethyl 4-chloropyridine-2,6-dicarboxylateLower50-70

Table 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine

SubstrateRelative ReactivityRepresentative Yield (%)
This compoundLower65-75
Dimethyl 4-chloropyridine-2,6-dicarboxylateHigher75-85

Discussion of Reactivity Trends

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The general reactivity trend for aryl halides in this step is I > Br > Cl > F.[1][2] This is a consequence of the carbon-halogen bond strength, with the weaker C-Br bond being more readily cleaved than the stronger C-Cl bond.[3] Consequently, this compound is expected to undergo oxidative addition more readily, leading to faster reaction rates and often higher yields under standard conditions compared to its chloro counterpart. While significant advancements in ligand design have enabled the efficient coupling of aryl chlorides, they often require more specialized and expensive catalyst systems or harsher reaction conditions.[2][4]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves a two-step addition-elimination process. The first and typically rate-determining step is the nucleophilic attack on the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The electron-withdrawing nature of the pyridine nitrogen and the two ester groups at the 2 and 6 positions makes the 4-position particularly susceptible to nucleophilic attack.[6][7] In this mechanistic paradigm, the reactivity order is often F > Cl > Br > I. The more electronegative halogen (chlorine) is better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex, thus accelerating the reaction rate.[1] Therefore, Dimethyl 4-chloropyridine-2,6-dicarboxylate is anticipated to be more reactive in SNAr reactions.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution.

1. Suzuki-Miyaura Coupling

  • Reaction: this compound + Arylboronic acid → Dimethyl 4-arylpyridine-2,6-dicarboxylate

  • Procedure: In a dry Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, for instance, K₂CO₃ (2.0 equiv.).[8] Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).[8] Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. For the chloro-analogue, a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., XPhos), may be necessary to achieve comparable yields.[2][4]

2. Buchwald-Hartwig Amination

  • Reaction: Dimethyl 4-chloropyridine-2,6-dicarboxylate + Amine → Dimethyl 4-aminopyridine-2,6-dicarboxylate

  • Procedure: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base such as sodium tert-butoxide (1.4 equiv.).[3][9] Add Dimethyl 4-chloropyridine-2,6-dicarboxylate (1.0 equiv.) and the desired amine (1.2 equiv.). Add anhydrous, degassed toluene as the solvent. Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS. After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the residue by column chromatography. For the more reactive bromo-derivative, milder conditions or a less sophisticated catalyst system may suffice.[3]

3. Nucleophilic Aromatic Substitution (SNAr)

  • Reaction: Dimethyl 4-chloropyridine-2,6-dicarboxylate + Amine → Dimethyl 4-aminopyridine-2,6-dicarboxylate

  • Procedure: To a solution of Dimethyl 4-chloropyridine-2,6-dicarboxylate (1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF, add the amine (2.0-3.0 equiv.). The reaction can be heated to 80-120 °C to facilitate the substitution.[1][10] The progress of the reaction is monitored by TLC or LC-MS. Upon consumption of the starting material, the reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum. If the product is soluble, an extractive workup with a suitable organic solvent is performed.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R'-B(OR)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R' Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_1 Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)L2-X->Amine_Coordination HNR'2 Base Ar-Pd(II)L2-NR2 Ar-Pd(II)L2-NR'2 Amine_Coordination->Ar-Pd(II)L2-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'2

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

SNAr_Mechanism Start Aryl Halide + Nucleophile Addition Nucleophilic Attack (Rate-Determining Step) Start->Addition Intermediate Meisenheimer Complex (Resonance Stabilized) Addition->Intermediate Elimination Loss of Leaving Group Intermediate->Elimination Product Substituted Arene Elimination->Product

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The choice between this compound and its chloro-analogue is a strategic one, contingent on the desired chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative offers higher reactivity, potentially simplifying reaction conditions and catalyst choice. In contrast, for nucleophilic aromatic substitution reactions, the chloro-derivative is the more reactive substrate. A thorough understanding of these reactivity trends allows for more efficient and rational synthetic planning in the development of novel chemical entities.

References

A Comparative Guide to Alternative Synthetic Routes for 4-Substituted Pyridine-2,6-Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted pyridine-2,6-dicarboxylic acid scaffold is a crucial building block in the development of pharmaceuticals, functional materials, and chemical probes. The strategic placement of a substituent at the 4-position of the pyridine ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide provides a comparative overview of prominent synthetic routes to this versatile class of compounds, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic strategies.

Comparison of Synthetic Methodologies

The synthesis of 4-substituted pyridine-2,6-dicarboxylic acids can be broadly categorized into two main approaches: de novo synthesis, where the pyridine ring is constructed with the desired substituent, and post-synthetic modification of a pre-formed pyridine ring. Each approach offers distinct advantages and is suited for different target molecules.

Synthetic RouteStarting Materials4-Substituent IntroducedKey FeaturesTypical Yields
De Novo Synthesis
One-Pot Reaction from Pyruvates and AldehydesPyruvates, Aldehydes, Ammonium AcetateAryl, AlkylMild conditions, high atom economy, operational simplicity.[1][2]30-70%
From Dimethyl Oxalate and AcetoneDimethyl Oxalate, Acetone, AmmoniaHydroxylMulti-step process, good for large-scale synthesis of chelidamic acid.High
Post-Synthetic Modification
Oxidation of 4-Substituted 2,6-Lutidines4-Substituted 2,6-LutidineVariousRequires a pre-existing substituted lutidine, strong oxidizing agents.[3][4]Variable
Nucleophilic Aromatic Substitution on 4-Halopyridines4-Halopyridine-2,6-dicarboxylic acid derivativesAlkoxy, AminoVersatile for introducing nucleophiles at the 4-position.Good to High
Suzuki Coupling of 4-Halopyridines4-Halopyridine-2,6-dicarboxylates, Arylboronic acidsArylMicrowave-assisted, good for library synthesis.[5]Low to Moderate

Experimental Protocols

One-Pot Synthesis of Diethyl 4-Aryl/Alkyl-Pyridine-2,6-Dicarboxylates

This modern approach provides a convergent and efficient route to a variety of 4-substituted pyridine-2,6-dicarboxylates.[2][6]

General Procedure: To a solution of an aldehyde (1.0 mmol) and ethyl pyruvate (3.0 mmol) in MeCN (1.0 mL) is added pyrrolidine (0.4 mmol) and acetic acid (1.0 mmol). The mixture is stirred at 25 °C for 30 hours. Subsequently, ammonium acetate (3.0 mmol) and acetic acid (1.0 mmol) are added, and the mixture is stirred for an additional 24 hours at 25 °C. The reaction is then quenched, and the product is extracted and purified by column chromatography.[6]

Representative Yields: [6]

Aldehyde (R-CHO)Product 4-Substituent (R)Yield (%)
p-Nitrobenzaldehyde4-Nitrophenyl68
BenzaldehydePhenyl55
IsobutyraldehydeIsopropyl41
1-Naphthaldehyde1-Naphthyl45
Synthesis of 4-Hydroxypyridine-2,6-dicarboxylic Acid (Chelidamic Acid)

This classical multi-step synthesis provides large quantities of chelidamic acid, a versatile intermediate.

Procedure: A solution of sodium ethoxide is prepared in ethanol. A mixture of acetone and dimethyl oxalate is added dropwise, and the reaction is heated to 70 °C for 2 hours. After cooling, the mixture is neutralized with hydrochloric acid. The resulting intermediate is then hydrolyzed with concentrated hydrochloric acid at 100 °C. The product is then treated with ammonium hydroxide to yield 4-hydroxypyridine-2,6-dicarboxylic acid.

Synthesis of 4-Bromopyridine-2,6-dicarboxylic Acid

This protocol details the conversion of the readily available chelidamic acid to the versatile 4-bromo derivative, which can be used in cross-coupling reactions.[7][8]

Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate [8] Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq) is added to a solution of tetrabutylammonium bromide and P₂O₅ in toluene. The mixture is stirred at 110 °C for 6 hours. After workup and recrystallization from methanol, the product is obtained as a white solid. (Yield: 73%)[8]

Step 2: Hydrolysis to 4-Bromopyridine-2,6-dicarboxylic Acid [8] this compound (1.0 eq) is dissolved in methanol, and a solution of potassium hydroxide (2.1 eq) in methanol is added. The mixture is heated at 65 °C for 2 hours. After evaporation of the solvent, the resulting salt is dissolved in water and acidified with concentrated HCl to a pH of 1, precipitating the product. (Yield: 94%)[8]

Microwave-Assisted Suzuki Coupling for the Synthesis of 4-Arylpyridine-2,6-dicarboxylic Acids

This method allows for the rapid synthesis of a library of 4-aryl substituted compounds from a common 4-bromo precursor.[5]

General Procedure: [5] A mixture of diethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq), an arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq) in a 4:1 mixture of DME and water is subjected to microwave irradiation at 140 °C for 40 minutes. The resulting diester is then hydrolyzed with LiOH in a THF/water mixture to afford the final diacid.[5]

Representative Yields: [5]

Arylboronic AcidProduct 4-SubstituentOverall Yield (%)
4-Methoxyphenylboronic acid4-Methoxyphenyl27
3-Fluorophenylboronic acid3-Fluorophenyl40
4-Carboxyphenylboronic acid4-Carboxyphenyl28

Synthetic Pathways Overview

The following diagram illustrates the relationships between the different synthetic strategies discussed.

Synthetic_Routes cluster_SM Starting Materials cluster_Int Key Intermediates cluster_FP Final Product Pyruvates Pyruvates + Aldehydes Diester Diethyl 4-Substituted Pyridine-2,6-dicarboxylate Pyruvates->Diester One-Pot Synthesis Lutidine 4-Substituted 2,6-Lutidine Final_Product 4-Substituted Pyridine- 2,6-dicarboxylic Acid Lutidine->Final_Product Oxidation Chelidamic_Acid Chelidamic Acid (4-Hydroxy-PDCA) Bromo_PDCA 4-Bromo-Pyridine-2,6- dicarboxylic Acid Derivatives Chelidamic_Acid->Bromo_PDCA Bromination Diester->Final_Product Hydrolysis Bromo_PDCA->Diester Suzuki Coupling Bromo_PDCA->Final_Product Nucleophilic Substitution

Caption: Synthetic strategies for 4-substituted pyridine-2,6-dicarboxylic acids.

Conclusion

The choice of synthetic route to 4-substituted pyridine-2,6-dicarboxylic acids depends on the desired substituent, the required scale of the synthesis, and the availability of starting materials. For rapid access to a diverse range of analogs with aryl and alkyl substituents, the one-pot synthesis from pyruvates and aldehydes offers an efficient and modern approach. For the synthesis of derivatives with nucleophilic substituents, post-synthetic modification of a 4-halopyridine intermediate is a versatile strategy. The classical oxidation of substituted lutidines remains a viable, albeit sometimes harsh, method. This guide provides a foundation for researchers to select the most appropriate synthetic strategy for their specific needs in the pursuit of novel molecules with tailored properties.

References

A Comparative HPLC-MS Analysis of Dimethyl 4-bromopyridine-2,6-dicarboxylate and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dimethyl 4-bromopyridine-2,6-dicarboxylate and its principal reaction products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound is a versatile building block in medicinal chemistry and materials science. Its reactivity centers around two primary sites: the ester functionalities at the 2 and 6 positions and the bromine atom at the 4 position. Understanding the analytical characteristics of this parent compound alongside its derivatives is crucial for reaction monitoring, purity assessment, and metabolite identification.

This document outlines a representative HPLC-MS methodology for the separation and identification of this compound and two of its major reaction products: 4-Bromopyridine-2,6-dicarboxylic acid, the product of ester hydrolysis, and Dimethyl 4-phenylpyridine-2,6-dicarboxylate, a characteristic product of a Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: HPLC-MS Characteristics

The following table summarizes the expected HPLC-MS data for this compound and its reaction products under a typical reversed-phase chromatographic condition. The data is based on the chemical properties of the compounds and established analytical principles.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Estimated Retention Time (min)Major Expected MS/MS Fragments (m/z)
This compound This compoundC₉H₈BrNO₄274.07[1][2]273.97, 275.97 (Br isotope pattern)5.2242.9 (loss of CH₃OH), 214.9 (loss of COOCH₃), 195.0 (loss of Br)
4-Bromopyridine-2,6-dicarboxylic acid 4-Bromopyridine-2,6-dicarboxylic acidC₇H₄BrNO₄245.02245.94, 247.94 (Br isotope pattern)2.8201.9 (loss of CO₂), 156.0 (loss of 2xCO₂), 167.0 (loss of Br)
Dimethyl 4-phenylpyridine-2,6-dicarboxylate Dimethyl 4-phenylpyridine-2,6-dicarboxylateC₁₅H₁₃NO₄271.27[3]272.096.5241.1 (loss of OCH₃), 213.1 (loss of COOCH₃), 196.1 (loss of C₆H₅)

Experimental Protocols

A detailed methodology for the HPLC-MS analysis is provided below. This protocol is a representative method suitable for the baseline separation and identification of the compounds of interest.

1. Sample Preparation:

  • Standard solutions of this compound, 4-Bromopyridine-2,6-dicarboxylic acid, and Dimethyl 4-phenylpyridine-2,6-dicarboxylate were prepared in a diluent of 50:50 acetonitrile:water at a concentration of 10 µg/mL.

  • Reaction mixtures were diluted 100-fold with the same diluent prior to analysis.

2. HPLC-MS System and Conditions:

  • HPLC System: A standard high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) was used for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow: Nitrogen at 600 L/hr.

    • Scan Range: m/z 100-500.

    • MS/MS Fragmentation: Collision-induced dissociation (CID) with collision energy ramped from 10 to 40 eV.

Visualizing Reaction Pathways and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the key reaction pathways of this compound and the general workflow for its HPLC-MS analysis.

Reaction_Pathways Start This compound Hydrolysis_Product 4-Bromopyridine-2,6-dicarboxylic acid Start->Hydrolysis_Product Hydrolysis (e.g., KOH, H₂O) Suzuki_Product Dimethyl 4-phenylpyridine-2,6-dicarboxylate Start->Suzuki_Product Suzuki Coupling (e.g., PhB(OH)₂, Pd catalyst, base)

Figure 1. Key reaction pathways of this compound.

HPLC_MS_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection Reaction_Mixture Reaction Mixture / Standard Dilution Dilution Reaction_Mixture->Dilution Injection Injection Dilution->Injection RP_Column Reversed-Phase C18 Column Injection->RP_Column Gradient Gradient Elution RP_Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI Full_Scan Full Scan MS ESI->Full_Scan MSMS MS/MS Fragmentation Full_Scan->MSMS Data_Analysis Data Analysis (Retention Time, m/z, Fragments) MSMS->Data_Analysis

Figure 2. General workflow for the HPLC-MS analysis.

References

A Spectroscopic Journey: Unraveling the Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of Dimethyl 4-bromopyridine-2,6-dicarboxylate and its key precursors, providing researchers, scientists, and drug development professionals with essential data for synthesis monitoring and characterization.

This guide offers an in-depth spectroscopic comparison of this compound, a valuable building block in medicinal chemistry and materials science, with its common synthetic precursors. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for identifying these compounds and understanding their structural relationships.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a multi-step sequence starting from readily available Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The general synthetic strategy involves the initial esterification of the carboxylic acid groups, followed by the bromination of the 4-hydroxy position. An alternative starting material is 4-bromopyridine-2,6-dicarboxylic acid, which can be directly esterified to yield the final product.

Synthesis_Pathway cluster_precursors Precursors cluster_product Final Product Chelidamic acid Chelidamic acid Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Chelidamic acid->Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Esterification (MeOH, H₂SO₄) This compound This compound Dimethyl 4-hydroxypyridine-2,6-dicarboxylate->this compound Bromination (e.g., PBr₅ or POBr₃) 4-Bromopyridine-2,6-dicarboxylic acid 4-Bromopyridine-2,6-dicarboxylic acid 4-Bromopyridine-2,6-dicarboxylic acid->this compound Esterification (MeOH, H₂SO₄)

A flowchart illustrating the primary synthetic routes to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This side-by-side comparison is designed to facilitate the identification of these compounds and to highlight the characteristic spectroscopic changes that occur at each synthetic step.

¹H NMR Spectroscopy Data
CompoundSolventChemical Shift (δ) and Multiplicity
Chelidamic acid DMSO-d₆7.57 (s, 2H, pyridine-H), 11.58 (s, 1H, OH)
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate DMSO-d₆7.57 (s, 2H, pyridine-H), 3.87 (s, 6H, OCH₃), 11.58 (s, 1H, OH)[1]
4-Bromopyridine-2,6-dicarboxylic acid DMSO-d₆8.36 (s, 2H, pyridine-H)[1]
This compound DMSO-d₆8.4 (s, 2H, pyridine-H), 3.92 (s, 6H, OCH₃)[1]
¹³C NMR Spectroscopy Data (Predicted)
CompoundKey Chemical Shifts (δ)
Chelidamic acid Pyridine C=O at ~178 ppm, Carboxylic acid C=O at ~165 ppm, Pyridine C-OH at ~160 ppm, other aromatic carbons between 110-150 ppm.
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Ester C=O at ~164 ppm, Pyridine C-OH at ~160 ppm, other aromatic carbons between 110-150 ppm, OCH₃ at ~53 ppm.
4-Bromopyridine-2,6-dicarboxylic acid Carboxylic acid C=O at ~165 ppm, Pyridine C-Br at ~125 ppm, other aromatic carbons between 120-155 ppm.
This compound Ester C=O at ~163 ppm, Pyridine C-Br at ~125 ppm, other aromatic carbons between 120-155 ppm, OCH₃ at ~54 ppm.
IR Spectroscopy Data
CompoundKey Absorptions (cm⁻¹)
Chelidamic acid Broad O-H (acid), C=O (acid and ketone), C=C, C-N
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate O-H, C=O (ester), C=C, C-N, C-O
4-Bromopyridine-2,6-dicarboxylic acid Broad O-H (acid), C=O (acid), C=C, C-N, C-Br
This compound 3105 (aromatic C-H), 2950 (aliphatic C-H), 1727 (C=O, ester), 1601 (C=C, aromatic), 1266 (C-O, ester)[1]
Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key [M+H]⁺ or M⁺ Peak (m/z)
Chelidamic acid C₇H₅NO₅183.12184.02
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate C₉H₉NO₅211.17212.05
4-Bromopyridine-2,6-dicarboxylic acid C₇H₄BrNO₄245.01245.94
This compound C₉H₈BrNO₄274.07273.96

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and replication of results. Below are representative protocols for the key transformations in the synthesis of this compound.

Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate from Chelidamic acid

Materials:

  • Chelidamic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator

Procedure:

  • Suspend Chelidamic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Synthesis of this compound from Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Materials:

  • Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

  • A suitable brominating agent (e.g., Phosphorus pentabromide or Phosphorus oxybromide)

  • An appropriate solvent (e.g., Toluene)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq) in a suitable solvent in a round-bottom flask, add the brominating agent portion-wise at a controlled temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and carefully quench any excess brominating agent.

  • Dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.[1]

Synthesis of this compound from 4-Bromopyridine-2,6-dicarboxylic acid

Materials:

  • 4-Bromopyridine-2,6-dicarboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride or Sulfuric acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Suspend 4-Bromopyridine-2,6-dicarboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Slowly add thionyl chloride or a catalytic amount of sulfuric acid at a low temperature.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

This guide provides a foundational spectroscopic and synthetic framework for this compound and its precursors. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and characterization data. The provided information aims to facilitate the efficient synthesis and unambiguous identification of these important chemical entities.

References

Advantages of using Dimethyl 4-bromopyridine-2,6-dicarboxylate over similar building blocks

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Among the vast array of heterocyclic scaffolds, substituted pyridines hold a prominent position. This guide provides an in-depth comparison of Dimethyl 4-bromopyridine-2,6-dicarboxylate against its analogous chloro and iodo derivatives, highlighting its distinct advantages. Through an examination of physicochemical properties, reactivity in key transformations, and supporting experimental data, we aim to furnish researchers with the critical information needed to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Comparative Overview

The subtle yet significant differences in the physicochemical properties of the 4-halo-dimethylpyridine-2,6-dicarboxylates, stemming from the nature of the halogen substituent, lay the groundwork for their differential reactivity and handling characteristics.

PropertyDimethyl 4-chloro-pyridine-2,6-dicarboxylateDimethyl 4-bromo-pyridine-2,6-dicarboxylateDimethyl 4-iodo-pyridine-2,6-dicarboxylate
Molecular Formula C₉H₈ClNO₄C₉H₈BrNO₄C₉H₈INO₄
Molecular Weight ( g/mol ) 229.62274.07321.07
Appearance SolidSolidSolid
IUPAC Name dimethyl 4-chloropyridine-2,6-dicarboxylateThis compounddimethyl 4-iodopyridine-2,6-dicarboxylate

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the 4-halopyridine scaffold in these transformations is profoundly influenced by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl. This trend dictates that the iodo-derivative is the most reactive, followed by the bromo-, and then the chloro-derivative.

While high reactivity can be advantageous, it can also lead to challenges in terms of catalyst stability, side reactions, and the cost of the starting material. This compound often presents a strategic balance, offering excellent reactivity under a broad range of conditions without the higher cost and potential instability of the iodo-analog.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a premier method for the formation of C-C bonds. The enhanced reactivity of the C-Br bond compared to the C-Cl bond often translates to milder reaction conditions, lower catalyst loadings, and higher yields.

FeatureDimethyl 4-chloro-pyridine-2,6-dicarboxylateDimethyl 4-bromo-pyridine-2,6-dicarboxylateDimethyl 4-iodo-pyridine-2,6-dicarboxylate
Relative Reactivity LowerModerate to HighHighest
Typical Catalyst Loading HigherModerateLower
Reaction Conditions Often requires more forcing conditions (higher temperatures, stronger bases)Generally proceeds under milder conditionsReacts under very mild conditions
Cost-Effectiveness Generally the most economical starting materialRepresents a balance of cost and reactivityTypically the most expensive starting material
Expected Yield Good to Excellent (with optimized conditions)ExcellentExcellent

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine aryl halide, boronic acid, and base in a reaction vessel add_catalyst Add Palladium catalyst and ligand start->add_catalyst add_solvent Add degassed solvent add_catalyst->add_solvent heat Heat the reaction mixture under inert atmosphere add_solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor quench Quench the reaction monitor->quench Upon completion extract Extract with an organic solvent quench->extract purify Purify by chromatography extract->purify end Isolated Product purify->end

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Dimethyl 4-halopyridine-2,6-dicarboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a reaction vessel, add the dimethyl 4-halopyridine-2,6-dicarboxylate, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst and degassed solvent.

  • Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: A Versatile C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity trend follows I > Br > Cl. The use of this compound provides a reliable and efficient substrate for this transformation, often yielding excellent results without the need for the more specialized conditions sometimes required for the less reactive chloro-analog.

FeatureDimethyl 4-chloro-pyridine-2,6-dicarboxylateDimethyl 4-bromo-pyridine-2,6-dicarboxylateDimethyl 4-iodo-pyridine-2,6-dicarboxylate
Relative Reactivity LowerModerate to HighHighest
Ligand Choice Often requires more specialized, electron-rich ligandsCompatible with a broader range of standard phosphine ligandsGenerally reactive with a wide variety of ligands
Reaction Temperature Typically requires higher temperaturesCan often be performed at lower temperaturesGenerally proceeds at or near room temperature
Functional Group Tolerance Good, but harsher conditions may limit scopeExcellentExcellent
Expected Yield Good to Excellent (with optimized catalyst system)ExcellentExcellent

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a visual representation of the key steps involved.

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') ArPdAr_prime->Product ArX Aryl Halide (Ar-X) ArX->ArPdX Ar_prime_B Organoboron (Ar'-B(OR)2) Ar_prime_B->ArPdX Base Base Base->ArPdX Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdAmine [Ar-Pd(II)Ln(HNR'R'')]⁺X⁻ ArPdX->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)Ln(NR'R'') ArPdAmine->ArPdAmido Deprotonation ArPdAmido->Pd0 Reductive Elimination Product Aryl Amine (Ar-NR'R'') ArPdAmido->Product ArX Aryl Halide (Ar-X) ArX->ArPdX Amine Amine (HNR'R'') Amine->ArPdX Base Base Base->ArPdAmine

The Synthetic Versatility of Substituted Pyridine-2,6-dicarboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Substituted pyridine-2,6-dicarboxylates, also known as dipicolinates, are a class of heterocyclic compounds that have garnered significant attention from researchers in organic synthesis, medicinal chemistry, and materials science. Their rigid scaffold, combined with the chelating ability of the two carboxyl groups and the pyridine nitrogen, makes them valuable building blocks for a wide range of applications. These include the development of bioactive molecules, such as enzyme inhibitors and antimicrobial agents, as well as the construction of functional materials like metal-organic frameworks (MOFs) and luminescent complexes.[1][2][3] This guide provides a comparative overview of the synthetic routes to these important compounds, presents detailed experimental protocols for key transformations, and visualizes their role in relevant biological pathways.

Comparative Analysis of Synthetic Methodologies

The synthesis of substituted pyridine-2,6-dicarboxylates can be broadly categorized into two main approaches: the synthesis of the core pyridine-2,6-dicarboxylic acid scaffold and the subsequent introduction of substituents, or the construction of the substituted pyridine ring from acyclic precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Pyridine-2,6-dicarboxylic Acid Core

The parent pyridine-2,6-dicarboxylic acid is a common starting material for further derivatization. Its synthesis typically involves the oxidation of readily available 2,6-dimethylpyridine (2,6-lutidine) or the carbonylation of 2,6-dichloropyridine.

Starting MaterialReagents and ConditionsYield (%)AdvantagesDisadvantages
2,6-Lutidine1. KMnO4, H2O, heatModerate (not specified in detail)Readily available starting material.Use of a stoichiometric amount of a strong oxidant, leading to significant waste.
2,6-Lutidine1. Na2Cr2O7, H2SO4, 90-100°C; 2. H2O, heat80-90%High yield and purity.Use of toxic hexavalent chromium.[3]
2,6-LutidineMetal porphyrin catalyst, O2/O3, H2O, 60-100°Cup to 96.1%High yield, uses a catalyst and a green oxidant (O2), less pollution.[4]Requires a specific catalyst.
2,6-DichloropyridineMg, THF, then CO2~94.5%High yield.Requires Grignard reagent formation, which can be sensitive to moisture.[5]
2,6-DichloropyridineCO, alcohol, Pd catalyst, pressure51-85%Direct carbonylation.Requires high pressure and a palladium catalyst; can produce mono-carbonylated byproducts.[6]
Synthesis of 4-Substituted Pyridine-2,6-dicarboxylates

A significant advancement in the synthesis of 4-substituted derivatives is the one-pot method developed by Tanaka and coworkers, which offers considerable advantages over previous multi-step approaches.[2]

MethodStarting MaterialsReagents and ConditionsYield (%)Advantages
One-Pot Synthesis Aldehyde, Ethyl PyruvatePyrrolidine, Acetic Acid, MeCN, 25°C, 30h; then NH4OAc, Acetic Acid, 24h45-78% (for various aldehydes)Mild conditions, one-pot procedure, high atom economy.[2]
Two-Pot Synthesis Aldehyde, Ethyl Pyruvate1. β-proline, 25°C; 2. NH4OAc, heatGenerally lower than one-potAllows for isolation of intermediate dihydropyran.

Experimental Protocols

One-Pot Synthesis of Diethyl 4-(4-nitrophenyl)pyridine-2,6-dicarboxylate

This protocol is adapted from the work of Tanaka and coworkers for the synthesis of 4-substituted pyridine-2,6-dicarboxylates.

Materials:

  • 4-Nitrobenzaldehyde

  • Ethyl pyruvate

  • Pyrrolidine

  • Acetic acid

  • Ammonium acetate (NH4OAc)

  • Acetonitrile (MeCN)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 4-nitrobenzaldehyde (1.0 mmol) and ethyl pyruvate (3.0 mmol) in MeCN (1.0 mL) in a round-bottom flask, add pyrrolidine (0.4 mmol) and acetic acid (1.0 mmol).

  • Stir the reaction mixture at 25 °C for 30 hours.

  • To the same flask, add ammonium acetate (3.0 mmol) and acetic acid (1.0 mmol).

  • Continue stirring the mixture at 25 °C for an additional 24 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired product.

Synthesis of Chiral Pyridine-2,6-dicarboxamides

This protocol describes the synthesis of a chiral bis-amide from pyridine-2,6-dicarboxylic acid, as a precursor to more complex derivatives.

Materials:

  • Pyridine-2,6-dicarboxylic acid

  • Ethyl chloroformate

  • Triethylamine

  • D-alanyl methyl ester

  • Dry tetrahydrofuran (THF)

Procedure:

  • To a stirred, cold (-15 °C) mixture of pyridine-2,6-dicarboxylic acid (1.0 mmol) in dry THF (100 mL), add ethyl chloroformate (2.0 mmol) and triethylamine (2.0 mmol).

  • After stirring for 10 minutes at -15 °C, add D-alanyl methyl ester (2.0 mmol).

  • Continue stirring the reaction mixture at -15 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Filter off the formed triethylamine hydrochloride precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, 2,6-bis-(methyl-D-alanylcarbonyl)pyridine carboxylate.

  • The crude product can be purified by crystallization or chromatography as needed.[7]

Biological Relevance and Pathway Visualization

Substituted pyridine-2,6-dicarboxylates have emerged as potent inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, a large family of enzymes involved in various critical cellular processes. By mimicking the co-substrate 2-oxoglutarate, these compounds can modulate the activity of enzymes such as those involved in the hypoxia response and histone demethylation.

The Hypoxia-Inducible Factor (HIF) Signaling Pathway

Under normal oxygen conditions (normoxia), HIF prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH), both 2OG-dependent oxygenases, hydroxylate the HIF-1α subunit. This leads to its ubiquitination and subsequent degradation by the proteasome. In low oxygen conditions (hypoxia), the activity of these oxygenases is reduced, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in adaptation to hypoxia. Pyridine-2,6-dicarboxylate derivatives can inhibit PHDs and FIH, thereby stabilizing HIF-1α even under normoxic conditions.

HIF_pathway cluster_normoxia Normoxia (O2 present) cluster_hypoxia Hypoxia (O2 limited) HIF1a_normoxia HIF-1α OH_HIF1a Hydroxylated HIF-1α HIF1a_normoxia->OH_HIF1a O2, 2-OG PHD_FIH PHDs, FIH (2OG-dependent oxygenases) VHL VHL E3 Ligase OH_HIF1a->VHL binds Proteasome Proteasome VHL->Proteasome Ubiquitination Ub Ubiquitin Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF_complex HIF-1α/β Complex HIF1a_hypoxia->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Element (DNA) Nucleus->HRE binds to Gene_expression Gene Expression (e.g., VEGF, EPO) HRE->Gene_expression activates Inhibitor Pyridine-2,6- dicarboxylates Inhibitor->PHD_FIH inhibit

Caption: The HIF-1α signaling pathway in normoxia and hypoxia.

Aspartate/Asparagine β-Hydroxylase (AspH) and the Notch Signaling Pathway

AspH is another 2OG-dependent oxygenase that is overexpressed in many cancers. It hydroxylates specific residues in the extracellular domain of Notch receptors, which is a critical step in the activation of the Notch signaling pathway. This pathway plays a fundamental role in cell proliferation, differentiation, and survival. Inhibition of AspH by substituted pyridine-2,6-dicarboxylates can block Notch signaling, making it an attractive target for cancer therapy.

Notch_pathway cluster_membrane Cell Membrane cluster_cytoplasm_nucleus Cytoplasm & Nucleus Ligand Notch Ligand (e.g., Jagged, Delta) Notch_receptor Notch Receptor Ligand->Notch_receptor binds Hydroxylation Hydroxylation of Notch ECD Notch_receptor->Hydroxylation AspH AspH AspH->Hydroxylation S2_cleavage S2 Cleavage (ADAM Protease) Hydroxylation->S2_cleavage S3_cleavage S3 Cleavage (γ-secretase) S2_cleavage->S3_cleavage NICD NICD (Notch Intracellular Domain) S3_cleavage->NICD releases Nucleus_translocation Translocation to Nucleus NICD->Nucleus_translocation Transcription_complex Active Transcription Complex Nucleus_translocation->Transcription_complex CSL CSL (Transcription Factor) CSL->Transcription_complex MAML MAML (Co-activator) MAML->Transcription_complex Target_genes Target Gene Expression (e.g., HES, HEY, c-Myc) Transcription_complex->Target_genes activates Inhibitor Pyridine-2,6- dicarboxylates Inhibitor->AspH inhibit Histone_Demethylation cluster_process Histone Demethylation H3K9me3 Histone H3 (Lys9-trimethylated) Repressive Mark H3K9me2 Histone H3 (Lys9-dimethylated) Active/Less Repressive Mark H3K9me3->H3K9me2 O2, 2-OG Gene_silencing Gene Silencing H3K9me3->Gene_silencing KDM4E KDM4E Gene_activation Gene Activation H3K9me2->Gene_activation Inhibitor Pyridine-2,6- dicarboxylates Inhibitor->KDM4E inhibit

References

Safety Operating Guide

Proper Disposal of Dimethyl 4-bromopyridine-2,6-dicarboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Dimethyl 4-bromopyridine-2,6-dicarboxylate are paramount for ensuring a secure and compliant laboratory environment. Adherence to proper disposal protocols is essential to minimize environmental impact and protect personnel. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, including essential safety information and detailed experimental protocols for its degradation.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1] Personnel must be equipped with the proper Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash goggles.[1][2]To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of dust or vapors.[1]

In case of a spill, avoid generating dust.[2] For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

The disposal of this compound should be carried out in strict compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash. The following protocol describes a two-step chemical degradation process to convert the compound into a less hazardous, water-soluble form, followed by guidance on final disposal.

Step 1: Alkaline Hydrolysis of the Ester Groups

This initial step involves the hydrolysis of the dimethyl ester to its corresponding dicarboxylic acid salt, which is more soluble in aqueous solutions.

Experimental Protocol for Hydrolysis:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in methanol.

  • Separately, dissolve potassium hydroxide (KOH) in methanol and add this solution to the diester solution.[3]

  • Heat the reaction mixture to 65°C and maintain it for 2 hours.[3]

  • After cooling to room temperature, the solvent can be removed by rotary evaporation to obtain the potassium salt of 4-bromopyridine-2,6-dicarboxylic acid.[3] For the subsequent dehalogenation step, the methanolic solution can be used directly.

Step 2: Reductive Dehalogenation of the Pyridine Ring

This step removes the bromine atom from the pyridine ring, further reducing the compound's potential environmental impact. This can be achieved through catalytic hydrogenation.

Experimental Protocol for Reductive Dehalogenation:

  • Transfer the methanolic solution of the hydrolyzed product to a high-pressure reactor.

  • Carefully add a palladium on carbon (Pd/C) catalyst to the solution.

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas.

  • Stir the reaction at a controlled temperature until the dehalogenation is complete. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

Quantitative Data for Degradation Protocols:

ParameterAlkaline HydrolysisReductive Dehalogenation (Adapted)
Starting Material This compoundPotassium 4-bromopyridine-2,6-dicarboxylate
Reagents Potassium hydroxide (KOH)10% Palladium on Carbon (Pd/C), Hydrogen gas
Solvent MethanolMethanol/Water
Temperature 65°C[3]Room temperature to 40°C
Reaction Time 2 hours[3]16 hours (typical, requires monitoring)[4]
Pressure Atmospheric5 bar (typical for pyridine hydrogenation)[4]
Step 3: Final Waste Disposal

The resulting aqueous solution contains the potassium salt of pyridine-2,6-dicarboxylic acid. While significantly less hazardous than the original brominated compound, it should still be treated as chemical waste.

  • Neutralization: Check the pH of the final solution. If it is highly alkaline, neutralize it with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.

  • Waste Collection: Collect the neutralized aqueous waste in a designated hazardous waste container.

  • Labeling: Clearly label the container with "Aqueous Waste: Potassium Pyridine-2,6-dicarboxylate" and any other identifiers required by your institution.

  • Licensed Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with all regulations.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_degradation Chemical Degradation cluster_disposal Final Disposal A This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Step 1: Alkaline Hydrolysis (KOH, Methanol, 65°C) B->C D Potassium 4-bromopyridine- 2,6-dicarboxylate Solution C->D 2 hours E Step 2: Reductive Dehalogenation (Pd/C, H2, Pressure) D->E F Aqueous Solution of Potassium Pyridine-2,6-dicarboxylate E->F ~16 hours G Neutralize to pH 6-8 F->G H Collect in Labeled Hazardous Waste Container G->H I Licensed Professional Waste Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Dimethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, handling procedures, and disposal plans for Dimethyl 4-bromopyridine-2,6-dicarboxylate (CAS: 162102-79-6). Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing risk.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data, it is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The primary defense against exposure is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound.

Protection Type Recommended Equipment Specifications and Usage
Eye and Face Protection Tightly fitting safety goggles or a face shieldMust be worn at all times to protect against splashes.[3]
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended)Inspect gloves for tears or punctures before each use. Remove and replace contaminated gloves immediately.
Laboratory CoatA flame-retardant and chemically impervious lab coat must be worn and fully buttoned to protect against skin contact.[3][4]
Respiratory Protection Certified Chemical Fume HoodAll handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][5]
Footwear Closed-toe, chemical-resistant shoesMust be worn to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to cleanup.

1. Preparation and Engineering Controls:

  • Ventilation: Ensure a certified chemical fume hood is operational before beginning any work.[3][5]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[5]

  • Material Gathering: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer: Carefully weigh the desired amount of this compound within the fume hood. Avoid raising dust. Use appropriate tools to transfer the compound to the reaction vessel.

  • Reaction Setup: Keep all reaction vessels containing the compound within the fume hood.

3. Cleanup:

  • Decontamination: Thoroughly decontaminate all glassware, surfaces, and equipment that have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste materials, including contaminated PPE, in the designated hazardous waste container as per the disposal plan below.

  • Personal Hygiene: After removing PPE, wash hands thoroughly with soap and water.[5]

Emergency Procedures

In the event of accidental exposure, take the following immediate actions:

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[1]
Skin Contact Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound and any materials contaminated with it are classified as hazardous halogenated organic waste.[6]

  • Waste Collection:

    • Collect all waste, including excess reagent, contaminated consumables (e.g., gloves, wipes), and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[3]

    • Do not mix with other waste streams, particularly non-halogenated organic waste, unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service. Halogenated organic wastes are typically disposed of via incineration at high temperatures.[7]

Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep Preparation ppe Don Appropriate PPE prep->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood gather Gather Materials fume_hood->gather handling Handling weigh Weigh Compound in Fume Hood handling->weigh transfer Transfer to Reaction Vessel weigh->transfer cleanup Cleanup & Disposal decon Decontaminate Surfaces & Glassware cleanup->decon dispose Dispose of Waste in Designated Container decon->dispose remove_ppe Remove PPE & Wash Hands dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 4-bromopyridine-2,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 4-bromopyridine-2,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.